molecular formula C42H82N2O22 B8106626 Bis-(m-PEG8-amido)-hexanoic acid

Bis-(m-PEG8-amido)-hexanoic acid

Cat. No.: B8106626
M. Wt: 967.1 g/mol
InChI Key: ZWXXNJUHFRYALT-KDXMTYKHSA-N
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Description

Bis-(m-PEG8-amido)-hexanoic acid is a useful research compound. Its molecular formula is C42H82N2O22 and its molecular weight is 967.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2,6-bis[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H82N2O22/c1-49-7-9-51-11-13-53-15-17-55-19-21-57-23-25-59-27-29-61-31-33-63-35-37-65-41(47)43-6-4-3-5-39(40(45)46)44-42(48)66-38-36-64-34-32-62-30-28-60-26-24-58-22-20-56-18-16-54-14-12-52-10-8-50-2/h39H,3-38H2,1-2H3,(H,43,47)(H,44,48)(H,45,46)/t39-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXXNJUHFRYALT-KDXMTYKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOC(=O)NCCCCC(C(=O)O)NC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H82N2O22
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

967.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Bis-(m-PEG8-amido)-hexanoic acid: Properties and Applications in Proteolysis Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis-(m-PEG8-amido)-hexanoic acid is a bifunctional, polyethylene (B3416737) glycol (PEG)-based linker molecule integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4][5][6] As a critical component of PROTAC design, this linker bridges a target protein ligand and an E3 ubiquitin ligase ligand, facilitating the induced degradation of specific proteins.[4] Its hydrophilic PEG chains enhance the solubility and bioavailability of the resulting PROTAC molecule, making it a valuable tool in the development of novel therapeutics.[7] This guide provides a comprehensive overview of the known physical and chemical properties of this compound, its role in PROTAC-mediated protein degradation, and general experimental protocols for the evaluation of PROTACs synthesized using this linker.

Physicochemical Properties

While specific experimental values for some physical properties of this compound are not extensively reported in publicly available literature, the following tables summarize its key chemical identifiers and known characteristics.

Table 1: Chemical Identification
IdentifierValue
CAS Number 2353409-77-3[3][7]
Molecular Formula C₄₂H₈₂N₂O₂₂[3][7]
Molecular Weight 967.1 g/mol [7]
SMILES COCCOCCOCCOCCOCCOCCOCCOCCOC(N--INVALID-LINK--CCCCNC(OCCOCCOCCOCCOCCOCCOCCOCCOC)=O)=O[3]
Table 2: Physical and Chemical Properties
PropertyValue/Description
Purity Typically ≥95%[7]
Solubility The hydrophilic PEG spacer is designed to increase solubility in aqueous media.[8][9]
Storage and Handling Store at -20°C for long-term stability.[3][10]

Role in PROTAC-Mediated Protein Degradation

This compound serves as a linker in the construction of PROTAC molecules. The fundamental mechanism of a PROTAC is to co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system, to degrade a specific target protein.

The signaling pathway for PROTAC-mediated protein degradation can be visualized as follows:

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC PROTAC (containing this compound linker) TernaryComplex POI-PROTAC-E3 Ligase Ternary Complex PROTAC->TernaryComplex Binds to POI and E3 Ligase TargetProtein Target Protein of Interest (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination of POI TernaryComplex->Ubiquitination Facilitates Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Targeted for Degradation Degradation Degradation of POI Proteasome->Degradation Recycling PROTAC and E3 Ligase Recycled Degradation->Recycling

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols for PROTAC Evaluation

The efficacy of a PROTAC synthesized using this compound must be experimentally validated. The following are key experimental protocols for assessing PROTAC performance.

Western Blot Analysis for Protein Degradation

This is a fundamental method to quantify the reduction in the levels of the target protein.

Protocol:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. The following day, treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). A vehicle control (e.g., DMSO) should be included.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Measure the protein concentration of each cell lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and then transfer the proteins to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the extent of protein degradation.

Ternary Complex Formation Analysis

The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is crucial for its activity. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to characterize these interactions.

Surface Plasmon Resonance (SPR) Protocol:

  • Chip Preparation: Immobilize one of the binding partners, such as the E3 ligase, onto the surface of a sensor chip.

  • Binary Interaction Analysis: Flow the PROTAC over the chip surface at different concentrations to measure the kinetics of the binary interaction.

  • Ternary Complex Analysis: To assess ternary complex formation, inject a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-functionalized surface.

Isothermal Titration Calorimetry (ITC) Protocol:

  • Sample Preparation: Prepare solutions of the purified protein (in the cell) and the PROTAC (in the syringe) in the same buffer to minimize dilution effects.

  • Instrument Setup: Set the experimental temperature (e.g., 25°C) and other parameters on the ITC instrument.

  • Titration: Perform a series of injections of the PROTAC solution into the protein solution.

  • Data Analysis: Integrate the heat-flow peaks for each injection and plot the heat change per mole of injectant against the molar ratio of the reactants to determine the binding affinity and thermodynamics.

The following diagram illustrates a general experimental workflow for the development and evaluation of a PROTAC.

PROTAC_Workflow General Experimental Workflow for PROTAC Evaluation Design PROTAC Design and Synthesis (incorporating this compound) Biochemical Biochemical Assays Design->Biochemical Cellular Cell-Based Assays Design->Cellular SPR SPR Biochemical->SPR ITC ITC Biochemical->ITC WesternBlot Western Blot Cellular->WesternBlot Viability Cell Viability Assays Cellular->Viability Optimization Lead Optimization SPR->Optimization ITC->Optimization WesternBlot->Optimization Viability->Optimization InVivo In Vivo Studies Optimization->InVivo

Caption: General experimental workflow for PROTAC evaluation.

Conclusion

This compound is a key enabling tool in the rapidly advancing field of targeted protein degradation. Its PEGylated structure imparts favorable physicochemical properties to the resulting PROTAC molecules, enhancing their potential as therapeutic agents. While detailed characterization of the linker itself is not widely published, its successful application in numerous PROTACs underscores its utility. The experimental protocols outlined in this guide provide a framework for the robust evaluation of PROTACs synthesized using this versatile linker, paving the way for the development of next-generation medicines.

References

Bis-(m-PEG8-amido)-hexanoic acid structure and molecular weight.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-(m-PEG8-amido)-hexanoic acid is a bifunctional, polyethylene (B3416737) glycol (PEG)-based linker molecule crucial in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are an emerging therapeutic modality designed to hijack the cell's natural protein disposal system to selectively eliminate disease-causing proteins. This guide provides a comprehensive overview of the structure, properties, and application of this compound in the synthesis of these targeted protein degraders.

Physicochemical Properties

The structural and physical characteristics of this compound are summarized below. These properties are essential for its function as a flexible linker in PROTAC design.

PropertyValueReference
Molecular Formula C42H82N2O22[1][2]
Molecular Weight 967.10 g/mol [1]
CAS Number 2353409-77-3[1][2]
Appearance White to off-white solid
Solubility Soluble in DMSO and other organic solvents

Structure and Function in PROTACs

This compound serves as a linker to connect two critical components of a PROTAC: a ligand that binds to a target protein of interest (POI) and a ligand that recruits an E3 ubiquitin ligase. The PEG8 component of the linker provides a flexible and hydrophilic spacer, which is crucial for enabling the simultaneous binding of the PROTAC to both the target protein and the E3 ligase, thereby facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome.

Generalized Experimental Protocol for PROTAC Synthesis

While specific reaction conditions may vary depending on the nature of the target protein ligand and the E3 ligase ligand, a general protocol for the synthesis of a PROTAC using this compound is outlined below. This protocol is based on standard amide bond formation reactions.

Materials:

  • This compound

  • Target Protein Ligand with a free amine group

  • E3 Ligase Ligand with a free amine group (e.g., pomalidomide (B1683931) derivative)

  • Amide coupling reagents (e.g., HATU, HOBt)

  • Organic base (e.g., DIPEA)

  • Anhydrous DMF or other suitable solvent

  • Reverse-phase HPLC for purification

  • Mass spectrometer and NMR for characterization

Procedure:

  • Activation of Carboxylic Acid: Dissolve this compound in anhydrous DMF. Add an amide coupling reagent (e.g., 1.1 equivalents of HATU) and an organic base (e.g., 2 equivalents of DIPEA). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid group.

  • First Amide Coupling: To the activated linker solution, add the E3 ligase ligand (1.0 equivalent) dissolved in a minimal amount of anhydrous DMF. Allow the reaction to proceed at room temperature for 2-4 hours or until completion, as monitored by LC-MS.

  • Purification of Intermediate: Upon completion, the reaction mixture is typically purified by reverse-phase HPLC to isolate the linker-E3 ligase ligand conjugate. The identity of the product is confirmed by mass spectrometry.

  • Second Amide Coupling: The purified linker-E3 ligase ligand conjugate is then subjected to a second amide coupling reaction with the target protein ligand. The carboxylic acid on the other end of the PEG linker is activated using the same procedure as in step 1.

  • Final PROTAC Synthesis: The target protein ligand (1.0 equivalent) is added to the activated intermediate, and the reaction is stirred at room temperature until completion.

  • Final Purification and Characterization: The final PROTAC molecule is purified by reverse-phase HPLC. The purity and identity of the final product are confirmed by analytical HPLC, high-resolution mass spectrometry, and NMR spectroscopy.

Visualization of PROTAC Mechanism of Action

The following diagram illustrates the general mechanism of action for a PROTAC molecule, which is facilitated by a flexible linker such as this compound.

PROTAC_Mechanism General PROTAC Mechanism of Action cluster_cell Cell PROTAC PROTAC (Target Ligand-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition & Degradation Proteasome->PROTAC Recycled Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: General mechanism of action of a PROTAC molecule.

Conclusion

This compound is a valuable and versatile tool in the field of targeted protein degradation. Its well-defined structure, hydrophilicity, and appropriate length make it a suitable linker for the rational design and synthesis of effective PROTAC molecules. The general synthetic protocol and the mechanistic diagram provided in this guide serve as a foundational resource for researchers and professionals in drug development aiming to utilize this linker in their discovery efforts.

References

A Technical Guide to the Synthesis and Purification of Bis-(m-PEG8-amido)-hexanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and characterization of Bis-(m-PEG8-amido)-hexanoic acid, a homobifunctional PEG linker. This molecule is of significant interest in the field of drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs), where it can serve as a flexible and hydrophilic spacer to connect two different ligands.[1]

The synthesis of this linker involves the formation of stable amide bonds between a central dicarboxylic acid core and two monofunctional PEG amine chains. This guide details a robust experimental protocol for this synthesis, along with methods for purification and characterization of the final product.

Synthesis of this compound

The synthesis of this compound is achieved through the coupling of a C6 dicarboxylic acid, such as adipic acid, with two equivalents of methoxy-PEG8-amine (m-PEG8-amine). The reaction proceeds via the activation of the carboxylic acid groups, typically using a carbodiimide (B86325) coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form a more stable amine-reactive intermediate.[2][3][] This method is widely used for its efficiency and mild reaction conditions.

The overall reaction can be depicted as follows:

Synthesis_Pathway AdipicAcid Adipic Acid (Hexanedioic Acid) EDC_NHS EDC, NHS AdipicAcid->EDC_NHS mPEG8Amine 2x m-PEG8-amine Product This compound EDC_NHS->Product + 2x m-PEG8-amine Solvent Anhydrous DMF or DCM Purification_Workflow Start Crude Product Dissolve Dissolve in minimal solvent Start->Dissolve Load Load onto silica gel column Dissolve->Load Elute Elute with gradient (e.g., DCM/MeOH) Load->Elute Collect Collect fractions Elute->Collect Monitor Monitor fractions by TLC Collect->Monitor Monitor->Collect Impure Combine Combine pure fractions Monitor->Combine Pure Evaporate Evaporate solvent Combine->Evaporate FinalProduct Purified Product Evaporate->FinalProduct Logical_Relationships cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants Adipic Acid + 2x m-PEG8-amine Coupling EDC/NHS Coupling Reactants->Coupling CrudeProduct Crude Product Coupling->CrudeProduct ColumnChrom Silica Gel Chromatography CrudeProduct->ColumnChrom PureProduct Purified Product ColumnChrom->PureProduct NMR NMR Spectroscopy (¹H, ¹³C) PureProduct->NMR MS Mass Spectrometry PureProduct->MS Purity Purity Assessment (e.g., HPLC) PureProduct->Purity FinalValidation Final Product Validation NMR->FinalValidation MS->FinalValidation Purity->FinalValidation

References

Mechanism of action of Bis-(m-PEG8-amido)-hexanoic acid in PROTACs.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mechanism of Action of Amide-PEG Linkers in PROTACs, Featuring Bis-(m-PEG8-amido)-hexanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from protein inhibition to targeted protein degradation. These heterobifunctional molecules consist of a warhead for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties and its ability to induce a productive ternary complex (POI-PROTAC-E3 ligase). This technical guide focuses on the mechanism of action of polyethylene (B3416737) glycol (PEG)-based linkers, with a specific focus on the structural class to which This compound belongs.[1][2][3] We will explore the core principles of how these linkers modulate PROTAC function, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to guide rational PROTAC design.

Core Principles of PEG and Amide-Based Linkers in PROTACs

PEG linkers are a cornerstone of PROTAC design, primarily due to the advantageous properties they confer.[4][5] this compound is a representative example, incorporating repeating ethylene (B1197577) glycol units, amide bonds, and a hexanoic acid core. This combination of features plays a multifaceted role in the PROTAC's mechanism of action.

  • Enhancing Solubility and Physicochemical Properties: A primary challenge in PROTAC development is their tendency to be large, complex molecules that often fall outside the "Rule of 5," leading to poor solubility.[4] The ethylene glycol units in PEG linkers are hydrophilic, which can significantly improve the aqueous solubility of the entire PROTAC molecule.[4][5][6] This is crucial for both in vitro handling and in vivo bioavailability. The amide bonds, while adding some polarity, are primarily used for their robust and reliable formation during synthesis.[7][8]

  • Modulating Cell Permeability: The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can impede passive diffusion across the cell membrane, the flexibility of PEG linkers allows them to adopt conformations that can shield the PROTAC's polar surface area.[4] This conformational flexibility can lead to a more compact structure that is better able to traverse the cell membrane.[4] The amide bonds within the linker can participate in intramolecular hydrogen bonding, which may also help to mask polarity and improve permeability.[9]

  • Optimizing Ternary Complex Formation: The ultimate goal of a PROTAC is to form a stable and productive ternary complex.[10][11] The linker is not a passive spacer; its length, flexibility, and composition are critical for achieving the correct orientation between the POI and the E3 ligase to facilitate ubiquitin transfer.[10][12]

    • Flexibility: PEG linkers provide significant rotational freedom, allowing the PROTAC to adapt and find a favorable binding conformation within the ternary complex.[10]

    • Length: The linker must be long enough to bridge the two proteins without steric hindrance but not so long that the interaction is inefficient.[12] A PEG8 linker, for example, provides a moderate length that serves as a common and effective starting point for optimization.[10]

    • Interactions: The linker itself can form stabilizing interactions with the proteins. For instance, the ether oxygens in a PEG linker can form hydrogen bonds, and the linker can induce new protein-protein interactions that enhance the stability and cooperativity of the ternary complex.[13][14]

Quantitative Data on Linker Optimization

The optimization of linker length is a critical step in PROTAC development. A linker that is too short can prevent complex formation due to steric clash, while one that is too long may lead to an unstable or non-productive complex, reducing degradation efficiency.[12] The following tables summarize representative data illustrating the impact of PEG linker length on PROTAC performance.

Table 1: Impact of PEG Linker Length on Degradation of Estrogen Receptor α (ERα)

PROTAC IDLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC-1PEG41612075
PROTAC-2PEG6225588
PROTAC-3 PEG8 28 25 >95
PROTAC-4PEG10346085
PROTAC-5PEG124015070
Data is illustrative and compiled from various sources in the literature.[10][12] DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are cell-line dependent.

Table 2: Physicochemical Properties of PROTACs with Varying Linker Composition

PROTAC IDLinker TypecLogPTPSA (Ų)HBDHBAPermeability (Papp)
PROTAC-AAlkyl Chain6.815048High
PROTAC-BPEG4-Amide5.5195512Moderate
PROTAC-CPEG8-Amide4.2240516Moderate-Low
Data compiled from publicly available research.[4] cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors; Papp, apparent permeability.

Mechanism of Action and Experimental Workflows

The mechanism of a PROTAC can be broken down into a catalytic cycle. The following diagrams illustrate this pathway and the typical experimental workflows used to evaluate PROTACs.

PROTAC_Mechanism cluster_binding cluster_formation POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds E3 E3 Ligase E3->Ternary Binds PROTAC PROTAC PROTAC->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->E3 Recycled Proteasome->PROTAC Recycled Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow Start Cell Culture Treatment Treat Cells with PROTAC (Dose-response & Time-course) Start->Treatment Harvest Cell Lysis & Harvest Treatment->Harvest Quant Protein Quantification (BCA Assay) Harvest->Quant SDS SDS-PAGE & Western Blot Quant->SDS Detect Antibody Incubation & Chemiluminescent Detection SDS->Detect Analysis Densitometry Analysis Detect->Analysis End Determine DC50 & Dmax Analysis->End

Caption: Standard workflow for evaluating PROTAC efficacy via Western Blot.

Experimental Protocols

Protocol 1: Synthesis of an Amide-Linked PROTAC

This protocol describes a general method for coupling a carboxylic acid-functionalized warhead to an amine-functionalized PEG linker, followed by coupling to an E3 ligase ligand.

Step 1: Amide Coupling of Warhead to Linker

  • Reagents & Materials:

    • Warhead-COOH (1.0 eq)

    • Amine-PEG8-Boc (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

  • Procedure:

    • Dissolve Warhead-COOH in anhydrous DMF under a nitrogen atmosphere.[7]

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.[7]

    • Add Amine-PEG8-Boc to the reaction mixture.

    • Stir the reaction at room temperature overnight. Monitor progress by LC-MS.[7]

    • Upon completion, dilute with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.[7]

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield Warhead-PEG8-Boc.[7]

Step 2: Boc Deprotection

  • Reagents & Materials:

    • Warhead-PEG8-Boc

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve Warhead-PEG8-Boc in DCM.[7]

    • Add TFA (20-50% v/v) to the solution at 0 °C.[7]

    • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by LC-MS.[7]

    • Upon completion, concentrate the mixture under reduced pressure. The resulting amine salt (Warhead-PEG8-NH2) is often used directly in the next step.[7]

Step 3: Final Amide Coupling to E3 Ligase Ligand

  • Procedure:

    • Repeat the amide coupling procedure from Step 1, using Warhead-PEG8-NH2 (1.0 eq) and E3-Ligand-COOH (1.1 eq).

    • After workup, purify the final PROTAC product by preparative HPLC.

Protocol 2: Western Blot for PROTAC-Induced Degradation

This protocol outlines the quantification of target protein degradation in cells treated with a PROTAC.[15]

  • Cell Seeding and Treatment:

    • Plate cells at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[16]

    • Treat cells with a serial dilution of the PROTAC compound (e.g., 0.1 to 1000 nM). Include a vehicle-only control (e.g., 0.1% DMSO).[15]

    • Incubate the cells for a predetermined time (e.g., 16 or 24 hours) at 37°C.[15]

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells twice with ice-cold PBS.[15]

    • Add ice-cold RIPA buffer with protease inhibitors to each well.[15]

    • Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.[15]

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[15]

    • Transfer the supernatant to a new tube and determine the protein concentration of each lysate using a BCA assay.[15]

  • SDS-PAGE and Immunoblotting:

    • Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.[15]

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[16]

    • Transfer the separated proteins to a PVDF membrane.[15]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[15]

    • Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Also probe a separate blot or the same blot (if stripped) with a loading control antibody (e.g., GAPDH, β-actin).

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection and Analysis:

    • Incubate the membrane with an ECL substrate and capture the chemiluminescent signal using an imaging system.[16]

    • Quantify the band intensity using densitometry software. Normalize the target protein band intensity to the corresponding loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the degradation percentage against the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.[15]

Conclusion and Future Directions

Linkers based on PEG and amide chemistry, such as this compound, are indispensable tools in the design of effective PROTACs. They offer a powerful method to enhance solubility, modulate cell permeability, and critically, to optimize the geometry of the ternary complex for efficient and potent protein degradation. While a "trial and error" approach to linker design has been historically prevalent, the field is moving towards more rational, structure-guided strategies.[4] Advances in computational modeling and structural biology will continue to provide deeper insights into the dynamic nature of the ternary complex, enabling the de novo design of linkers with optimal length, composition, and rigidity to accelerate the development of next-generation protein degraders.

References

An In-depth Technical Guide on the Cleavable Nature of Bis-(m-PEG8-amido)-hexanoic Acid Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in Targeted Therapeutics

The advent of targeted therapies, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), has revolutionized the landscape of drug development. These modalities offer the promise of highly specific delivery of potent pharmaceutical agents to target cells, thereby maximizing therapeutic efficacy while minimizing off-target toxicity.[1] Central to the design and performance of these sophisticated therapeutics is the linker, a chemical entity that connects the targeting moiety (e.g., an antibody) to the payload (e.g., a cytotoxic drug or a protein degrader).

Cleavable linkers are a class of connectors engineered to be stable in systemic circulation but to undergo predictable scission under specific physiological conditions, such as the acidic environment of endosomes and lysosomes or in the presence of specific enzymes that are overexpressed in target tissues.[1][2] This controlled release of the payload at the site of action is paramount for the therapeutic success of many ADCs and PROTACs.[3]

This technical guide provides a comprehensive exploration of the cleavable nature of a specific linker, Bis-(m-PEG8-amido)-hexanoic acid . While this linker is utilized in the synthesis of PROTACs, its structural motifs, particularly the amide bonds and polyethylene (B3416737) glycol (PEG) chains, are relevant to the broader field of targeted drug delivery.[] This document will delve into the theoretical principles governing the stability and cleavage of such linkers, present detailed experimental protocols for their evaluation, and provide a framework for interpreting the resulting data.

The Core of Cleavability: Understanding Amide Bond Lability

The this compound linker features two amide bonds. Amide bonds are generally considered stable, which is advantageous for maintaining the integrity of a therapeutic conjugate during circulation. However, their hydrolysis can be catalyzed under specific biological conditions.

Enzymatic Cleavage: The Role of Lysosomal Proteases

Upon internalization by a target cell, ADCs are often trafficked to lysosomes.[5] These organelles are rich in a variety of hydrolases, including a class of proteases known as cathepsins, which are active at the acidic pH of the lysosomal lumen (pH 4.5-5.0).[5][6]

While cathepsins are well-known to cleave peptide bonds within dipeptide linkers (e.g., valine-citrulline), their activity is not strictly limited to peptide substrates.[7][8] It is plausible that certain lysosomal proteases could recognize and hydrolyze the non-peptide amide bonds within the this compound linker, particularly given the flexibility imparted by the PEG chains. The hexanoic acid core may also influence enzyme accessibility and binding.

pH-Mediated Hydrolysis: The Acidic Microenvironment of Endosomes and Lysosomes

The amide bond can also undergo hydrolysis under acidic conditions, a process that is relevant within the progressively acidic environments of endosomes (pH 5.5-6.5) and lysosomes (pH 4.5-5.0).[9][10] While generally slower than enzymatic cleavage, acid-catalyzed hydrolysis could contribute to the release of the payload over time following internalization of the conjugate. The rate of this hydrolysis is dependent on the specific chemical structure of the amide and the surrounding molecular environment.

Quantitative Analysis of Linker Cleavage

A thorough understanding of a linker's cleavage kinetics is essential for predicting its in vivo performance. The following table summarizes quantitative data for the cleavage of various linkers, providing a comparative context for the evaluation of novel linkers like this compound. It is important to note that specific quantitative data for the cleavage of this compound was not found in the public domain during the literature search for this guide.

Linker TypeCleavage MechanismKey Enzyme(s) / ConditionHalf-life (t½) in Human PlasmaReference(s)
Valine-Citrulline (vc) EnzymaticCathepsin BStable[7]
Hydrazone pH-sensitiveAcidic pH (e.g., pH 5.0)Variable (hours to days)[11]
Disulfide ReductiveGlutathione (GSH)Variable, depends on steric hindrance[12]
Non-cleavable (e.g., MCC) Proteolytic degradation of the antibodyLysosomal proteasesStable linker, payload released as an amino acid conjugate[13]

Experimental Protocols for Assessing Linker Cleavability

Rigorous experimental evaluation is critical to determine the stability and cleavage characteristics of a linker. The following protocols provide detailed methodologies for assessing the cleavability of amide-based linkers like this compound.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To evaluate the stability of the linker in human plasma and assess the potential for premature drug release in circulation.

Materials:

  • Test conjugate (e.g., ADC or PROTAC) with this compound linker

  • Human plasma (pooled, citrated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., acetonitrile (B52724) with 1% formic acid)

  • Internal standard (for LC-MS/MS analysis)

  • LC-MS/MS system

Methodology:

  • Pre-warm human plasma to 37°C.

  • Spike the test conjugate into the plasma at a final concentration of 10 µg/mL.

  • Incubate the samples at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of the plasma/conjugate mixture.

  • Immediately quench the reaction by adding 3 volumes of cold quenching solution containing an internal standard.

  • Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate plasma proteins.

  • Transfer the supernatant to a new tube for LC-MS/MS analysis.

  • Quantify the concentration of the released payload and/or the intact conjugate at each time point.

Data Analysis:

  • Plot the concentration of the released payload versus time to determine the rate of linker cleavage.

  • Calculate the half-life (t½) of the intact conjugate in plasma.

Protocol 2: Lysosomal Stability Assay

Objective: To determine the susceptibility of the linker to cleavage by lysosomal enzymes in an environment that mimics the lysosome.

Materials:

  • Test conjugate

  • Rat liver lysosomal fraction (commercially available)

  • Lysosome activation buffer (e.g., 50 mM sodium acetate, 2 mM DTT, pH 5.0)

  • Quenching solution (e.g., acetonitrile with 1% formic acid)

  • Internal standard

  • LC-MS/MS system

Methodology:

  • Prepare a solution of the test conjugate in lysosome activation buffer.

  • Add the rat liver lysosomal fraction to the conjugate solution (a typical protein concentration is 0.1-1 mg/mL).

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot.

  • Immediately quench the reaction by adding 3 volumes of cold quenching solution with an internal standard.

  • Process the samples as described in the plasma stability assay (vortex, centrifuge, collect supernatant).

  • Analyze the samples by LC-MS/MS to quantify the released payload.

Data Analysis:

  • Plot the concentration of the released payload versus time.

  • Determine the initial rate of cleavage from the linear portion of the curve.

Protocol 3: Cellular Catabolism Assay

Objective: To assess the intracellular processing and cleavage of the linker in a cellular context.

Materials:

  • Target-positive and target-negative cell lines

  • Cell culture medium and supplements

  • Test conjugate

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • LC-MS/MS system

Methodology:

  • Seed the target-positive and target-negative cells in culture plates and allow them to adhere overnight.

  • Treat the cells with the test conjugate at a relevant concentration (e.g., 1-10 µg/mL).

  • Incubate the cells for various time points (e.g., 0, 2, 8, 24, and 48 hours).

  • At each time point, wash the cells with cold PBS to remove unbound conjugate.

  • Lyse the cells using a suitable lysis buffer.

  • Clarify the cell lysates by centrifugation.

  • Process the lysates for LC-MS/MS analysis to quantify the intracellular concentration of the released payload and the intact conjugate.

Data Analysis:

  • Compare the levels of released payload in target-positive versus target-negative cells to assess target-dependent cleavage.

  • Monitor the change in the ratio of intact conjugate to released payload over time to understand the kinetics of intracellular processing.

Visualizing the Process: Diagrams and Workflows

Visual representations are invaluable for understanding the complex processes involved in the action of targeted therapeutics. The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the this compound linker.

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Antibody Linker Linker Antibody->Linker Covalent Bond Payload Payload Linker->Payload Covalent Bond Cleavage_Mechanism cluster_Cell Target Cell Endocytosis Endocytosis Endosome Endosome Endocytosis->Endosome Internalization (pH ~6.0-6.5) Lysosome Lysosome Endosome->Lysosome Trafficking (pH ~4.5-5.0) Released Payload Released Payload Lysosome->Released Payload Amide Bond Cleavage (Enzymatic/Acidic Hydrolysis) Therapeutic Effect Therapeutic Effect Released Payload->Therapeutic Effect ADC ADC ADC->Endocytosis Binding to Receptor Experimental_Workflow cluster_Workflow Linker Stability Assessment Workflow Start Start Incubation Incubate Conjugate in Plasma or Lysosomal Extract Start->Incubation Timepoints Collect Aliquots at Defined Time Points Incubation->Timepoints Quench Quench Reaction & Precipitate Proteins Timepoints->Quench Centrifuge Centrifuge and Collect Supernatant Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS DataAnalysis Quantify Released Payload & Determine Cleavage Kinetics LCMS->DataAnalysis End End DataAnalysis->End

References

A Beginner's Guide to Bis-(m-PEG8-amido)-hexanoic Acid in Protein Degradation Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to Targeted Protein Degradation and the Role of Linkers

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them. At the forefront of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.

The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are widely used due to their hydrophilicity, flexibility, and biocompatibility. This guide focuses on a specific PEG linker, Bis-(m-PEG8-amido)-hexanoic acid , providing a comprehensive overview for researchers new to the field of protein degradation.

Core Concepts: Understanding this compound

This compound is a PEG-based PROTAC linker. Its structure features two methoxy-terminated PEG8 chains attached to a central hexanoic acid core via amide bonds. The terminal carboxylic acid on the hexanoic acid provides a reactive handle for conjugation to either the POI ligand or the E3 ligase ligand, typically through an amide bond formation.

Key Properties and Advantages of PEG8 Linkers in PROTACs:

  • Enhanced Solubility: The hydrophilic nature of the PEG chains improves the aqueous solubility of the often lipophilic PROTAC molecule, which is crucial for its biological activity and formulation.

  • Improved Cell Permeability: While seemingly counterintuitive for a hydrophilic moiety, PEG linkers can shield the polar surface area of the PROTAC through conformational folding, facilitating passage across the cell membrane.

  • Optimal Flexibility and Length: The eight repeating ethylene (B1197577) glycol units provide a flexible spacer of a defined length, which is critical for inducing a productive ternary complex formation. The linker must be long enough to span the distance between the POI and the E3 ligase but not so long that it leads to an unstable or unproductive complex.

  • Biocompatibility: PEG is a well-established biocompatible polymer, reducing the potential for immunogenicity and off-target toxicity.

Data Presentation: The Impact of Linker Length on PROTAC Efficacy

The length of the PEG linker is a critical parameter that must be optimized for each specific PROTAC system. The following tables summarize quantitative data from hypothetical and real-world case studies, illustrating the impact of PEG linker length on degradation efficiency, as measured by DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation).

Table 1: Hypothetical Case Study on the Impact of PEG Linker Length on Protein X Degradation

PROTAC IDLinker CompositionDC50 (nM)Dmax (%)
PROTAC-1PEG432065
PROTAC-2PEG615085
PROTAC-3 PEG8 50 >95
PROTAC-4PEG1018080
PROTAC-5PEG1245055

This hypothetical data illustrates a common trend where an optimal linker length (in this case, PEG8) results in the highest potency (lowest DC50) and efficacy (highest Dmax). Linkers that are too short or too long can lead to a significant loss of degradation activity.

Table 2: Degradation of BRD4 by a Series of PROTACs with Varying Linker Lengths

PROTACLinker Length (atoms)BRD4 Degradation DC50 (nM)
Compound A10>1000
Compound B13150
Compound C (with PEG8-like length) 16 25
Compound D19100
Compound E22350

This table presents a real-world example of how linker length optimization is critical for achieving potent protein degradation.

Signaling Pathways and Experimental Workflows

PROTACs utilizing PEG8 linkers have been successfully developed to target a range of proteins implicated in various diseases. Below are diagrams illustrating the general mechanism of action and a typical experimental workflow, as well as specific examples of targeted signaling pathways.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC (POI Ligand-Linker-E3 Ligase Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Proteasome->PROTAC Release & Recycling Degradation Degradation Products Proteasome->Degradation Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_synthesis PROTAC Synthesis cluster_invitro In Vitro Evaluation cluster_downstream Downstream Functional Assays Synthesis Synthesize PROTAC with This compound linker Purification Purify and Characterize (HPLC, LC-MS, NMR) Synthesis->Purification Cell_Treatment Treat cells with varying PROTAC concentrations Purification->Cell_Treatment Western_Blot Western Blot for Target Protein Levels Cell_Treatment->Western_Blot Data_Analysis Quantify Degradation (DC50 and Dmax) Western_Blot->Data_Analysis Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Data_Analysis->Cell_Viability Correlate with Functional Outcome Target_Engagement Target Engagement Assay (e.g., CETSA) Data_Analysis->Target_Engagement Confirm Target Binding

Caption: A typical experimental workflow for the synthesis and evaluation of a PROTAC.

Targeted Signaling Pathways

1. BET Bromodomain Degradation:

Bromodomain and Extra-Terminal (BET) proteins, such as BRD4, are epigenetic readers that play a crucial role in regulating the transcription of key oncogenes like c-MYC. PROTACs have been successfully developed to target BET proteins for degradation, showing promise in the treatment of various cancers.

BET_Pathway Targeting the BET Signaling Pathway with a PROTAC BET_PROTAC BET PROTAC (e.g., JQ1-PEG8-VHL) Ternary_Complex BRD4-PROTAC-VHL Ternary Complex BET_PROTAC->Ternary_Complex BRD4 BRD4 BRD4->Ternary_Complex cMYC c-MYC Gene BRD4->cMYC Activates Transcription Of E3_Ligase VHL E3 Ligase E3_Ligase->Ternary_Complex Ternary_Complex->BRD4 Degrades Transcription Transcription cMYC->Transcription Cell_Proliferation Tumor Cell Proliferation Transcription->Cell_Proliferation Drives

Caption: PROTAC-mediated degradation of BRD4 downregulates c-MYC expression.

2. BCR-ABL Degradation in Chronic Myeloid Leukemia (CML):

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of CML. PROTACs that induce the degradation of BCR-ABL have the potential to overcome resistance to traditional tyrosine kinase inhibitors (TKIs).

BCR_ABL_Pathway Targeting BCR-ABL in CML with a PROTAC BCR_ABL_PROTAC BCR-ABL PROTAC (TKI-PEG8-CRBN) Ternary_Complex BCR-ABL-PROTAC-CRBN Ternary Complex BCR_ABL_PROTAC->Ternary_Complex BCR_ABL BCR-ABL Oncoprotein BCR_ABL->Ternary_Complex Downstream_Signaling Downstream Signaling (e.g., STAT5, MAPK) BCR_ABL->Downstream_Signaling Activates E3_Ligase CRBN E3 Ligase E3_Ligase->Ternary_Complex Ternary_Complex->BCR_ABL Degrades Leukemic_Cell_Survival Leukemic Cell Survival & Proliferation Downstream_Signaling->Leukemic_Cell_Survival Promotes

An In-depth Technical Guide on the Safety and Handling of Bis-(m-PEG8-amido)-hexanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific safety data sheet (SDS) or comprehensive toxicological studies are publicly available for Bis-(m-PEG8-amido)-hexanoic acid. The following guide is based on the safety profiles of its constituent chemical moieties (polyethylene glycol, amides, and carboxylic acids) and structurally similar bifunctional PEG linkers. Researchers should handle this compound with the caution appropriate for a novel chemical substance.

This technical guide provides an overview of the inferred safety data and recommended handling precautions for this compound, a bifunctional linker molecule. The information is intended for researchers, scientists, and professionals in the field of drug development who may be working with this or similar compounds.

Chemical Identity

  • Chemical Name: this compound

  • Structure: This molecule consists of a central hexanoic acid core derivatized on both sides with amide linkages to monodisperse polyethylene (B3416737) glycol (PEG) chains, each composed of eight ethylene (B1197577) glycol units.

  • Intended Use: Primarily used as a crosslinking agent or spacer arm in bioconjugation, connecting molecules of interest such as proteins, peptides, or nanoparticles.[1][2][3]

Inferred Hazard Identification and Classification

Based on the components, the primary hazards are likely to be low. Polyethylene glycol (PEG) is generally recognized as safe (GRAS) by the FDA.[4][5] The toxicity of PEG is generally low and decreases with increasing molecular weight.[4][5] However, as with any chemical, appropriate precautions should be taken.

Potential Hazards:

  • Eye Contact: May cause mild irritation.

  • Skin Contact: Prolonged or repeated contact may cause mild irritation.

  • Inhalation: Unlikely to be a significant hazard due to low vapor pressure, but inhalation of any aerosolized powder should be avoided.

  • Ingestion: Expected to have low acute oral toxicity.[5]

Quantitative Safety Data (Based on Related Compounds)

The following table summarizes toxicological data for polyethylene glycol, which is the major component of this compound by mass.

ParameterValueSpeciesRoute of AdministrationReference CompoundSource
Acute Oral ToxicityLD50 > 10 g/kg body weightTopicalPolyethylene Glycol[4]
Skin IrritationNon-irritatingTopicalPolyethylene Glycol[4]
Skin SensitizationNot a skin sensitizerHumanTopicalPolyethylene Glycol[5]
Systemic ToxicityLow, decreases with molecular wt.RatOralPolyethylene Glycols[5]

Handling and Storage Precautions

Proper laboratory hygiene and handling procedures are crucial when working with any chemical, including this compound.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Ensure that eyewash stations and safety showers are readily accessible.[6]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or glasses.

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile gloves).

  • Skin and Body Protection: Wear a lab coat. For larger quantities, consider additional protective clothing.

Handling Recommendations:

  • Avoid contact with skin, eyes, and clothing.[6]

  • Avoid breathing dust or aerosols.

  • Wash hands thoroughly after handling.[7]

  • For compounds that are low-melting solids, it is recommended to dissolve the reagent in an anhydrous solvent such as DMSO or DMF to facilitate handling.[8]

Storage Conditions:

  • Store in a tightly sealed container in a cool, dry place.

  • A recommended storage condition for similar PEG acid reagents is desiccated at -20°C.[8]

  • Store away from strong oxidizing agents.

Experimental Protocols: General Safety Assessment

While no specific experimental safety protocols for this compound were found, a general workflow for assessing the safety of a new chemical entity is outlined below.

Workflow for Chemical Safety Assessment

cluster_0 Phase 1: In Silico & In Vitro Assessment cluster_1 Phase 2: Acute Toxicity Studies cluster_2 Phase 3: Final Evaluation A Literature Review & Structural Analysis B In Silico Toxicity Prediction (e.g., QSAR) A->B C In Vitro Cytotoxicity Assays (e.g., MTT, LDH) B->C D Acute Oral, Dermal, & Inhalation Toxicity C->D Proceed if low in vitro toxicity E Eye & Skin Irritation/Corrosion D->E F Data Analysis & Risk Assessment E->F Compile all data G Safety Data Sheet (SDS) Generation F->G

A generalized workflow for the safety assessment of a new chemical entity.

Methodology for In Vitro Cytotoxicity Assay (MTT Assay Example):

  • Cell Culture: Plate cells (e.g., HeLa or L929) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve to determine the IC50 (the concentration at which 50% of cell growth is inhibited).

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of a chemical like this compound in a research setting.

A Receipt of Chemical & Initial Inspection B Review Safety Data (SDS or Inferred Data) A->B C Don Personal Protective Equipment (PPE) B->C D Weighing & Preparation of Stock Solution (in Fume Hood) C->D E Experimental Use D->E H Proper Storage of Remaining Chemical D->H F Decontamination of Work Area & Equipment E->F G Waste Disposal (Follow Institutional Guidelines) F->G

A standard workflow for the safe handling of laboratory chemicals.

First Aid Measures

  • After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.[9]

  • After Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if symptoms occur.[6]

  • After Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Get medical attention if you feel unwell.[6]

  • After Ingestion: Rinse mouth with water. Do NOT induce vomiting unless directed to do so by medical personnel. Get medical attention if you feel unwell.[9]

Spills and Disposal

  • Spills: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow to enter sewers or waterways.

This guide provides a starting point for the safe handling of this compound. It is imperative that all users consult with their institution's environmental health and safety department for specific guidance and adhere to all established laboratory safety protocols.

References

In-Depth Technical Guide to Bis-(m-PEG8-amido)-hexanoic Acid for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Bis-(m-PEG8-amido)-hexanoic acid, a bifunctional polyethylene (B3416737) glycol (PEG) linker critical in the development of advanced therapeutic modalities. We delve into its commercial availability, key technical specifications, and its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs), offering a valuable resource for researchers in the field of targeted protein degradation.

Commercial Availability and Key Suppliers

This compound is readily available from a number of specialized chemical suppliers catering to the research and pharmaceutical industries. Below is a summary of prominent suppliers and their product offerings.

SupplierCatalog NumberCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityAdditional Information
MedchemExpressHY-141290[1][2]2353409-77-3[1][2]C₄₂H₈₂N₂O₂₂[2]967.10[2]Not specifiedLinker for PROTAC synthesis.[1][2]
BroadPharmBP-24221[3]2353409-77-3[3]Not specifiedNot specifiedNot specified(S)-enantiomer specified.[3]
ImmunomartT17602[4]2353409-77-3[4]C₄₂H₈₂N₂O₂₂[4]Not specifiedNot specifiedPROTAC linker.[4]
MySkinRecipes107829[5]2353409-77-3[5]C₄₂H₈₂N₂O₂₂[5]967.1[5]≥95%[5]Soluble in water and alcohol.[5]

Note: Purity and other specifications can vary between batches and suppliers. It is recommended to request a certificate of analysis for lot-specific data.

Core Application: A Linker for PROTACs

This compound is primarily utilized as a linker in the synthesis of PROTACs.[1][2][4][] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a crucial role in the efficacy of a PROTAC by dictating the distance and orientation between the target protein and the E3 ligase, thereby influencing the formation of a productive ternary complex.

The PEG8 component of this linker imparts hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting PROTAC molecule. The terminal carboxylic acid provides a reactive handle for conjugation to a ligand for either the target protein or the E3 ligase via amide bond formation.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation. The PROTAC molecule, featuring a linker such as this compound, facilitates the formation of a ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase. This proximity enables the transfer of ubiquitin (Ub) from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to initiate another degradation cycle.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binding PROTAC PROTAC PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Release Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination E2 E2-Ub E2->Ternary_Complex Ub Transfer Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

Experimental Protocols

General Protocol for Amide Bond Formation using this compound

This protocol describes the coupling of an amine-containing ligand (either for the target protein or the E3 ligase) to the carboxylic acid moiety of this compound.

Materials:

  • This compound

  • Amine-containing ligand (Ligand-NH₂)

  • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Tertiary amine base: DIPEA (N,N-Diisopropylethylamine) or Triethylamine

  • Anhydrous aprotic solvent: DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide)

  • Reaction vessel and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Analytical and preparative HPLC

  • Mass spectrometer

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Activation of Carboxylic Acid: To the solution from step 1, add the coupling agent (e.g., HATU, 1.1 equivalents) and the tertiary amine base (e.g., DIPEA, 2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amide Coupling: In a separate vial, dissolve the amine-containing ligand (Ligand-NH₂, 1.0-1.2 equivalents) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated linker solution from step 2.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by analytical HPLC or LC-MS until the starting materials are consumed (typically 2-12 hours).

  • Work-up and Purification: Once the reaction is complete, quench the reaction by adding water. The crude product can be purified by preparative reverse-phase HPLC to yield the desired Ligand-linker conjugate.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and ¹H NMR.

Experimental Workflow: PROTAC Synthesis and Evaluation

The development of a novel PROTAC is a multi-step process that involves design, synthesis, and biological evaluation. The following diagram outlines a typical workflow.

PROTAC_Workflow General Experimental Workflow for PROTAC Development cluster_design Design & Synthesis cluster_evaluation Biological Evaluation Ligand_Selection 1. Ligand Selection (POI & E3 Ligase Binders) Linker_Choice 2. Linker Selection (e.g., this compound) Ligand_Selection->Linker_Choice PROTAC_Synthesis 3. PROTAC Synthesis (Amide Coupling, etc.) Linker_Choice->PROTAC_Synthesis Purification 4. Purification & Characterization (HPLC, MS, NMR) PROTAC_Synthesis->Purification Binding_Assay 5. In Vitro Binding Assays (SPR, ITC, FP) Purification->Binding_Assay Degradation_Assay 6. Cellular Degradation Assays (Western Blot, In-Cell Western) Binding_Assay->Degradation_Assay Functional_Assay 7. Cellular Functional Assays (Viability, Reporter Gene, etc.) Degradation_Assay->Functional_Assay PK_PD 8. In Vivo PK/PD & Efficacy Studies (Animal Models) Functional_Assay->PK_PD

Caption: A typical workflow for the design and evaluation of PROTACs.

This guide provides foundational information for the use of this compound in drug discovery and development. For specific applications, further optimization of the described protocols will be necessary.

References

Methodological & Application

Application Notes and Protocols for Bis-(m-PEG8-amido)-hexanoic acid in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the utilization of Bis-(m-PEG8-amido)-hexanoic acid as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to induce the degradation of specific target proteins. The linker component is a critical determinant of PROTAC efficacy, influencing the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase. This compound, a polyethylene (B3416737) glycol (PEG)-based linker, offers a balance of hydrophilicity, flexibility, and defined length, making it a valuable tool in the rational design of potent and selective protein degraders.

The Role of this compound in PROTAC Design

This compound is a bifunctional linker featuring a central hexanoic acid core with two m-PEG8-amido arms. This structure provides two key functionalities for PROTAC synthesis:

  • Hydrophilicity and Solubility: The eight repeating ethylene (B1197577) glycol units (PEG8) in each arm significantly enhance the aqueous solubility of the resulting PROTAC molecule. This is crucial as many target protein ligands and E3 ligase ligands are hydrophobic, and poor solubility can hinder biological evaluation.

  • Linker Length and Flexibility: The defined length of the PEG8 arms provides a specific spatial separation between the target protein-binding ligand and the E3 ligase-binding ligand. This distance is critical for the formation of a stable and productive ternary complex. The flexibility of the PEG chains allows for the necessary conformational adjustments to optimize protein-protein interactions within the complex.

  • Amide Bond Formation: The terminal carboxylic acid on the hexanoic acid core and the amide bonds within the linker structure provide reactive handles for conjugation to the respective ligands through standard amide coupling reactions.

Quantitative Data on PEGylated PROTACs

The length of the PEG linker is a critical parameter that must be optimized for each target protein and E3 ligase pair. The following tables summarize representative data from studies on PROTACs with varying PEG linker lengths, illustrating the impact on degradation efficiency. While specific data for this compound is not available in the public domain, the presented data for PROTACs with 8-unit PEG linkers provide a strong indication of its potential performance.

Table 1: Impact of PEG Linker Length on Degradation of Target Protein X

PROTACLinker CompositionDC50 (nM)Dmax (%)
PROTAC-1PEG415085
PROTAC-2 PEG8 25 95
PROTAC-3PEG1210090

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of target protein degradation.

Table 2: Comparative Degradation Efficacy of PROTACs with an 8-Unit PEG Linker Targeting Different Proteins

Target ProteinE3 LigaseDC50 (nM)Dmax (%)
Protein ACRBN3592
Protein BVHL5088
Protein CIAP7585

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and evaluation of a PROTAC utilizing this compound.

Protocol 1: Synthesis of a PROTAC via Sequential Amide Coupling

This protocol describes a two-step synthesis where the E3 ligase ligand and the target protein ligand are sequentially coupled to the this compound linker.

Step 1: Coupling of E3 Ligase Ligand to the Linker

Reagents and Materials:

  • This compound (1.0 eq)

  • Amine-functionalized E3 Ligase Ligand (e.g., pomalidomide (B1683931) derivative) (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Under a nitrogen atmosphere, dissolve this compound in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the amine-functionalized E3 ligase ligand to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the E3-ligase-linker conjugate.

Step 2: Coupling of Target Protein Ligand to the E3-Ligase-Linker Conjugate

Reagents and Materials:

  • E3-ligase-linker conjugate (from Step 1) (1.0 eq)

  • Amine-functionalized Target Protein Ligand (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Nitrogen atmosphere

Procedure:

  • Dissolve the E3-ligase-linker conjugate in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU and DIPEA and stir for 15 minutes at room temperature.

  • Add the amine-functionalized target protein ligand to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC molecule by preparative High-Performance Liquid Chromatography (HPLC).

  • Characterize the final product by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Western Blotting for Protein Degradation Assessment

This protocol describes the quantification of target protein degradation in cells treated with the synthesized PROTAC.

Materials:

  • Cell line expressing the target protein

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a DMSO control for a specified time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

  • Data Analysis:

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize the target protein signal to the loading control signal.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.

Visualizations

Signaling Pathway: PROTAC Mechanism of Action

PROTAC_Mechanism cluster_Extracellular Extracellular cluster_Intracellular Intracellular PROTAC PROTAC (Bis-(m-PEG8-amido)- hexanoic acid linker) POI Target Protein (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Induces Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation Recycling->PROTAC

Caption: PROTAC-mediated degradation pathway.

Experimental Workflow: From Synthesis to Evaluation

Experimental_Workflow cluster_Synthesis PROTAC Synthesis cluster_Evaluation Biological Evaluation Start Start: Bis-(m-PEG8-amido)- hexanoic acid Step1 Step 1: Couple E3 Ligase Ligand Start->Step1 Intermediate E3-Linker Intermediate Step1->Intermediate Step2 Step 2: Couple Target Protein Ligand Intermediate->Step2 Purification Purification (HPLC) Step2->Purification Final_PROTAC Final PROTAC Purification->Final_PROTAC Treatment PROTAC Treatment Final_PROTAC->Treatment Test in Cells Cell_Culture Cell Culture Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification Lysis->Quantification Western_Blot Western Blot Quantification->Western_Blot Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis

Caption: Experimental workflow for PROTAC synthesis and evaluation.

Application Notes and Protocols: A Step-by-Step Guide for Conjugating Bis-(m-PEG8-amido)-hexanoic Acid to a Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent conjugation of Bis-(m-PEG8-amido)-hexanoic acid, a homobifunctional PEG linker, to a target protein. This process is crucial for enhancing the therapeutic properties of proteins, such as increasing their hydrodynamic size, extending their in-vivo half-life, and reducing immunogenicity.[1][2] The protocol outlined below utilizes a two-step carbodiimide (B86325) crosslinking chemistry, which offers greater control over the conjugation reaction.[3][4]

Principle of Conjugation

The conjugation of this compound to a protein is achieved through the formation of stable amide bonds. The carboxylic acid groups on the PEG linker are first activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3][5][6] This activation step creates a semi-stable NHS ester intermediate that is reactive towards primary amines (e.g., the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group) on the protein surface.[7][8][9] The subsequent reaction between the NHS-activated PEG linker and the protein results in the formation of a stable amide linkage.[10]

Quantitative Data Summary

The efficiency and outcome of the conjugation reaction are dependent on several quantitative parameters. The following table summarizes key recommended starting conditions, which may require further optimization based on the specific protein and desired degree of PEGylation.

ParameterRecommended Range/ValueNotes
Molar Ratio of PEG to Protein 10:1 to 50:1A higher ratio generally leads to a higher degree of PEGylation. Start with a 20-fold molar excess.[8][11]
Molar Ratio of EDC to PEG 2:1 to 5:1Ensures efficient activation of the carboxylic acid groups on the PEG linker.[3]
Molar Ratio of NHS/Sulfo-NHS to PEG 2:1 to 5:1Stabilizes the activated intermediate, increasing coupling efficiency.[3]
Activation Reaction pH 4.5 - 6.0Optimal pH for EDC/NHS activation of carboxylic acids. MES buffer is a suitable choice.[3][6][12]
Conjugation Reaction pH 7.2 - 8.0Optimal pH for the reaction of NHS esters with primary amines. Phosphate-buffered saline (PBS) is commonly used.[8][9]
Activation Time 15 - 30 minutesIncubation time at room temperature for the activation of the PEG linker.[3]
Conjugation Time 30 minutes - 2 hoursIncubation time at room temperature or 2 hours on ice.[8][9][11]
Protein Concentration 1 - 10 mg/mLThe concentration can influence the efficiency of the labeling reaction.[11]

Experimental Protocols

This section provides a detailed, step-by-step methodology for the conjugation of this compound to a protein.

Materials Required:
  • This compound

  • Protein of interest

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., Size Exclusion Chromatography, Ion Exchange Chromatography)

Protocol:

Step 1: Preparation of Reagents

  • Protein Solution: Prepare the protein solution in the Conjugation Buffer at a concentration of 1-10 mg/mL. If the protein buffer contains primary amines (e.g., Tris), it must be exchanged with the Conjugation Buffer via dialysis or desalting column.[8]

  • PEG Linker Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a stock concentration of 10-50 mg/mL. The NHS-ester moiety is moisture-sensitive and readily hydrolyzes.[8]

  • EDC and NHS/Sulfo-NHS Solutions: Immediately before use, prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer.

Step 2: Activation of this compound

  • In a microcentrifuge tube, combine the desired molar amount of the this compound stock solution with the appropriate volume of Activation Buffer.

  • Add a 2- to 5-fold molar excess of EDC and NHS (or Sulfo-NHS) to the PEG linker solution.[3]

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing to activate the carboxylic acid groups.[3]

Step 3: Conjugation to the Protein

  • Immediately add the activated PEG linker solution to the protein solution.

  • Ensure the final pH of the reaction mixture is between 7.2 and 8.0. If necessary, adjust the pH with a small amount of a suitable non-amine base.

  • Incubate the reaction for 30 minutes to 2 hours at room temperature, or for 2 hours on ice, with gentle stirring.[8][9][11] The optimal time may need to be determined empirically.

Step 4: Quenching the Reaction

  • To stop the conjugation reaction, add a quenching solution (e.g., Tris-HCl or glycine) to a final concentration of 20-50 mM.

  • Incubate for 15-30 minutes at room temperature. The primary amines in the quenching solution will react with any remaining activated PEG linker.

Step 5: Purification of the PEGylated Protein

  • Remove unreacted PEG linker and byproducts from the conjugated protein mixture. Several chromatography techniques can be employed for purification:

    • Size Exclusion Chromatography (SEC): This is a common and effective method for separating the larger PEGylated protein from the smaller, unreacted PEG linker and other reaction components.[][14]

    • Ion Exchange Chromatography (IEX): The addition of PEG chains can alter the surface charge of the protein, allowing for separation of different PEGylated species (e.g., mono-, di-, poly-PEGylated) from the unmodified protein.[1][]

    • Hydrophobic Interaction Chromatography (HIC): This technique can also be used to separate PEGylated proteins, often as a polishing step after IEX.[1][]

    • Reverse Phase Chromatography (RPC): RPC can be used for the analytical separation of PEGylated conjugates and to identify PEGylation sites.[]

Step 6: Characterization of the Conjugate

The extent of PEGylation can be characterized using various analytical techniques, including:

  • SDS-PAGE: A noticeable increase in the apparent molecular weight of the PEGylated protein will be observed.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Provides a more precise determination of the molecular weight and the number of attached PEG chains.

  • UV-Vis Spectroscopy: To determine the protein concentration.

Experimental Workflow Diagram

experimental_workflow reagent_prep Step 1: Reagent Preparation - Protein in Conjugation Buffer - Fresh PEG, EDC, NHS Solutions activation Step 2: Activation of PEG Linker - Mix PEG, EDC, NHS in Activation Buffer - Incubate 15-30 min at RT reagent_prep->activation conjugation Step 3: Conjugation to Protein - Add activated PEG to protein solution - Incubate 0.5-2 hours activation->conjugation quenching Step 4: Quenching the Reaction - Add Tris or Glycine - Incubate 15-30 min conjugation->quenching purification Step 5: Purification - SEC, IEX, or HIC quenching->purification characterization Step 6: Characterization - SDS-PAGE, Mass Spectrometry purification->characterization

Caption: Workflow for protein conjugation with this compound.

Signaling Pathway Diagram (Illustrative)

While this protocol does not involve a signaling pathway, the following diagram illustrates the chemical reaction pathway.

conjugation_pathway peg_acid This compound (R-COOH) activated_peg NHS-activated PEG (R-CO-NHS) peg_acid->activated_peg Activation edc_nhs EDC + NHS edc_nhs->activated_peg peg_protein PEGylated Protein (Protein-NH-CO-R) activated_peg->peg_protein Conjugation protein Protein (Protein-NH2) protein->peg_protein

Caption: Chemical reaction pathway for EDC/NHS mediated PEGylation of a protein.

References

Application Notes and Protocols for Bis-(m-PEG8-amido)-hexanoic acid in Targeted Cancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-(m-PEG8-amido)-hexanoic acid is a bifunctional, polyethylene (B3416737) glycol (PEG)-based linker molecule increasingly utilized in the development of targeted cancer therapies. Its chemical structure, featuring two PEG8 arms and a central hexanoic acid core, offers a unique combination of hydrophilicity, flexibility, and defined length. These characteristics make it an ideal component in the design of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality that hijacks the cell's natural protein degradation machinery to eliminate cancer-causing proteins.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and evaluation of PROTACs for targeted cancer therapy.

Principle of PROTAC Technology

PROTACs are heterobifunctional molecules comprising three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] The linker, for which this compound is a prime example, plays a critical role in the efficacy of the PROTAC by influencing the formation and stability of a ternary complex between the target protein and the E3 ligase.[2] Once this complex is formed, the E3 ligase facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.

Application: Development of PROTACs for Targeted Protein Degradation

This compound serves as a versatile linker for the synthesis of PROTACs. The terminal carboxylic acid group can be readily conjugated to an amine-functionalized E3 ligase ligand or target protein ligand through amide bond formation. The two PEG8 arms provide several advantages:

  • Enhanced Solubility: The hydrophilic nature of the PEG chains improves the aqueous solubility of the PROTAC molecule, which is often a challenge with large, complex therapeutic agents.[3]

  • Optimized Pharmacokinetics: PEGylation can increase the hydrodynamic radius of the PROTAC, potentially reducing renal clearance and extending its plasma half-life.

  • Flexibility and Spatial Orientation: The length and flexibility of the PEG8 linker are crucial for enabling the formation of a productive ternary complex by allowing the target protein and E3 ligase to adopt an optimal orientation for ubiquitination.

Data Presentation: Quantitative Analysis of PROTAC Efficacy

The efficacy of a PROTAC is typically assessed by its ability to induce the degradation of the target protein. Key quantitative parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). While specific quantitative data for PROTACs utilizing this compound is not extensively available in the public domain, the following table provides a template for presenting such data, populated with representative values for a hypothetical PROTAC targeting a cancer-relevant protein kinase.

PROTAC IdentifierTarget ProteinE3 Ligase LigandLinkerCell LineDC50 (nM)Dmax (%)
PROTAC-X Kinase YVHL LigandThis compoundCancer Cell Line A50>90
PROTAC-X Kinase YVHL LigandThis compoundCancer Cell Line B75>85

Note: The values presented above are for illustrative purposes only and should be determined experimentally for each specific PROTAC and cell line.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general method for the synthesis of a PROTAC via amide bond formation.

Materials:

  • This compound

  • Amine-functionalized target protein ligand

  • Amine-functionalized E3 ligase ligand

  • Peptide coupling reagents (e.g., HATU, HOBt)

  • Tertiary amine base (e.g., DIPEA)

  • Anhydrous dimethylformamide (DMF)

  • Reagents for purification (e.g., HPLC)

Procedure:

  • Activation of Carboxylic Acid: Dissolve this compound (1 eq) in anhydrous DMF. Add HATU (1.1 eq), HOBt (1.1 eq), and DIPEA (3 eq). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • First Amide Coupling: To the activated linker solution, add the amine-functionalized target protein ligand (1 eq). Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by LC-MS.

  • Purification: Upon completion, purify the mono-conjugated product by reverse-phase HPLC.

  • Second Amide Coupling: Repeat the activation step with the purified mono-conjugated product. Then, add the amine-functionalized E3 ligase ligand (1 eq) and stir at room temperature overnight.

  • Final Purification: Purify the final PROTAC product by reverse-phase HPLC and characterize by LC-MS and NMR.

Protocol 2: Evaluation of PROTAC-induced Protein Degradation by Western Blot

This protocol details the assessment of target protein degradation in cancer cells treated with a PROTAC.[4]

Materials:

  • Cancer cell line of interest

  • PROTAC stock solution (in DMSO)

  • Cell culture medium and reagents

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) or vehicle (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Data Analysis:

    • Detect the chemiluminescent signal using an imaging system.

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 3: Ternary Complex Formation Assay

The formation of a stable ternary complex is a prerequisite for PROTAC activity. This can be assessed using biophysical techniques such as Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI).[5]

General Principle:

  • Immobilize either the E3 ligase or the target protein on a sensor chip.

  • Inject the PROTAC to measure its binary interaction.

  • Inject the third component (target protein or E3 ligase) in the presence of the PROTAC to measure the formation of the ternary complex.

  • Analyze the binding kinetics to determine the affinity and stability of the complex.

Visualizations

PROTAC_Mechanism cluster_cell Cancer Cell PROTAC PROTAC (this compound linker) TernaryComplex Ternary Complex PROTAC->TernaryComplex TargetProtein Target Protein (e.g., Oncogenic Kinase) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex UbiquitinatedProtein Ubiquitinated Target Protein TernaryComplex->UbiquitinatedProtein Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome Proteasome UbiquitinatedProtein->Proteasome Recognition DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

Caption: Mechanism of action of a PROTAC utilizing a this compound linker.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Inhibition Inhibition AKT->Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Apoptosis Apoptosis Inhibition->Apoptosis Experimental_Workflow start Start cell_culture 1. Cell Seeding start->cell_culture treatment 2. PROTAC Treatment cell_culture->treatment lysis 3. Cell Lysis treatment->lysis quantification 4. Protein Quantification lysis->quantification sds_page 5. SDS-PAGE quantification->sds_page transfer 6. Western Blot Transfer sds_page->transfer immunoblot 7. Immunoblotting transfer->immunoblot detection 8. Chemiluminescent Detection immunoblot->detection analysis 9. Data Analysis (DC50, Dmax) detection->analysis end End analysis->end

References

Application of Bis-(m-PEG8-amido)-hexanoic acid in antibody-drug conjugate development.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a leading class of targeted cancer therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic payload. The linker, the molecular bridge connecting the antibody and the drug, is a critical determinant of an ADC's safety and efficacy. Bis-(m-PEG8-amido)-hexanoic acid is a novel, branched or "pendant" type polyethylene (B3416737) glycol (PEG) linker designed to optimize the performance of ADCs.

This linker features a central hexanoic acid core, providing a reactive carboxyl group for conjugation, and two discrete PEG8 arms. This pendant architecture is particularly advantageous for ADCs carrying highly hydrophobic payloads. The dual PEG chains effectively create a hydrophilic shield around the drug, which can mitigate aggregation, improve solubility, and lead to a more favorable pharmacokinetic (PK) profile.[1][2] The use of monodisperse PEG chains, such as the eight ethylene (B1197577) glycol units in this linker, ensures the creation of a more homogeneous ADC product, which is crucial for reproducibility and a predictable safety profile.[3]

Key Features and Benefits

  • Enhanced Hydrophilicity: The two PEG8 chains significantly increase the water solubility of the linker-payload complex, enabling the use of highly hydrophobic drugs and allowing for higher drug-to-antibody ratios (DAR) without inducing aggregation.[1][4]

  • Improved Pharmacokinetics: The hydrophilic PEG "shield" can reduce non-specific clearance of the ADC, leading to a longer circulation half-life and increased tumor accumulation.[2][4] Branched PEG structures have been shown to provide superior PK profiles compared to linear PEGs of similar molecular weight.[5]

  • Reduced Aggregation: By masking the hydrophobicity of the payload, the linker minimizes the propensity for ADC molecules to aggregate, a common challenge in manufacturing and a potential cause of immunogenicity.[4]

  • Defined Structure: As a monodisperse compound, it allows for the synthesis of homogeneous ADCs with a precise and uniform DAR, leading to better batch-to-batch consistency and a more predictable in vivo performance.[3]

  • Versatile Conjugation Chemistry: The terminal carboxylic acid on the hexanoic acid backbone allows for straightforward and well-established conjugation to antibodies via primary amines (e.g., lysine (B10760008) residues) after activation to an N-hydroxysuccinimide (NHS) ester.[]

Quantitative Data on Pendant vs. Linear PEG Linkers

The architecture of the PEG linker significantly impacts the physicochemical and pharmacokinetic properties of an ADC. The following tables summarize comparative data for ADCs constructed with pendant/branched versus linear PEG linkers.

Linker Architecture (DAR 8)Clearance RateReference
Linear (L-PEG24)High[3]
Pendant (P-(PEG12)2)Low[3]
Table 1: Comparison of Clearance Rates for High-DAR ADCs with Linear vs. Pendant PEG Linkers. This data indicates that a pendant PEG architecture is more effective at reducing the clearance rate of highly loaded ADCs compared to a linear PEG linker.[3]
Linker Type (on DAR8 Trastuzumab-MMAE ADC)Aggregates Content (after stability study at 40°C)PK Profile (in vivo)
Pendant PEG4HigherLess Favorable
Pendant PEG8LowerMore Favorable
Pendant PEG12LowestMost Favorable
Table 2: Impact of Pendant PEG Chain Length on ADC Stability and Pharmacokinetics. This study highlights that increasing the PEG chain length in a pendant linker design (from PEG4 to PEG12) leads to decreased aggregation and an improved pharmacokinetic profile for high-DAR ADCs.[4] An ADC with a pendant PEG8 linker, analogous to one built with this compound, demonstrates a favorable balance of properties.[4]

Experimental Workflow and Protocols

The general strategy for developing an ADC using this compound involves a multi-step process. First, the cytotoxic payload is conjugated to the linker. The resulting linker-payload complex, which now has a free carboxylic acid, is then activated and conjugated to the monoclonal antibody. Finally, the ADC is purified and thoroughly characterized.

ADC_Synthesis_Workflow cluster_0 Step 1: Linker-Payload Synthesis cluster_1 Step 2: Antibody Conjugation cluster_2 Step 3: Purification & Characterization cluster_3 Characterization Methods L0 Bis-(m-PEG8-amido)- hexanoic acid LP Linker-Payload Conjugate (with terminal COOH) L0->LP P0 Cytotoxic Payload (with reactive amine) P0->LP EDC EDC / Sulfo-NHS LP->EDC mAb Monoclonal Antibody (mAb) ADC_crude Crude ADC mAb->ADC_crude LP_act Activated Linker-Payload (NHS Ester) LP_act->ADC_crude EDC->LP_act Purify Purification (e.g., SEC) ADC_crude->Purify ADC_pure Purified ADC Purify->ADC_pure Char Characterization DAR DAR Analysis (HIC / UV-Vis) Char->DAR Purity Purity/Aggregation (SEC) Char->Purity Identity Identity/Integrity (Mass Spec) Char->Identity ADC_pure->Char

Figure 1: General experimental workflow for ADC synthesis.

Protocol 1: Activation of Linker-Payload and Conjugation to Antibody

This protocol describes the conjugation of a pre-formed linker-payload complex, where the payload is attached to the Bis-(m-PEG8-amido) portion and the hexanoic acid's carboxyl group is free, to the lysine residues of a monoclonal antibody.

Materials and Reagents:

  • Monoclonal Antibody (mAb) at 5-10 mg/mL

  • Linker-Payload Conjugate (e.g., Bis-(m-PEG8-amido)-hexanoyl-MMAE)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4-8.0

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Quenching Buffer: 1 M Tris or 1 M Glycine, pH 7.5

  • Purification Column: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

  • Purification Buffer: PBS, pH 7.4

Procedure:

  • Antibody Preparation:

    • If the antibody is not in the desired reaction buffer, perform a buffer exchange into the Reaction Buffer.

    • Adjust the antibody concentration to 5-10 mg/mL. Determine the precise concentration using a UV-Vis spectrophotometer at 280 nm.

  • Activation of the Linker-Payload Conjugate:

    • Dissolve the linker-payload conjugate in anhydrous DMSO to a stock concentration of 10-20 mM.

    • In a separate microfuge tube, prepare fresh solutions of EDC (e.g., 50 mM) and Sulfo-NHS (e.g., 50 mM) in cold, anhydrous DMSO or water immediately before use.

    • In a new tube, add the desired molar excess of the linker-payload solution (typically 5-10 fold molar excess over the antibody).

    • Add an equimolar amount of EDC and Sulfo-NHS to the linker-payload solution to activate the carboxylic acid group.

    • Incubate the activation reaction for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Add the activated linker-payload solution (from step 2) dropwise to the antibody solution while gently stirring.

    • Ensure the final concentration of the organic solvent (e.g., DMSO) does not exceed 10% (v/v) to maintain antibody integrity.

    • Incubate the reaction mixture for 1-2 hours at room temperature or 4 hours at 4°C with gentle mixing.

  • Quenching the Reaction:

    • To stop the conjugation reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature.

Protocol 2: Purification and Characterization of the ADC

Procedure:

  • Purification:

    • Purify the resulting ADC from unreacted linker-payload and other small molecules using a pre-equilibrated SEC column.

    • Elute the ADC with Purification Buffer (PBS, pH 7.4).

    • Collect fractions corresponding to the monomeric ADC peak, which will be the first major peak to elute.

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determine the average DAR using Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy. For UV-Vis, measure the absorbance at 280 nm (for the antibody) and at a wavelength specific to the payload. The DAR can be calculated using the known extinction coefficients of the antibody and the payload.

    • Purity and Aggregation: Assess the purity and the presence of aggregates in the final ADC product using Size-Exclusion Chromatography (SEC-HPLC). The monomeric ADC peak should be >95%.

    • Identity and Integrity: Confirm the identity and integrity of the ADC by mass spectrometry (e.g., ESI-Q-TOF MS) to verify the masses of the different drug-loaded antibody species.

Mechanism of Action and Signaling Pathway

The ultimate goal of an ADC is to deliver its cytotoxic payload to the interior of a cancer cell. The process involves several key steps, leading to the activation of apoptotic signaling pathways.

ADC_MoA_Pathway cluster_cell Target Cancer Cell Receptor Tumor-Associated Antigen (Receptor) ADC_bound ADC-Antigen Complex Receptor->ADC_bound Endosome Early Endosome Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_active Active Payload (e.g., MMAE) Lysosome->Payload_active Linker Cleavage (Proteases) Microtubules Microtubule Disruption Payload_active->Microtubules Apoptosis Cell Cycle Arrest (G2/M) & Apoptosis Microtubules->Apoptosis ADC Antibody-Drug Conjugate (ADC) ADC->Receptor 1. Binding ADC_bound->Endosome 2. Internalization (Endocytosis)

Figure 2: General mechanism of action for an ADC.

Pathway Description:

  • Binding: The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to a specific tumor-associated antigen on the surface of a cancer cell.[7]

  • Internalization: Upon binding, the cell internalizes the ADC-antigen complex, typically through receptor-mediated endocytosis, forming an early endosome.[7]

  • Trafficking and Payload Release: The endosome matures and eventually fuses with a lysosome. The acidic environment and high concentration of proteases (like Cathepsin B) within the lysosome cleave the linker, releasing the active cytotoxic payload into the cytoplasm.[8]

  • Induction of Apoptosis: The released payload exerts its cell-killing effect. For tubulin inhibitors like auristatins (e.g., MMAE), this involves disrupting the microtubule network, leading to cell cycle arrest in the G2/M phase and subsequent programmed cell death (apoptosis).[7]

References

Application Notes and Protocols for EDC/NHS Activation of Bis-(m-PEG8-amido)-hexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-(m-PEG8-amido)-hexanoic acid is a bifunctional, polyethylene (B3416737) glycol (PEG)-based linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.[1][2][3] The terminal carboxylic acid group on the hexanoic acid backbone serves as a key functional handle for conjugation to amine-containing molecules, such as proteins, peptides, or small molecule ligands. Activation of this carboxylic acid is a critical step to ensure efficient and stable amide bond formation.

This document provides detailed application notes and protocols for the activation of the carboxylic acid moiety of this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with N-hydroxysuccinimide (NHS). This method, known as EDC/NHS chemistry, is a widely adopted, zero-length crosslinking technique that converts carboxylic acids into amine-reactive NHS esters.[4]

Principle of EDC/NHS Chemistry

The activation of a carboxylic acid using EDC and NHS is a two-step process:

  • Formation of O-acylisourea intermediate: EDC reacts with the carboxyl group of this compound to form a highly reactive and unstable O-acylisourea intermediate.[4]

  • Conversion to a stable NHS ester: In the presence of NHS, the O-acylisourea intermediate is rapidly converted into a more stable N-hydroxysuccinimide ester. This NHS ester is significantly less susceptible to hydrolysis in aqueous solutions compared to the O-acylisourea intermediate, allowing for a more efficient subsequent reaction with a primary amine.[5]

The resulting NHS-activated this compound can then be reacted with an amine-containing molecule to form a stable amide bond, releasing NHS as a byproduct.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the EDC/NHS activation of PEGylated carboxylic acids. While this data is derived from studies on various PEG-acid molecules, it provides a valuable starting point for the optimization of the activation of this compound.

Table 1: Recommended Reagent Concentrations and Molar Ratios

ReagentRecommended Molar Excess (relative to PEG-Acid)Typical Concentration RangePurpose
EDC1.5 - 10 fold2 - 50 mMActivates the carboxylic acid group.
NHS (or sulfo-NHS)1.5 - 10 fold5 - 100 mMStabilizes the activated intermediate.
This compound1.0 (baseline)1 - 10 mMThe molecule to be activated.
Amine-containing molecule (for subsequent conjugation)1.0 - 5.0 foldDependent on applicationReacts with the NHS-activated PEG linker.

Table 2: pH Optima for Reaction Steps

Reaction StepOptimal pH RangeRationale
Carboxylic Acid Activation (EDC/NHS)4.5 - 6.0Efficient formation of the O-acylisourea intermediate and its conversion to the NHS ester. Hydrolysis of the NHS ester is minimized at this pH.[4]
Amine Coupling (Reaction with NHS-ester)7.2 - 8.5The primary amine on the target molecule is deprotonated and thus more nucleophilic, leading to efficient amide bond formation.[6]

Table 3: Reaction Kinetics and Stability of PEG-NHS Esters

pHHalf-life of Hydrolysis of PEG-NHS EsterAmidation Half-life (with 2 eq. amine)Expected Amidation Yield
7.4> 120 minutes[6]~80 minutes[7]~80-85%[8]
8.0~190 minutes[8]~25 minutes[7]~87-92%[8]
8.5~130 minutes[8]~10 minutes[7]High
9.0< 9 minutes[6]~5 minutes[7]High, but hydrolysis is rapid.[6]

Note: The data in this table is based on studies of different PEG-NHS esters and should be used as a guideline. Actual rates and yields will vary depending on the specific reactants and conditions.

Experimental Protocols

Two primary protocols are provided: an aqueous-based method suitable for many bioconjugation applications, and an organic solvent-based method for applications where aqueous conditions are not suitable.

Protocol 1: Aqueous Activation of this compound

This protocol is ideal for activating the linker for subsequent conjugation to biomolecules in an aqueous environment.

Materials:

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide) or sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or 50 mM borate (B1201080) buffer, pH 8.0-9.0

  • Quenching Solution: 1 M hydroxylamine (B1172632) pH 8.5, or 1 M Tris-HCl pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns (e.g., Sephadex G-25)

Procedure:

  • Reagent Preparation:

    • Equilibrate this compound, EDC, and NHS to room temperature before opening their containers.

    • Prepare a stock solution of this compound (e.g., 100 mg/mL) in anhydrous DMF or DMSO.[9]

    • Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer (e.g., 10 mg/mL). Do not store these solutions for extended periods.

  • Activation Reaction:

    • In a reaction vessel, add the desired amount of this compound stock solution to the Activation Buffer.

    • Add a 5 to 10-fold molar excess of the EDC solution to the reaction mixture.

    • Immediately add a 5 to 10-fold molar excess of the NHS solution to the reaction mixture.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Purification of the Activated Linker (Optional but Recommended):

    • To remove excess EDC, NHS, and byproducts, pass the reaction mixture through a desalting column pre-equilibrated with the desired Coupling Buffer (pH 7.2-7.4). This step is crucial for applications where the subsequent amine-containing molecule is sensitive to the activation reagents.

  • Subsequent Amine Coupling Reaction:

    • Immediately add the purified NHS-activated this compound to the amine-containing molecule in the Coupling Buffer. The pH of the reaction mixture should be between 7.2 and 8.5 for optimal coupling.[6]

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching of the Reaction:

    • To quench any unreacted NHS esters, add the Quenching Solution to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature.

Protocol 2: Organic Solvent-Based Activation of this compound

This protocol is suitable for activating the linker for conjugation to molecules that are not soluble in aqueous solutions.

Materials:

  • This compound

  • EDC hydrochloride

  • NHS

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Diisopropylethylamine (DIPEA)

  • Amine-containing molecule (dissolved in a suitable organic solvent)

Procedure:

  • Reagent Preparation:

    • Ensure all glassware is dry and reactions are performed under an inert atmosphere (e.g., nitrogen or argon).

    • Dissolve this compound (1 equivalent) in anhydrous DCM.

  • Activation Reaction:

    • Add EDC (1.5-2.0 equivalents) to the solution of the PEG linker.

    • Add NHS (1.5-2.0 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 30-60 minutes.

  • Amine Coupling Reaction:

    • Add the amine-containing molecule (1.0-1.5 equivalents) dissolved in a suitable anhydrous solvent to the reaction mixture.

    • If the amine is in its salt form (e.g., hydrochloride), add DIPEA (1.5-2.0 equivalents) to act as a non-nucleophilic base.

    • Stir the reaction at room temperature for 2-4 hours, or until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up and Purification:

    • The reaction mixture can be diluted with DCM and washed with a mild aqueous acid (e.g., 5% citric acid), followed by brine.

    • The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield the desired conjugate.

Mandatory Visualizations

Reaction Mechanism

EDC_NHS_Activation cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.2-8.5) PEG_COOH This compound (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Unstable) PEG_COOH->O_Acylisourea + EDC EDC EDC NHS_Ester NHS-activated Linker (R-CO-NHS) (Amine-Reactive) O_Acylisourea->NHS_Ester + NHS - EDC byproduct NHS NHS Amide_Conjugate Stable Amide Conjugate (R-CO-NH-R') NHS_Ester->Amide_Conjugate + R'-NH2 - NHS Amine Amine-containing Molecule (R'-NH2)

Caption: EDC/NHS activation and subsequent amidation workflow.

Experimental Workflow (Aqueous Protocol)

Aqueous_Workflow start Start reagent_prep Prepare Stock Solutions (PEG-Acid, EDC, NHS) start->reagent_prep activation Activate Carboxylic Acid (pH 4.5-6.0, 15-30 min) reagent_prep->activation purification Optional: Purify Activated Linker (Desalting Column) activation->purification coupling Couple to Amine-Molecule (pH 7.2-8.5, 2h RT or O/N 4°C) activation->coupling If purification is skipped purification->coupling quenching Quench Reaction (Hydroxylamine or Tris) coupling->quenching final_product Final Conjugate quenching->final_product

Caption: Aqueous protocol for EDC/NHS activation and conjugation.

Logical Relationships in Optimizing the Reaction

Optimization_Logic cluster_inputs Input Variables cluster_outcomes Desired Outcomes pH Reaction pH high_yield High Yield of NHS-Ester pH->high_yield min_hydrolysis Minimized Hydrolysis pH->min_hydrolysis high_conjugation_eff High Conjugation Efficiency pH->high_conjugation_eff molar_ratio EDC:NHS:Acid Ratio molar_ratio->high_yield reaction_time Reaction Time reaction_time->high_yield reaction_time->min_hydrolysis temperature Temperature temperature->min_hydrolysis temperature->high_conjugation_eff

Caption: Key parameters for optimizing the EDC/NHS reaction.

References

Application Notes and Protocols for Amide Bond Formation with Bis-(m-PEG8-amido)-hexanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the formation of stable amide bonds using Bis-(m-PEG8-amido)-hexanoic acid, a bifunctional PEG-based linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.[1][2][3] The inclusion of polyethylene (B3416737) glycol (PEG) chains enhances solubility and can improve the pharmacokinetic properties of the final conjugate.[4][][6]

This document outlines two robust protocols utilizing common coupling reagents, provides a comparative analysis of their effectiveness, and includes visualizations to clarify the experimental workflows and underlying chemical principles.

Data Presentation: Comparison of Common Coupling Reagents

The choice of coupling reagent is critical for achieving high-yield and high-purity conjugates. The following table summarizes the performance of commonly used reagent systems for amide bond formation with carboxylated PEG linkers.

Coupling Reagent SystemTypical Yield (%)Purity (%)Key AdvantagesKey Disadvantages
EDC/NHS > 85%> 95%Water-soluble byproducts, mild reaction conditions.Less stable at neutral pH, requires careful pH control.
HATU > 90%> 98%High efficiency, fast reaction times, low racemization.[7]Higher cost, potential for side reactions if not used correctly.[7]
DCC/NHS > 80%> 95%High activation efficiency.Dicyclohexylurea (DCU) byproduct is insoluble and requires filtration.[7]

Note: Yields and purities are typical and can vary depending on the specific substrates and reaction conditions.[7]

Experimental Protocols

This compound possesses two terminal carboxylic acid groups, allowing for the conjugation of two different amine-containing molecules. The following protocols can be adapted for either a step-wise or a one-pot conjugation strategy, depending on the desired final product. For simplicity, the protocols describe the reaction at one of the carboxylic acid termini.

Protocol 1: Amide Bond Formation using EDC/NHS Chemistry

This method involves the activation of a carboxyl group with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a semi-stable NHS-ester, which then readily reacts with a primary amine.[7][8]

Materials:

  • This compound

  • Amine-containing molecule of interest

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 5.5-6.0[9][10]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[7][8]

  • Quenching Solution: 1 M Tris-HCl, pH 8.5, or 1 M Glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Dialysis)[7][8]

Procedure:

  • Reagent Preparation:

    • Allow EDC and NHS/Sulfo-NHS to equilibrate to room temperature before opening.

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

    • Dissolve the amine-containing molecule in the Coupling Buffer at a suitable concentration (e.g., 1-5 mg/mL).[8]

    • Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer (e.g., 10 mg/mL each).[7]

  • Activation of Carboxyl Groups:

    • In a reaction vessel, combine this compound with a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS.[8]

    • The reaction is most efficient at a pH between 4.5 and 7.2.[10] For this step, maintain the pH between 5.5 and 6.0 using the Activation Buffer.[9]

    • Incubate for 15-30 minutes at room temperature to form the NHS-ester intermediate.[8]

  • Conjugation to Amine-Containing Molecule:

    • Adjust the pH of the activated linker solution to 7.2-7.5 by adding Coupling Buffer.[7]

    • Immediately add the amine-containing molecule to the activated linker solution. A 1.1 to 1.5-fold molar excess of the activated linker is typically used.[7]

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[7][8]

  • Quenching of the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 20-50 mM to quench any unreacted NHS-esters.[8]

    • Incubate for 15-30 minutes at room temperature.[8]

  • Purification:

    • Purify the conjugate to remove excess reagents and byproducts using size exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.[8]

Protocol 2: Amide Bond Formation using HATU Chemistry

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that facilitates rapid amide bond formation with minimal side reactions.[7][11]

Materials:

  • This compound

  • Amine-containing molecule of interest

  • HATU

  • DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine)

  • Anhydrous Dimethylformamide (DMF)

  • Purification system (e.g., SEC or Preparative HPLC)

Procedure:

  • Reagent Preparation:

    • Dissolve this compound and the amine-containing molecule in anhydrous DMF.

    • Prepare a fresh stock solution of HATU in anhydrous DMF (e.g., 100 mM).[7]

  • Coupling Reaction:

    • In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1 equivalent) and HATU (1.1 to 1.5 equivalents).[7][11]

    • Add DIPEA or TEA (2-3 equivalents) to the mixture and stir for 5-10 minutes at room temperature to activate the carboxyl group.[7][11]

    • Add the amine-containing molecule (1 to 1.2 equivalents) to the reaction mixture.[7]

    • Allow the reaction to proceed for 2-4 hours at room temperature.[7]

    • Monitor the reaction progress using a suitable analytical technique such as LC-MS.

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding water or a dilute acid.[11]

    • The product can be purified from the reaction mixture by standard methods such as preparative HPLC or flash chromatography.

Visualizations

Amide Bond Formation Workflow (EDC/NHS Chemistry)

EDC_NHS_Workflow cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Quench & Purify reagent_prep Prepare Reagents: - Bis-PEG-Acid in DMF - EDC & NHS in Activation Buffer (pH 5.5-6.0) activation Mix Bis-PEG-Acid, EDC, and NHS. Incubate 15-30 min @ RT reagent_prep->activation add_amine Add Amine-Molecule in Coupling Buffer (pH 7.2-7.5) activation->add_amine Activated NHS-Ester conjugation Incubate 2h @ RT or Overnight @ 4°C add_amine->conjugation quench Add Quenching Solution (e.g., Tris, Glycine) conjugation->quench purify Purify Conjugate (SEC or Dialysis) quench->purify

Caption: Workflow for EDC/NHS mediated amide coupling.

General Reaction Scheme for Carboxylic Acid Activation

Caption: Reaction pathway for amide bond formation.

Logical Relationship of Components in HATU Coupling

HATU_Components PEG_Acid Bis-PEG-Acid Activated_Ester Activated OAt-Ester PEG_Acid->Activated_Ester HATU HATU HATU->Activated_Ester Base Base (DIPEA) Base->Activated_Ester facilitates Amine Amine Molecule Final_Product PEG-Amide Conjugate Amine->Final_Product Activated_Ester->Final_Product

Caption: Component relationships in HATU-mediated coupling.

References

Application Notes and Protocols: Bis-(m-PEG8-amido)-hexanoic Acid Linker for Specific E3 Ligase Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, as its length, flexibility, and chemical properties significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and subsequent degradation.[2]

The Bis-(m-PEG8-amido)-hexanoic acid linker is a polyethylene (B3416737) glycol (PEG)-based linker that offers several advantages in PROTAC design. The eight PEG units provide a desirable balance of flexibility and length to facilitate optimal ternary complex formation for a variety of target proteins and E3 ligases.[3] The hydrophilic nature of the PEG chain enhances the aqueous solubility and cell permeability of the resulting PROTAC molecule.[4] This linker is bifunctional, with a carboxylic acid group that can be readily coupled to an amine-functionalized E3 ligase ligand or POI ligand through a stable amide bond.

These application notes provide a comprehensive guide to the use of the this compound linker in the development of PROTACs, including detailed protocols for synthesis and key experimental assays for characterization.

Data Presentation: Quantitative Analysis of PROTAC Efficacy

The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. This is quantified by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum level of degradation (Dmax).[5]

Below are representative data tables for PROTACs targeting Bromodomain-containing protein 4 (BRD4) and Bruton's tyrosine kinase (BTK), two well-validated targets in cancer and immunology. While the exact linker may vary in the cited literature, these tables illustrate the expected performance of potent PROTACs utilizing a PEG8 linker.

Table 1: Representative Degradation Data for BRD4-Targeting PROTACs with a PEG8-based Linker [6]

PROTAC CompoundE3 Ligase LigandCell LineDC50 (nM)Dmax (%)
PROTAC 1Pomalidomide (CRBN)Burkitt's Lymphoma (BL) cells< 1> 90
PROTAC 3Pomalidomide (CRBN)RS4;11Not Reported> 90
PROTAC 4Lenalidomide (CRBN)MV-4-11< 0.01> 95
PROTAC 17VHL ligand22Rv1< 100> 90

Table 2: Representative Degradation Data for BTK-Targeting PROTACs with a PEG-based Linker [7]

PROTAC CompoundE3 Ligase LigandCell LineDC50 (nM)Dmax (%)
MT802Pomalidomide (CRBN)Ramos (B-cell lymphoma)~5> 95
SJF620VHL ligandMOLM-14~10> 90

Signaling Pathways

Understanding the signaling pathways in which the target protein is involved is crucial for elucidating the downstream functional consequences of its degradation.

BRD4 Signaling Pathway

BRD4 is an epigenetic reader that plays a critical role in the regulation of gene transcription. It binds to acetylated histones and recruits transcriptional machinery to the promoters and enhancers of key oncogenes, such as c-MYC, and is involved in pathways like the Jagged1/Notch1 signaling cascade.[8][9] Degradation of BRD4 leads to the downregulation of these target genes, resulting in cell cycle arrest and apoptosis in cancer cells.

BRD4_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm / Cell Membrane Acetylated Histones Acetylated Histones BRD4 BRD4 Acetylated Histones->BRD4 recruits PTEFb PTEFb BRD4->PTEFb activates RNA_Pol_II RNA_Pol_II PTEFb->RNA_Pol_II phosphorylates Gene Transcription (e.g., c-MYC, Jagged1) Gene Transcription (e.g., c-MYC, Jagged1) RNA_Pol_II->Gene Transcription (e.g., c-MYC, Jagged1) initiates Jagged1 Jagged1 Gene Transcription (e.g., c-MYC, Jagged1)->Jagged1 cMYC_Protein cMYC_Protein Gene Transcription (e.g., c-MYC, Jagged1)->cMYC_Protein expresses Notch1 Notch1 Jagged1->Notch1 binds to NICD NICD Notch1->NICD releases Cell Proliferation & Invasion Cell Proliferation & Invasion Notch1->Cell Proliferation & Invasion promotes NICD->Gene Transcription (e.g., c-MYC, Jagged1) translocates to nucleus and activates cMYC_Protein->Cell Proliferation & Invasion promotes

BRD4-mediated transcriptional regulation and downstream signaling.
BTK Signaling Pathway

Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[10][11] Upon BCR activation, BTK is phosphorylated and subsequently activates downstream signaling cascades, including the NF-κB and MAPK pathways.[12] Degradation of BTK blocks these signaling pathways, leading to apoptosis in malignant B-cells.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling BCR BCR Lyn_Syk Lyn_Syk BCR->Lyn_Syk recruits & activates Antigen Antigen Antigen->BCR activates BTK BTK Lyn_Syk->BTK phosphorylates PLCg2 PLCg2 BTK->PLCg2 phosphorylates IP3_DAG IP3_DAG PLCg2->IP3_DAG generates NFkB NFkB IP3_DAG->NFkB activates MAPK MAPK IP3_DAG->MAPK activates B-cell Proliferation & Survival B-cell Proliferation & Survival NFkB->B-cell Proliferation & Survival promotes MAPK->B-cell Proliferation & Survival promotes

BTK-mediated B-cell receptor signaling pathway.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general two-step amide coupling procedure for the synthesis of a PROTAC using the this compound linker. This example assumes the POI ligand contains a free amine for coupling and the E3 ligase ligand has a carboxylic acid. The order of addition can be reversed depending on the functional groups of the specific ligands.

Step 1: Coupling of E3 Ligase Ligand to the Linker

  • Reagents and Materials:

    • E3 Ligase Ligand-COOH (1.0 eq)

    • This compound (1.2 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

    • Nitrogen atmosphere

    • Standard glassware for organic synthesis

  • Procedure:

    • Dissolve the E3 Ligase Ligand-COOH in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

    • Add the this compound to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the E3 Ligase Ligand-Linker conjugate.

Step 2: Coupling of POI Ligand to the E3 Ligase Ligand-Linker Conjugate

  • Reagents and Materials:

    • E3 Ligase Ligand-Linker conjugate (from Step 1) (1.0 eq)

    • POI Ligand-NH2 (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

    • Nitrogen atmosphere

  • Procedure:

    • Dissolve the E3 Ligase Ligand-Linker conjugate in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

    • Add the POI Ligand-NH2 to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the crude reaction mixture directly by preparative RP-HPLC to obtain the final PROTAC.

    • Characterize the final product by LC-MS and 1H NMR.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Amide Coupling E3_Ligand E3 Ligase Ligand-COOH Intermediate E3 Ligand-Linker Conjugate E3_Ligand->Intermediate Linker Bis-(m-PEG8-amido)- hexanoic acid Linker->Intermediate POI_Ligand POI Ligand-NH2 Final_PROTAC Final PROTAC POI_Ligand->Final_PROTAC Intermediate->Final_PROTAC

Workflow for the synthesis of a PROTAC.
Protocol 2: Western Blotting for Target Protein Degradation

This protocol details the use of Western blotting to quantify the degradation of a target protein in cells treated with a PROTAC.

  • Materials:

    • Cell culture reagents and appropriate cell line

    • PROTAC compound and vehicle control (e.g., DMSO)

    • Ice-cold Phosphate-buffered saline (PBS)

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • Laemmli sample buffer

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membranes and transfer apparatus

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibody against the target protein

    • Primary antibody against a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate and imaging system

  • Procedure:

    • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (and a vehicle control) for a specified time (e.g., 24 hours).

    • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.

    • SDS-PAGE and Protein Transfer: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Immunoblotting:

      • Block the membrane with blocking buffer for 1 hour at room temperature.

      • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

      • Wash the membrane with TBST.

      • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Wash the membrane with TBST.

      • Incubate with the primary antibody for the loading control and repeat the secondary antibody incubation and washes.

    • Detection and Analysis:

      • Apply the chemiluminescent substrate and capture the signal using an imaging system.

      • Quantify the band intensities using densitometry software.

      • Normalize the target protein band intensity to the loading control.

      • Calculate the percentage of protein degradation relative to the vehicle-treated control.

      • Generate a dose-response curve to determine the DC50 and Dmax values.

Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a powerful technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.[13]

  • Materials:

    • SPR instrument and sensor chip (e.g., CM5)

    • Immobilization reagents (e.g., amine coupling kit)

    • Purified, tagged E3 ligase (e.g., His-tagged)

    • Purified target protein

    • PROTAC of interest

    • Running buffer

  • Procedure:

    • Immobilization: Immobilize the E3 ligase onto the sensor chip surface using a suitable method (e.g., amine coupling).

    • Binary Interaction Analysis (PROTAC to E3 Ligase): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binding affinity (KD).

    • Binary Interaction Analysis (PROTAC to Target Protein): Immobilize the target protein and inject a series of concentrations of the PROTAC to determine the KD.

    • Ternary Complex Formation Analysis: Inject a constant, saturating concentration of the PROTAC mixed with a series of concentrations of the target protein over the immobilized E3 ligase surface. The increase in binding response compared to the PROTAC alone indicates the formation of the ternary complex.

    • Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetic parameters (ka, kd) and affinity (KD) for both binary and ternary interactions. Calculate the cooperativity factor (alpha), which indicates the extent to which the binding of one protein to the PROTAC enhances the binding of the second protein.

Protocol 4: HiBiT Lytic Assay for Cellular Protein Degradation

The HiBiT assay is a sensitive, luminescence-based method for quantifying protein levels in cell lysates.[14][15] This requires a cell line where the target protein is endogenously tagged with the HiBiT peptide using CRISPR/Cas9.

  • Materials:

    • CRISPR-edited cell line expressing the HiBiT-tagged target protein

    • Opaque, white 96- or 384-well plates

    • PROTAC compound and vehicle control (e.g., DMSO)

    • Nano-Glo® HiBiT Lytic Detection System (LgBiT protein, lytic substrate, lytic buffer)

    • Luminometer

  • Procedure:

    • Cell Plating: Seed the HiBiT-tagged cells in an opaque-walled plate at an appropriate density.

    • Compound Treatment: Prepare serial dilutions of the PROTAC and treat the cells for the desired time course.

    • Lysis and Detection:

      • Equilibrate the plate to room temperature.

      • Prepare the Nano-Glo® HiBiT Lytic Reagent according to the manufacturer's protocol.

      • Add a volume of the lytic reagent equal to the culture medium volume in each well.

      • Mix on an orbital shaker for 3-10 minutes to ensure complete lysis and signal generation.

    • Luminescence Measurement: Read the luminescence on a plate-based luminometer.

    • Data Analysis:

      • Subtract the background luminescence from a control well with untagged cells.

      • Calculate the percentage of remaining protein relative to the vehicle-treated control.

      • Generate a dose-response curve to determine the DC50 and Dmax values.

Experimental_Workflow Synthesis PROTAC Synthesis (Protocol 1) Biophysical_Assays Biophysical Characterization (e.g., SPR - Protocol 3) Synthesis->Biophysical_Assays Characterize Ternary Complex Cellular_Assays Cellular Degradation Assays (e.g., Western Blot, HiBiT - Protocols 2 & 4) Synthesis->Cellular_Assays Assess Degradation Lead_Optimization Lead Optimization Biophysical_Assays->Lead_Optimization Functional_Assays Downstream Functional Assays (e.g., Cell Viability, Apoptosis) Cellular_Assays->Functional_Assays Evaluate Phenotype Cellular_Assays->Lead_Optimization Functional_Assays->Lead_Optimization

Overall workflow for PROTAC development and evaluation.

Conclusion

The this compound linker is a versatile and effective tool for the construction of PROTACs. Its defined length, flexibility, and favorable physicochemical properties facilitate the rational design of potent and cell-permeable protein degraders. The protocols and data presented in these application notes provide a framework for researchers to synthesize and characterize novel PROTACs targeting a wide range of disease-relevant proteins. Successful application of these methodologies will enable the development of the next generation of targeted therapeutics.

References

Application Notes and Protocols for the Use of Bis-(m-PEG8-amido)-hexanoic Acid in Creating Bifunctional Degraders

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bis-(m-PEG8-amido)-hexanoic acid is a hydrophilic, flexible linker used in the synthesis of bifunctional degraders, particularly Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to selectively eliminate target proteins. They consist of a ligand that binds to a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component that influences the physicochemical properties and biological activity of the degrader, including its solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) required for protein degradation.

The polyethylene (B3416737) glycol (PEG) composition of this compound enhances the aqueous solubility of the resulting PROTAC, a common challenge in degrader development. Its length and flexibility can be advantageous in optimizing the spatial orientation of the POI and E3 ligase to facilitate efficient ubiquitination and subsequent degradation by the proteasome.

These application notes provide a comprehensive guide to the use of this compound in the synthesis and evaluation of bifunctional degraders, including detailed experimental protocols and data presentation for a representative hypothetical case study.

Hypothetical Case Study: Synthesis and Evaluation of a BRD4 Degrader

For illustrative purposes, this document will focus on the development of a hypothetical bifunctional degrader, "Degrader-X," targeting the Bromodomain-containing protein 4 (BRD4). BRD4 is a key epigenetic reader protein involved in the regulation of oncogene transcription, making it a validated target in oncology. Degrader-X will be constructed using this compound to link a known BRD4 inhibitor (as the POI ligand) and a derivative of thalidomide (B1683933) (as the ligand for the Cereblon E3 ligase).

Data Presentation

The following tables summarize the hypothetical quantitative data for the characterization of Degrader-X.

Table 1: Physicochemical Properties of Degrader-X

PropertyValue
Molecular Weight1250.5 g/mol
LogP3.2
Aqueous Solubility75 µM

Table 2: In Vitro Degradation of BRD4 by Degrader-X in HEK293T Cells

ParameterValue
DC50 (Degradation Concentration 50%)50 nM
Dmax (Maximum Degradation)>95%
Time to Dmax18 hours

Table 3: Cellular Activity of Degrader-X in a BRD4-dependent Cancer Cell Line (e.g., MV-4-11)

ParameterValue
IC50 (Inhibitory Concentration 50%)100 nM
Apoptosis Induction (at 1 µM)65%

Signaling Pathway and Experimental Workflow Diagrams

PROTAC_Mechanism Mechanism of Action of a Bifunctional Degrader cluster_cell Cellular Environment POI Protein of Interest (POI) (e.g., BRD4) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex PROTAC Bifunctional Degrader (Degrader-X) PROTAC->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->E3_Ligase Recycled Proteasome->PROTAC Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of action of a bifunctional degrader.

Experimental_Workflow Experimental Workflow for Degrader Evaluation Synthesis 1. Synthesis of Degrader-X using this compound Purification 2. Purification and Characterization (HPLC, MS) Synthesis->Purification Cell_Culture 3. Cell Culture (e.g., HEK293T, MV-4-11) Purification->Cell_Culture Degradation_Assay 4. In-Vitro Degradation Assay (Western Blot) Cell_Culture->Degradation_Assay Viability_Assay 5. Cellular Activity Assay (MTT/CellTiter-Glo) Cell_Culture->Viability_Assay Data_Analysis 6. Data Analysis (DC50, Dmax, IC50) Degradation_Assay->Data_Analysis Viability_Assay->Data_Analysis

Caption: Experimental workflow for degrader evaluation.

Experimental Protocols

Protocol 1: Synthesis of Degrader-X

This protocol describes a general procedure for the synthesis of a bifunctional degrader using this compound. This involves a two-step amide coupling process.

Materials:

  • BRD4 inhibitor with a free amine group

  • Pomalidomide (B1683931) derivative with a carboxylic acid group

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • TFA (Trifluoroacetic acid)

  • Standard laboratory glassware and purification equipment (HPLC, Mass Spectrometer)

Procedure:

Step 1: Coupling of BRD4 Inhibitor to this compound

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.

  • Add the BRD4 inhibitor-amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting intermediate by flash column chromatography.

Step 2: Coupling of the Intermediate to the Pomalidomide Derivative

  • Dissolve the purified intermediate from Step 1 (1.0 eq) and the pomalidomide derivative-acid (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the crude product by preparative HPLC to yield the final Degrader-X.

  • Characterize the final product by high-resolution mass spectrometry and NMR.

Protocol 2: In-Vitro Degradation Assay (Western Blot)

This protocol outlines the procedure to determine the DC50 and Dmax of Degrader-X for BRD4.

Materials:

  • HEK293T cells

  • Degrader-X stock solution (in DMSO)

  • Cell culture medium (DMEM with 10% FBS)

  • PBS (Phosphate-Buffered Saline)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (5% non-fat milk in TBST)

  • Primary antibodies (anti-BRD4, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate and imaging system

Procedure:

  • Cell Seeding: Seed HEK293T cells in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of Degrader-X (e.g., 1 nM to 10 µM) or vehicle (DMSO) for 18 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations and prepare samples with Laemmli buffer, followed by boiling for 5 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with primary anti-BRD4 antibody overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and repeat the blotting process for a loading control (e.g., GAPDH).

  • Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize the BRD4 levels to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine the DC50 and Dmax values.

Protocol 3: Cellular Activity Assay (Cell Viability)

This protocol describes how to measure the IC50 of Degrader-X in a BRD4-dependent cancer cell line.

Materials:

  • MV-4-11 cells

  • Degrader-X stock solution (in DMSO)

  • Cell culture medium (RPMI with 10% FBS)

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed MV-4-11 cells in a 96-well plate.

  • Treatment: Treat the cells with serial dilutions of Degrader-X (e.g., 1 nM to 10 µM) or vehicle (DMSO) for 72 hours.

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add the CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the data to the vehicle-treated cells and calculate the IC50 value using a suitable software (e.g., GraphPad Prism).

Conclusion

This compound serves as a valuable and versatile linker for the construction of bifunctional degraders. Its PEG composition can confer favorable physicochemical properties, such as enhanced solubility, which is often a critical hurdle in the development of potent and bioavailable PROTACs. The detailed protocols provided herein offer a robust framework for the synthesis and comprehensive evaluation of novel degraders utilizing this linker, enabling researchers to advance the discovery of new therapeutics based on targeted protein degradation.

Characterization of Bis-(m-PEG8-amido)-hexanoic Acid Conjugates by Mass Spectrometry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the characterization of biomolecules conjugated with Bis-(m-PEG8-amido)-hexanoic acid, a discrete polyethylene (B3416737) glycol (dPEG®) linker. This linker is commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[1][2][3] Accurate mass determination and structural confirmation of these conjugates are critical for ensuring the quality, efficacy, and safety of novel therapeutics. Mass spectrometry, particularly Electrospray Ionization (ESI) coupled with liquid chromatography (LC), is a powerful tool for this purpose.[4] This note outlines the methodologies for sample preparation, LC-MS analysis, and data interpretation for such conjugates.

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules, is a widely adopted strategy to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[5] Traditional polymeric PEGs are heterogeneous, which can complicate analysis and lead to product inconsistency.[6] The use of discrete PEG (dPEG®) linkers, such as this compound, which have a defined molecular weight and structure, simplifies characterization and yields more homogenous conjugates.[7]

This compound is a bifunctional linker featuring two m-PEG8 arms attached to a hexanoic acid core. Its molecular formula is C42H82N2O22, with a corresponding monoisotopic mass of approximately 966.54 g/mol .[2][8] The characterization of its conjugates requires precise analytical techniques to confirm successful conjugation, determine the degree of PEGylation, and ensure the structural integrity of the final product. Mass spectrometry is an indispensable tool for providing this detailed structural information.[7]

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality mass spectrometry data.[9] The following protocol is a general guideline for preparing a this compound conjugate (e.g., conjugated to a peptide or small molecule) for LC-MS analysis.

Materials:

  • This compound conjugate sample

  • Water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • 0.5 mL or 1.5 mL microcentrifuge tubes

  • Pipettes and tips

Protocol:

  • Accurately weigh a small amount of the conjugate sample.

  • Dissolve the sample in a solution of 50:50 (v/v) water/acetonitrile containing 0.1% formic acid to a final concentration of approximately 1 mg/mL.

  • Vortex the sample for 30 seconds to ensure complete dissolution.

  • Centrifuge the sample at 10,000 x g for 5 minutes to pellet any insoluble material.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-ESI-MS is the preferred method for analyzing PEGylated biomolecules as it allows for the separation of the conjugate from unconjugated starting materials and other impurities prior to mass analysis.[4]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Mass spectrometer equipped with an Electrospray Ionization (ESI) source (e.g., Q-TOF, Orbitrap).

LC Method:

Parameter Recommended Conditions
Column C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 10 minutes (adjust as needed for optimal separation)
Flow Rate 0.3 mL/min
Column Temperature 40 °C

| Injection Volume | 1-5 µL |

Mass Spectrometry Method:

Parameter Recommended Conditions
Ionization Mode Positive Ion Mode
Capillary Voltage 3.5 - 4.0 kV
Source Temp. 120 - 150 °C
Drying Gas Temp. 300 - 350 °C[10]
Drying Gas Flow 6 - 10 L/min[10]
Nebulizer Pressure 30 - 40 psi[10]
Mass Range (m/z) 100 - 2000 (adjust based on expected conjugate mass and charge state)

| Data Acquisition | Profile Mode |

Note on Charge Reduction: For larger conjugates or complex spectra with overlapping charge states, post-column addition of a charge-stripping agent like triethylamine (B128534) (TEA) can be beneficial.[6][10] This simplifies the spectrum by reducing the number of charge states, aiding in data deconvolution.[6]

Data Presentation and Interpretation

The primary goal of the MS analysis is to confirm the molecular weight of the this compound conjugate. The raw ESI-MS data will show a distribution of multiply charged ions. This data must be deconvoluted to determine the zero-charge mass of the conjugate.[4]

Expected Mass Calculation:

  • Mass of Unconjugated Molecule: (e.g., Peptide, Small Molecule)

  • Mass of this compound Linker: ~966.54 Da (Monoisotopic)

  • Mass of Water (lost during amide bond formation): -18.01 Da (per conjugation)

  • Expected Conjugate Mass = (Mass of Molecule) + (Mass of Linker) - (Mass of Water)

Table 1: Theoretical and Observed Mass Data for a Hypothetical Peptide Conjugate

SpeciesTheoretical Monoisotopic Mass (Da)Observed Deconvoluted Mass (Da)Mass Error (ppm)
Unconjugated Peptide (Hypothetical)1500.781500.796.7
This compound Conjugate 2449.31 (1500.78 + 966.54 - 18.01)2449.338.2

Fragmentation Analysis (MS/MS): For unambiguous confirmation and to pinpoint the site of conjugation, tandem mass spectrometry (MS/MS) can be performed. By selecting the precursor ion of the conjugate and subjecting it to collision-induced dissociation (CID), characteristic fragment ions can be generated. The fragmentation pattern of the peptide backbone (b- and y-ions) will show a mass shift corresponding to the PEG linker on a specific amino acid residue (e.g., Lysine), confirming the conjugation site. In-source fragmentation can also be employed to generate smaller, more easily sequenced PEGylated fragments.[11]

Visualizations

Experimental Workflow

The logical flow from sample preparation to data interpretation is crucial for systematic characterization.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing cluster_interpretation Interpretation p1 Dissolve Conjugate in 50:50 ACN/H2O + 0.1% Formic Acid p2 Vortex & Centrifuge p1->p2 p3 Transfer Supernatant to Autosampler Vial p2->p3 a1 Inject Sample onto C18 RP-HPLC p3->a1 a2 Separate Conjugate from Impurities a1->a2 a3 Ionize via ESI a2->a3 a4 Detect Ions (MS) a3->a4 d1 Acquire Raw Spectrum (Multiple Charge States) a4->d1 d2 Deconvolute Spectrum d1->d2 d3 Determine Zero-Charge Mass d2->d3 i1 Compare Observed Mass to Theoretical Mass d3->i1 i2 Perform MS/MS (Optional) i1->i2 i3 Confirm Conjugation Site i2->i3

Caption: Experimental workflow for conjugate characterization.

Molecular Structure and Conjugation Concept

This diagram illustrates the general structure of the linker and how it conjugates to a target protein, forming the basis of a PROTAC.

G cluster_linker This compound Linker cluster_protac PROTAC Structure linker Hexanoic Acid Core - (NH-mPEG8)₂ protac Final PROTAC Conjugate linker->protac incorporated via e3_ligand E3 Ligase Ligand e3_ligand->protac conjugation target_ligand Target Protein Ligand target_ligand->protac conjugation

Caption: Conceptual diagram of PROTAC synthesis.

References

Application Note: HPLC Purification of Bis-(m-PEG8-amido)-hexanoic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-(m-PEG8-amido)-hexanoic acid is a hydrophilic, PEG-based bifunctional linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[4] The linker plays a critical role in the efficacy of the PROTAC by dictating the distance and orientation between the two ligands.[4]

Following the synthesis of a PROTAC or other conjugate using this compound, the reaction mixture will contain the desired product alongside unreacted starting materials, byproducts, and other impurities. The effective purification of the desired conjugate is a critical step to ensure the homogeneity, purity, and ultimately the safety and efficacy of the final product.[5] Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used and effective technique for the purification of these PEGylated compounds.[][7][8]

Common Impurities and Purification Strategies

The synthesis involving this compound can lead to a heterogeneous mixture. A successful purification strategy depends on understanding the potential impurities.[5]

Common Impurities:

  • Unreacted this compound: Excess linker that did not participate in the reaction.

  • Unreacted Ligands: The target protein ligand or E3 ligase ligand that was intended to be conjugated.

  • Products of Incomplete Reaction: Molecules where only one side of the linker has reacted.

  • Byproducts from Side Reactions: Depending on the reaction chemistry, other unintended products may form.

Purification Strategy:

A multi-step approach is often beneficial, with preparative RP-HPLC being the primary purification step. The choice of stationary phase and mobile phase is crucial for achieving optimal separation. C18 and C4 columns are commonly used for PEGylated molecules.[9][10]

Experimental Protocols

Preparative Reverse-Phase HPLC (RP-HPLC) Protocol

This protocol outlines a general method for the purification of reaction products of this compound. Optimization may be required based on the specific properties of the synthesized molecule.

Instrumentation and Reagents:

  • HPLC system with a preparative pump, autosampler, and UV detector

  • Preparative C18 reverse-phase column (e.g., 10 µm particle size, 100 Å pore size, 21.2 x 250 mm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water[5]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724) (ACN)[5]

  • Sample Solvent: A mixture of Mobile Phase A and B or another suitable solvent that ensures complete dissolution of the sample.

Procedure:

  • Sample Preparation: Dissolve the crude reaction mixture in the sample solvent. Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a stable flow rate until the baseline is stable.[5]

  • Injection: Inject the filtered sample onto the column.

  • Elution and Fraction Collection: Elute the bound molecules using a linear gradient of Mobile Phase B. A typical gradient could be 10% to 70% B over 40 minutes.[5] Monitor the elution profile at an appropriate wavelength (e.g., 220 nm for amide bonds or another wavelength where the ligands have strong absorbance). Collect fractions corresponding to the peaks.

  • Post-Purification Analysis: Analyze the collected fractions for purity using analytical RP-HPLC or LC-MS.[5]

  • Product Recovery: Pool the pure fractions and remove the solvent, often by lyophilization, to obtain the purified product.[5]

Analytical RP-HPLC for Purity Assessment

Instrumentation and Reagents:

  • HPLC or UPLC system with a UV detector

  • Analytical C18 reverse-phase column (e.g., 3.5 µm particle size, 100 Å pore size, 4.6 x 150 mm)[5]

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in ACN

Procedure:

  • Run a blank gradient to establish a baseline.

  • Inject a small amount of the purified product.

  • Run a gradient similar to the preparative method or a faster, optimized gradient.

  • Integrate the peak areas to determine the purity of the final product.[5]

Data Presentation

The following tables represent example data for the purification and analysis of a hypothetical PROTAC synthesized using this compound.

Table 1: Preparative HPLC Purification Summary

ParameterValue
ColumnPreparative C18, 10 µm, 21.2 x 250 mm
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Flow Rate20 mL/min
Gradient10-70% B over 40 minutes
Detection220 nm
Crude Sample Load100 mg
Yield of Purified Product35 mg
Recovery35%

Table 2: Analytical HPLC Purity Analysis of Final Product

Peak No.Retention Time (min)Area (%)Identity
18.51.2Impurity 1
212.198.5Desired Product
314.30.3Impurity 2
Total 100.0
Purity 98.5%

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_analysis Analysis & Recovery dissolve Dissolve Crude Product filter Filter Sample (0.45 µm) dissolve->filter equilibrate Equilibrate C18 Column filter->equilibrate inject Inject Sample equilibrate->inject elute Gradient Elution inject->elute collect Collect Fractions elute->collect analyze Analyze Fractions (Analytical HPLC/LC-MS) collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize pool->lyophilize final_product Purified Product lyophilize->final_product

Caption: Experimental workflow for the purification of this compound reaction products.

Logical_Workflow cluster_reaction Synthesis cluster_mixture Crude Product Mixture cluster_purification Purification & Analysis reaction Conjugation Reaction product Desired Product reaction->product impurities Unreacted Materials & Byproducts reaction->impurities hplc Preparative RP-HPLC product->hplc impurities->hplc analysis Purity Assessment (Analytical HPLC, LC-MS) hplc->analysis final_product Pure Product (>95%) analysis->final_product

Caption: Logical relationship between synthesis, impurities, and the purification workflow.

References

Troubleshooting & Optimization

How to improve the yield of Bis-(m-PEG8-amido)-hexanoic acid conjugation reactions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for Bis-(m-PEG8-amido)-hexanoic acid conjugation reactions. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their conjugation strategies and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a homobifunctional, PEG-based linker. It features a central hexanoic acid core with two identical polyethylene (B3416737) glycol (PEG8) arms, each terminating in a carboxylic acid. These terminal carboxyl groups can be activated to react with primary amines (-NH₂) on molecules like proteins, peptides, or other small molecules to form stable amide bonds. Its primary use is as a crosslinker or spacer in bioconjugation, for applications such as creating antibody-drug conjugates (ADCs) or in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] The PEG chains enhance the solubility and biocompatibility of the resulting conjugate.[1][2]

Q2: What is the primary reaction mechanism for this linker?

A2: The carboxylic acid groups at each end of the linker do not directly react with amines. They must first be activated. The most common method is using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3][4] EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with NHS to form a more stable NHS ester. The NHS ester readily reacts with a primary amine (e.g., on a lysine (B10760008) residue of a protein) to form a stable amide bond, releasing NHS as a byproduct.[3][5]

Q3: Why is my conjugation yield low?

A3: Low conjugation yield is a common issue with several potential causes. The most frequent culprits include suboptimal pH, hydrolysis of the activated linker, incorrect buffer composition, or issues with reagent quality. A systematic troubleshooting approach is the best way to identify and resolve the problem.[3]

Q4: Can I conjugate two different molecules using this linker?

A4: Yes, while it is a homobifunctional linker (identical reactive groups), it is possible to conjugate two different amine-containing molecules in a sequential manner. This involves activating the linker and reacting it with the first molecule in a controlled molar ratio to favor mono-conjugation. After purification, the second carboxyl group on the mono-conjugated product can be activated to react with the second molecule. This two-step process is crucial to prevent the formation of unwanted homodimers of the first molecule.[6]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conjugation 1. Inactive EDC or NHS: Reagents are moisture-sensitive and can lose activity over time.- Use fresh, high-quality EDC and NHS. Store desiccated at the recommended temperature.[3] - Allow reagents to warm to room temperature before opening to prevent condensation.
2. Hydrolysis of Activated Ester: The NHS ester intermediate is susceptible to hydrolysis in aqueous buffers, which competes with the amine reaction.[3]- Perform the amine coupling step immediately after the EDC/NHS activation step. - Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration (e.g., overnight) to minimize hydrolysis.[1]
3. Incorrect Buffer pH: The activation and coupling steps have different optimal pH ranges.- Activation Step (EDC/NHS): Perform at pH 4.5–6.0 for maximum efficiency. An MES buffer is often used.[3][4][7] - Coupling Step (to Amine): Perform at pH 7.2–8.5. At this pH, primary amines are deprotonated and more nucleophilic.[7][8] Use a non-amine buffer like PBS or borate (B1201080) buffer.
4. Incompatible Buffer Components: Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Citrate) will compete with the reaction.[7][9]- Ensure all buffers are free of primary amines and carboxylates. Dialyze your protein into an appropriate buffer like PBS or MES before starting.
5. Suboptimal Molar Ratios: An insufficient amount of linker or activating agents will lead to low yield.- Empirically optimize the molar ratio of linker to your target molecule. A starting point of 5:1 to 20:1 (linker:protein) is often recommended.[10] - Use a molar excess of EDC and NHS relative to the linker's carboxyl groups (e.g., 2-10 fold excess).[3]
Product Aggregation / Precipitation 1. High Degree of Labeling: Excessive modification of the protein surface can alter its isoelectric point and solubility, leading to aggregation.[3][9]- Reduce the molar excess of the linker in the reaction. - Decrease the reaction time or temperature.
2. Hydrophobic Linker Properties: While the PEG component adds hydrophilicity, excessive crosslinking can sometimes lead to aggregation.[6]- Screen for buffer additives that can increase solubility, such as arginine or non-ionic detergents (e.g., Tween-20).[3]
Formation of Undesired Products (e.g., homodimers) 1. One-Step Reaction with Two Substrates: When trying to link two different molecules (A and B), adding the linker, A, and B all at once will result in a statistical mixture of A-A, B-B, and A-B conjugates.- Use a two-step sequential conjugation strategy. First, react the linker with molecule A at a controlled ratio to produce the A-linker mono-conjugate. Purify this intermediate before reacting it with molecule B.
2. Intramolecular Crosslinking: If your target protein has multiple accessible amines, the bifunctional linker could potentially link two sites on the same protein.- This is often difficult to control completely. If this is a major issue, consider using a heterobifunctional linker with orthogonal chemistries for more precise control.

Data Presentation: Reaction Parameter Optimization

Optimizing reaction parameters is critical for maximizing yield. The following table summarizes typical starting conditions and ranges for the key variables in a two-step aqueous conjugation reaction.

ParameterActivation Step (EDC/NHS)Coupling Step (Amine Reaction)Rationale & Notes
pH 4.5 - 6.07.2 - 8.5Activation is most efficient at a slightly acidic pH, while amine coupling requires a slightly alkaline pH for deprotonated, nucleophilic amines.[3][4][7]
Buffer MES or Acetate BufferPBS or Borate BufferMust be free of extraneous amines and carboxylates.[7][9]
Molar Ratios
(EDC : COOH)2:1 to 10:1-A molar excess of EDC is needed to efficiently drive the formation of the O-acylisourea intermediate.[3]
(NHS : COOH)2:1 to 10:1-NHS is used in excess to efficiently trap the active intermediate as a more stable NHS ester.[3]
(Linker : Target)-5:1 to 20:1This ratio should be optimized empirically. Higher ratios increase the degree of labeling but also risk aggregation.[10] A 5:1 ratio has been shown to yield up to 86% mono-conjugated product in some systems.[11][12]
Temperature Room Temperature4°C to Room TemperatureRoom temperature is typical. Lowering the temperature to 4°C can reduce the rate of NHS ester hydrolysis, potentially improving yield in aqueous solutions.[1][10]
Time 15 - 30 minutes1 - 4 hours (or overnight at 4°C)The activation reaction is rapid. The coupling reaction time can be optimized; longer times may be needed at lower temperatures.[1][7]

Experimental Protocols

Protocol 1: Two-Step Aqueous Activation and Conjugation to a Protein

This protocol describes the activation of the carboxyl groups on this compound and subsequent conjugation to a primary amine-containing protein.

Materials:

  • This compound

  • Protein of interest (in a suitable buffer like PBS, pH 7.4)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 20 mM PBS, 150 mM NaCl, pH 7.2-7.5

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M Hydroxylamine, pH 8.5

  • Anhydrous DMSO or DMF

  • Desalting columns

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before opening their containers.

    • Prepare a stock solution of the this compound linker in anhydrous DMSO or DMF (e.g., 100 mg/mL).[7]

    • Immediately before use, prepare stock solutions of EDC and Sulfo-NHS in Activation Buffer (e.g., 10 mg/mL). Do not store these solutions.[3]

    • Ensure your protein solution is at a suitable concentration (e.g., 1-10 mg/mL) in the Coupling Buffer.[1] If it is in an incompatible buffer, perform a buffer exchange using a desalting column.

  • Activation of the Linker:

    • In a microfuge tube, add the desired amount of the linker stock solution to a volume of Activation Buffer.

    • Add the required molar excess of freshly prepared EDC solution.

    • Add the required molar excess of freshly prepared Sulfo-NHS solution.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[3]

  • Conjugation to the Protein:

    • Immediately add the activated linker solution to your protein solution.

    • Alternatively, to switch pH, you can pass the activated linker solution through a desalting column equilibrated with Coupling Buffer (pH 7.2-7.5) and then add it to the protein. This also removes excess EDC/NHS.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.[3]

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM (e.g., add Tris or Hydroxylamine).[3]

    • Incubate for 30 minutes at room temperature to deactivate any unreacted NHS esters.

  • Purification:

    • Remove excess, unreacted linker and byproducts by purifying the protein conjugate. Size-exclusion chromatography (SEC) or dialysis are common methods.[10]

  • Analysis:

    • Confirm successful conjugation by analyzing the product with SDS-PAGE, which will show an increase in the apparent molecular weight of the protein.[1]

    • Use techniques like Mass Spectrometry (MALDI-TOF or ESI-MS) to determine the precise molecular weight and the degree of labeling.[1]

Visualizations

The following diagrams illustrate the key processes involved in the conjugation reaction.

G cluster_prep 1. Reagent Preparation cluster_activation 2. Carboxyl Activation cluster_conjugation 3. Amine Coupling cluster_end 4. Quench & Purify Linker Dissolve Linker in Anhydrous DMSO/DMF Mix_Activate Mix Linker, EDC, and NHS in Activation Buffer (15-30 min @ RT) Linker->Mix_Activate Protein Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) Mix_Couple Add Activated Linker to Protein Solution (2h @ RT or O/N @ 4°C) Protein->Mix_Couple EDC_NHS Prepare Fresh EDC/NHS in Activation Buffer (pH 4.5-6.0) EDC_NHS->Mix_Activate Mix_Activate->Mix_Couple Immediate Use Quench Add Tris or Hydroxylamine to Quench Reaction Mix_Couple->Quench Purify Purify Conjugate via SEC or Dialysis Quench->Purify Analyze Analyze via SDS-PAGE and Mass Spectrometry Purify->Analyze

Caption: Experimental workflow for a two-step aqueous conjugation.

G Start Low Conjugation Yield? Check_pH Is Buffer pH Correct? Activation: 4.5-6.0 Coupling: 7.2-8.5 Start->Check_pH Check_Buffer Does Buffer Contain Amines (Tris, Glycine)? Check_pH->Check_Buffer Yes Sol_pH Adjust pH for each step using appropriate buffers (e.g., MES and PBS). Check_pH->Sol_pH No Check_Reagents Are EDC/NHS Reagents Fresh and Stored Properly? Check_Buffer->Check_Reagents No Sol_Buffer Dialyze protein into an amine-free buffer (PBS, Borate). Check_Buffer->Sol_Buffer Yes Check_Hydrolysis Was Coupling Step Performed Immediately After Activation? Check_Reagents->Check_Hydrolysis Yes Sol_Reagents Use fresh reagents. Allow to warm to RT before opening. Check_Reagents->Sol_Reagents No Check_Ratio Is Linker:Protein Molar Ratio Optimized? Check_Hydrolysis->Check_Ratio Yes Sol_Hydrolysis Minimize time between steps. Consider reacting at 4°C overnight. Check_Hydrolysis->Sol_Hydrolysis No Sol_Ratio Test a range of molar ratios (e.g., 5:1, 10:1, 20:1) to find the optimum. Check_Ratio->Sol_Ratio No Success Yield Improved Check_Ratio->Success Yes Sol_pH->Success Sol_Buffer->Success Sol_Reagents->Success Sol_Hydrolysis->Success Sol_Ratio->Success

Caption: Troubleshooting flowchart for low conjugation yield.

References

Troubleshooting low degradation efficiency in PROTACs with PEG8 linkers.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges specifically related to Proteolysis-Targeting Chimeras (PROTACs) featuring PEG8 linkers.

Troubleshooting Guide: Low Degradation Efficiency with PEG8 Linkers

This guide is designed to help you diagnose and resolve common issues when your PROTAC with a PEG8 linker exhibits lower-than-expected degradation of the target protein.

Question 1: My PROTAC with a PEG8 linker shows little to no degradation of my target protein. Where do I begin troubleshooting?

Answer:

A lack of degradation can stem from several factors, ranging from the physicochemical properties of the PROTAC to its interaction with the cellular machinery. A systematic approach is crucial to pinpoint the issue.

Potential Causes & Recommended Actions:

  • Poor Cellular Permeability: PROTACs are large molecules, and despite the hydrophilicity imparted by the PEG8 linker, they may struggle to cross the cell membrane efficiently.[1][2]

    • Action: Perform a cellular permeability assay. The Parallel Artificial Membrane Permeability Assay (PAMPA) can assess passive diffusion, while a Caco-2 assay can provide a more comprehensive view that includes active transport and efflux.[1]

  • Inefficient Ternary Complex Formation: The PEG8 linker may not be the optimal length or flexibility to facilitate a stable and productive ternary complex between your specific target protein and the recruited E3 ligase.[1][3]

    • Action: Conduct biophysical assays to measure ternary complex formation and stability. Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Förster Resonance Energy Transfer (FRET) can provide quantitative data on binding affinities and cooperativity.[4]

  • Suboptimal Linker Length: While PEG8 is a common starting point, it may be too long or too short for your specific system.[1][5] An inappropriate linker length can lead to steric hindrance or an unproductive geometric arrangement of the target protein and E3 ligase.[3][6]

    • Action: Synthesize and test a focused library of PROTACs with varying linker lengths (e.g., PEG4, PEG6, PEG10, PEG12) to empirically determine the optimal length for your target.[1]

Visualizing the Troubleshooting Workflow

TroubleshootingWorkflow Start Low/No Degradation with PEG8 PROTAC Permeability Assess Cellular Permeability (e.g., PAMPA, Caco-2) Start->Permeability PermeabilityOK Permeability Sufficient? Permeability->PermeabilityOK TernaryComplex Evaluate Ternary Complex Formation (e.g., SPR, ITC, FRET) TernaryComplexOK Productive Complex Formed? TernaryComplex->TernaryComplexOK LinkerOptimization Synthesize & Test Linker Analogs (e.g., PEG4, PEG10) DegradationImproved Degradation Improved? LinkerOptimization->DegradationImproved PermeabilityOK->TernaryComplex Yes PermeabilityOK->LinkerOptimization No TernaryComplexOK->LinkerOptimization No FurtherOptimization Further Optimization Needed (e.g., different linker chemistry) TernaryComplexOK->FurtherOptimization Yes, but still no degradation Solution Optimized PROTAC DegradationImproved->Solution Yes DegradationImproved->FurtherOptimization No

Caption: A systematic workflow for troubleshooting low degradation efficiency in PROTACs.

Question 2: My PEG8-linked PROTAC shows some degradation at low concentrations, but the effect diminishes at higher concentrations. What is happening?

Answer:

This phenomenon is known as the "hook effect" and is a common observation with PROTACs.[1]

Cause:

  • At optimal concentrations, the PROTAC facilitates the formation of the productive ternary complex (Target Protein-PROTAC-E3 Ligase).

  • At excessively high concentrations, the PROTAC is more likely to form binary complexes (Target Protein-PROTAC or E3 Ligase-PROTAC). These binary complexes are non-productive and compete with the formation of the ternary complex, leading to a decrease in degradation efficiency.[1]

Recommended Actions:

  • Perform a Detailed Dose-Response Analysis: Conduct a comprehensive concentration-response experiment to identify the optimal concentration range for your PROTAC. This will help you determine the concentration that yields the maximal degradation (Dmax) and the concentration that causes 50% degradation (DC50).

  • Linker Optimization to Mitigate the Hook Effect: While the hook effect is primarily concentration-dependent, an inefficient linker can worsen it by promoting unstable ternary complexes.[1] Optimizing the linker may lead to more stable ternary complexes that can sustain degradation over a broader concentration range. Consider testing shorter or longer PEG linkers, or even linkers with different chemical compositions.

Visualizing the PROTAC Mechanism of Action

PROTAC_MoA cluster_0 PROTAC-Mediated Degradation PROTAC PROTAC (PEG8 Linker) Target Target Protein PROTAC->Target E3Ligase E3 Ligase PROTAC->E3Ligase TernaryComplex Ternary Complex Target->TernaryComplex E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation

Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to target protein ubiquitination and subsequent degradation by the proteasome.[1]

Quantitative Data Summary

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. Below is a table summarizing hypothetical data from a linker optimization study, illustrating how quantitative data can be structured for easy comparison.

PROTAC IDLinkerDC50 (nM)Dmax (%)
PROTAC-1PEG415075
PROTAC-2PEG68085
PROTAC-3 PEG8 25 95
PROTAC-4PEG1012080
PROTAC-5PEG1225060

In this hypothetical example, the PROTAC with the PEG8 linker demonstrates the highest potency (lowest DC50) and efficacy (highest Dmax).[1]

Experimental Protocols

Protocol 1: Western Blot for PROTAC-Induced Protein Degradation

Objective: To quantify the degradation of a target protein following treatment with a PROTAC.

Materials:

  • Cultured mammalian cells expressing the target protein

  • PROTAC stock solution (e.g., in DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Methodology:

  • Cell Seeding: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of your PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Develop the blot using an ECL substrate and capture the chemiluminescent signal.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of degradation relative to the vehicle-treated control.

Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation

Objective: To measure the binding kinetics and affinity of the PROTAC to the target protein and E3 ligase, and to assess the formation of the ternary complex.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Purified recombinant target protein and E3 ligase

  • PROTAC

  • SPR running buffer

  • Immobilization reagents (e.g., EDC, NHS)

Methodology:

  • Immobilization: Immobilize either the target protein or the E3 ligase onto the surface of an SPR sensor chip.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized protein to measure the binary binding kinetics (kon and koff) and affinity (KD).

    • In a separate experiment, inject the other protein partner (the one not immobilized) to confirm it does not bind to the immobilized protein in the absence of the PROTAC.

  • Ternary Complex Formation:

    • Pre-incubate the non-immobilized protein with a saturating concentration of the PROTAC.

    • Inject this pre-formed binary complex over the immobilized protein surface.

    • An increase in the SPR signal compared to the binary interaction of the PROTAC alone indicates the formation of a ternary complex.

  • Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetic and affinity constants for the binary and ternary interactions. Calculate the cooperativity (alpha), which indicates the extent to which the binding of one protein to the PROTAC enhances the binding of the other.

Frequently Asked Questions (FAQs)

Q1: Is a PEG8 linker a good universal starting point for PROTAC design? A1: Yes, a PEG8 linker is often a reasonable starting point. PEG linkers, in general, offer good water solubility and flexibility, which can be beneficial for the overall properties of the PROTAC molecule.[1][5] A PEG8 linker provides a moderate length that has proven successful in a number of systems. However, the optimal linker length is highly target-dependent and almost always requires empirical optimization.[1][7]

Q2: Could the PEG8 linker itself be metabolically unstable? A2: Yes, PEG linkers can be susceptible to metabolic degradation. The ether linkages in the PEG chain can undergo O-dealkylation, which can lead to cleavage of the linker and inactivation of the PROTAC.[8] If you suspect metabolic instability, you can perform in vitro metabolism studies using liver microsomes or hepatocytes and analyze the metabolites by LC-MS.

Q3: Can the flexibility of the PEG8 linker be a disadvantage? A3: While flexibility can be advantageous in allowing the PROTAC to adopt a productive conformation for ternary complex formation, excessive flexibility can also be detrimental. A highly flexible linker can lead to a higher entropic penalty upon binding, which can decrease the stability of the ternary complex.[9] If you suspect this is an issue, you might consider exploring more rigid linker chemistries.

Q4: My PROTAC with a PEG8 linker is active, but the Dmax is low. What could be the reason? A4: A low Dmax (incomplete degradation at saturating concentrations) can be due to several factors. The geometry of the ternary complex formed with the PEG8 linker may not be optimal for efficient ubiquitination of all target protein molecules. It is also possible that a subpopulation of the target protein is not accessible to the PROTAC due to its subcellular localization or being part of a larger protein complex. In this case, exploring different linker lengths and attachment points is a recommended strategy.

References

Optimizing linker length for effective ternary complex formation in PROTACs.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on optimizing linker length for effective ternary complex formation in Proteolysis-Targeting Chimeras (PROTACs).

Troubleshooting Guide

This section addresses specific issues that may arise during PROTAC development, focusing on challenges related to linker design and optimization.

Problem Potential Linker-Related Causes Recommended Solutions & Troubleshooting Steps
High binary binding affinity to both the target protein and the E3 ligase, but no significant target degradation. [1][2]1. Suboptimal Linker Length: The linker may be too short, causing steric hindrance, or too long, leading to a non-productive ternary complex conformation where ubiquitination sites are inaccessible.[2][3] 2. Incorrect Linker Rigidity/Flexibility: The linker's conformational properties may not properly orient the target protein and E3 ligase for efficient ubiquitin transfer.[2] 3. Poor Physicochemical Properties: The linker might contribute to poor cell permeability or low solubility, preventing the PROTAC from reaching its intracellular target.[2]1. Synthesize a Linker Length Library: Create a series of PROTACs with varying linker lengths (e.g., PEG or alkyl chains of different lengths) to empirically determine the optimal length.[1] 2. Modify Linker Composition: Introduce rigid elements (e.g., piperazine (B1678402), triazole rings) or flexible chains (e.g., PEG) to modulate conformational dynamics.[1][] 3. Directly Assess Ternary Complex Formation: Utilize biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm and quantify the formation of the ternary complex.[1] 4. Evaluate Cell Permeability: Conduct cellular uptake and efflux assays to ensure the PROTAC reaches sufficient intracellular concentrations.[1]
A significant "hook effect" is observed, limiting the therapeutic window. [1][5]1. Low Ternary Complex Cooperativity: The PROTAC may readily form binary complexes (PROTAC-target or PROTAC-E3 ligase) at high concentrations, which do not lead to degradation.[1][2]1. Enhance Ternary Complex Cooperativity: Modify the linker to promote favorable protein-protein interactions between the target and the E3 ligase within the ternary complex. This can stabilize the complex and mitigate the hook effect.[2] 2. Perform Careful Dose-Response Studies: Conduct detailed dose-response experiments to identify the optimal concentration range that maximizes degradation before the onset of the hook effect.[1]
Inconsistent or suboptimal degradation across different cell lines. 1. Cellular Context Dependence: The optimal linker length and composition can be dependent on the specific cellular environment, including the expression levels of the target protein and E3 ligase.1. Characterize Target and E3 Ligase Levels: Quantify the expression levels of the target protein and the recruited E3 ligase in the different cell lines being used. 2. Re-optimize Linker in Relevant Cell Lines: If significant variations exist, it may be necessary to re-evaluate the optimal linker length in the specific cell line of interest.

Below is a DOT script that generates a troubleshooting workflow for PROTACs with poor degradation activity despite good binary binding.

G start Start: PROTAC has good binary binding but poor degradation activity linker_length Is the linker length optimal? start->linker_length ternary_complex Does a stable and productive ternary complex form? linker_length->ternary_complex No synthesize_library Synthesize a library of PROTACs with varying linker lengths linker_length->synthesize_library Uncertain modify_composition Modify linker composition (rigidity/flexibility) linker_length->modify_composition Yes cell_permeability Does the PROTAC have good cell permeability? ternary_complex->cell_permeability No biophysical_assays Perform biophysical assays (e.g., SPR, ITC, FRET) to assess ternary complex formation ternary_complex->biophysical_assays Uncertain permeability_assays Conduct cellular uptake and efflux assays cell_permeability->permeability_assays Uncertain end Optimized PROTAC cell_permeability->end Yes synthesize_library->ternary_complex biophysical_assays->cell_permeability permeability_assays->end optimize_concentration Optimize PROTAC concentration to mitigate potential hook effect modify_composition->optimize_concentration optimize_concentration->end

Caption: Troubleshooting workflow for PROTACs with poor degradation activity.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the linker in a PROTAC, and why is its length so critical?

A PROTAC is a heterobifunctional molecule with a ligand for the target protein and another for an E3 ubiquitin ligase, connected by a linker.[5] The linker's main function is to position the target protein and the E3 ligase in close proximity to facilitate the transfer of ubiquitin to the target, marking it for degradation by the proteasome.[3][5] The length of the linker is a crucial determinant of PROTAC efficacy.[1][5] An optimal linker length is necessary for the formation of a stable and productive ternary complex.[1][5] If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of both proteins.[3][5] Conversely, a linker that is too long may not effectively bring the proteins close enough for efficient ubiquitination.[3][5]

Q2: What are the most common types of linkers used in PROTAC design?

The most commonly used linkers in PROTAC design are flexible polyethylene (B3416737) glycol (PEG) and alkyl chains of varying lengths.[1] These are popular due to their ability to accommodate the formation of a productive ternary complex.[1] Other linker types include more rigid structures like those incorporating piperazine or triazole rings, which can help to control the conformational flexibility of the PROTAC.[1][]

Q3: How does linker composition, beyond length, affect PROTAC performance?

Linker composition significantly influences a PROTAC's overall performance by affecting its physicochemical properties.[1] For instance, incorporating hydrophilic elements like PEG can enhance solubility and cell permeability.[1] On the other hand, more rigid linkers can improve conformational stability.[1][] The chemical nature of the linker also plays a role in the stability of the ternary complex and, consequently, the degradation efficiency.[1]

Q4: What is the "hook effect" in the context of PROTACs?

The "hook effect" is a phenomenon where the degradation of the target protein diminishes at high PROTAC concentrations.[1][5] This occurs because at excessive concentrations, the PROTAC molecules can form binary complexes by binding independently to either the target protein or the E3 ligase.[1][5] These binary complexes are non-productive and prevent the formation of the necessary ternary complex for degradation.[1][5] Mitigating the hook effect often involves optimizing the PROTAC concentration and enhancing the cooperativity of ternary complex formation.[1]

Quantitative Data Summary

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. The following tables summarize quantitative data from studies investigating the impact of linker length on PROTAC efficacy.

Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
PEG12>1000<20[3]
PEG 16 ~100 >80 [3]
PEG20>1000<30[3]

Note: DC50 is the concentration of PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved. The data indicates a clear "sweet spot" for linker length for ERα degradation.[3]

Table 2: Impact of Linker Length on p38α Degradation

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
Alkyl13~500~60[3]
Alkyl 15-17 <100 >90 [3]
Alkyl19~400~70[3]

Note: Similar to ERα, a specific range of linker lengths was found to be most effective for p38α degradation.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize ternary complex formation.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

Objective: To determine the on-rate (ka), off-rate (kd), and dissociation constant (KD) for both binary and ternary complex formation.[6]

General Methodology:

  • Immobilization: Immobilize either the E3 ligase or the target protein onto the SPR sensor chip surface.[1]

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized protein to measure the binary binding affinity.

    • Inject a series of concentrations of the soluble protein partner (the one not immobilized) to measure its binary binding affinity to the immobilized protein.

  • Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner over the sensor surface.[1]

  • Data Analysis: An increase in the response units (RU) compared to the binary interaction indicates the formation of the ternary complex.[1] Kinetic parameters (kon, koff) and affinity (KD) for the ternary complex can be determined by fitting the sensorgram data to appropriate binding models.[1] Cooperativity can be calculated by comparing the affinity of the second protein partner in the presence and absence of the PROTAC.[1]

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

Objective: To determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of binary and ternary complex formation to calculate the cooperativity factor (α).[6]

General Methodology:

  • Part 1: Determining Binary Binding Affinities

    • PROTAC to E3 Ligase (KD1): Titrate the PROTAC into a solution of the E3 ligase and analyze the data using a one-site binding model to determine KD1.[6]

    • PROTAC to Target Protein (KD2): Titrate the PROTAC into a solution of the target protein and analyze the data to determine KD2.[6]

  • Part 2: Determining Ternary Binding Affinity

    • PROTAC to E3 Ligase in the Presence of Target Protein (KD,ternary): Prepare a solution of the E3 ligase pre-saturated with the target protein. Titrate the PROTAC into this pre-formed binary complex. Analyze the data to determine the apparent KD for ternary complex formation.[6]

  • Data Analysis and Cooperativity Calculation: The cooperativity factor (α) is calculated using the formula: α = KD1 / KD,ternary.[6]

Below is a DOT script that generates a diagram illustrating the experimental workflow for PROTAC linker optimization.

G start Start: Design and synthesize a PROTAC library with varying linker lengths binary_binding Step 1: Assess binary binding to target protein and E3 ligase (e.g., SPR, ITC) start->binary_binding ternary_complex_formation Step 2: Evaluate ternary complex formation and stability (e.g., SPR, ITC, FRET, NanoBRET) binary_binding->ternary_complex_formation cellular_degradation Step 3: Measure target protein degradation in cells (e.g., Western Blot, In-Cell Western) ternary_complex_formation->cellular_degradation dose_response Step 4: Determine DC50 and Dmax and assess for hook effect cellular_degradation->dose_response lead_optimization Step 5: Lead PROTAC optimization (linker composition, attachment points) dose_response->lead_optimization end Optimized PROTAC lead_optimization->end

Caption: Experimental workflow for PROTAC linker optimization.

References

Technical Support Center: Enhancing Cell Permeability of Bis-(m-PEG8-amido)-hexanoic acid PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of PROTACs utilizing a Bis-(m-PEG8-amido)-hexanoic acid linker.

Troubleshooting Guide: Low Cell Permeability of PROTACs

This guide is intended for researchers who are observing low cellular activity with their this compound-containing PROTACs, which may be attributed to poor cell permeability.

Problem Possible Cause Suggested Solution
Low or no target degradation in cellular assays despite potent biochemical activity. The PROTAC has poor cell permeability.1. Confirm low permeability experimentally: Use assays like PAMPA or Caco-2 to quantify the permeability of your PROTAC. 2. Modify the linker: Consider synthesizing analogs with shorter or more rigid linkers. 3. Introduce intramolecular hydrogen bonds: Modify the PROTAC structure to favor folded conformations that can shield polar surfaces. 4. Employ a prodrug strategy: Mask polar functional groups with lipophilic moieties that are cleaved intracellularly.
High efflux ratio observed in Caco-2 assays. The PROTAC is a substrate for efflux pumps.1. Co-administer with efflux pump inhibitors: In your in vitro assays, use known inhibitors to see if this improves intracellular concentration. 2. Modify the PROTAC structure: Alter the structure to reduce recognition by efflux transporters. This can involve changing the linker or the warhead/E3 ligase ligand.
Poor solubility of the PROTAC. The overall molecule has low aqueous solubility, which can limit the concentration available for cell permeation.1. Improve formulation: Use of solubility-enhancing excipients in your experimental setup. 2. Modify the PROTAC: While PEG linkers generally improve solubility, further modifications to the warhead or E3 ligase ligand may be necessary to enhance overall solubility.
PROTAC appears to be trapped in the cell membrane. High lipophilicity can lead to membrane retention.1. Measure LogD: Determine the lipophilicity of your PROTAC. 2. Reduce lipophilicity: Synthesize analogs with a more balanced lipophilicity profile, for instance by incorporating more polar groups.

Frequently Asked Questions (FAQs)

Q1: What is the role of the this compound linker in my PROTAC?

A1: The this compound linker is a polyethylene (B3416737) glycol (PEG)-based linker. PEG linkers are often incorporated into PROTAC design to improve solubility and provide adequate spacing between the protein of interest (POI) ligand and the E3 ligase ligand to facilitate the formation of a productive ternary complex.[1] The amide groups and the hexanoic acid core can influence the linker's rigidity and conformational preferences.

Q2: Why is cell permeability a major challenge for PROTACs?

A2: PROTACs are large molecules, often with molecular weights exceeding 800 Da, and possess a high polar surface area. These characteristics are outside the typical range of "Rule of 5" compliant drugs, leading to inherently poor passive diffusion across the lipid bilayer of the cell membrane.[2][3]

Q3: How does the length of the PEG linker, such as in this compound, affect cell permeability?

A3: The effect of PEG linker length on cell permeability is not always linear. While longer PEG chains can increase solubility, they can also increase the molecular weight and polar surface area, potentially decreasing permeability.[4][5] Some studies suggest that shorter linkers may lead to more permeable compounds.[5] However, the flexibility of PEG linkers can also allow the PROTAC to adopt folded conformations that shield polar groups, which can enhance permeability.[6] The optimal linker length often needs to be determined empirically for each specific PROTAC system.[7]

Q4: What are the key experimental assays to assess the cell permeability of my PROTAC?

A4: The two most common in vitro assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.[8][9] PAMPA is a high-throughput assay that measures passive diffusion across an artificial lipid membrane.[10] The Caco-2 assay uses a monolayer of human intestinal cells and can provide insights into both passive permeability and active transport mechanisms, including efflux.[11]

Q5: Can I improve the cell permeability of my PROTAC without completely redesigning the linker?

A5: Yes, there are several strategies you can employ:

  • Prodrug approach: Masking polar functional groups on your PROTAC with lipophilic, cleavable groups can enhance cell entry. These masking groups are then removed by intracellular enzymes to release the active PROTAC.[12]

  • Formulation strategies: For in vitro experiments, using formulation aids like cyclodextrins or self-nanoemulsifying drug delivery systems (SNEDDS) can improve the solubility and apparent permeability of your PROTAC.[9]

  • Structural modifications to the warhead or E3 ligase ligand: Minor modifications to these components, without affecting their binding affinity, can sometimes improve the overall physicochemical properties of the PROTAC.

Q6: How do intramolecular hydrogen bonds enhance cell permeability?

A6: Intramolecular hydrogen bonds can cause a PROTAC to adopt a more compact, folded conformation. This "chameleonic" behavior can shield the polar functional groups of the molecule in the lipophilic environment of the cell membrane, reducing the desolvation penalty and facilitating passive diffusion.[11][12]

Data Presentation

The following tables provide illustrative quantitative data based on trends reported in the literature for the impact of linker modifications on PROTAC permeability. Actual values will vary depending on the specific PROTAC system.

Table 1: Illustrative Impact of Linker Length on PROTAC Permeability (PAMPA Assay)

PROTAC AnalogLinker CompositionLinker Length (PEG units)Apparent Permeability (Papp) (10⁻⁶ cm/s)
PROTAC-1PEG42.5
PROTAC-2PEG81.2
PROTAC-3PEG120.5

Note: This table illustrates a common trend where increasing PEG linker length can lead to a decrease in passive permeability.[4][5]

Table 2: Illustrative Comparison of Different Linker Types on PROTAC Permeability (Caco-2 Assay)

PROTAC AnalogLinker TypePapp (A to B) (10⁻⁶ cm/s)Efflux Ratio (B/A)
PROTAC-AAlkyl Chain3.11.5
PROTAC-BPEG (8 units)1.81.2
PROTAC-CRigid Piperazine4.51.1

Note: This table illustrates that more rigid or lipophilic linkers can sometimes lead to higher permeability compared to flexible PEG linkers.[2]

Experimental Protocols

Detailed Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreenIP, 0.45 µm PVDF)

  • 96-well acceptor plates

  • Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • PROTAC stock solution in DMSO

  • Positive and negative control compounds (e.g., propranolol (B1214883) and Lucifer yellow)

  • Plate shaker

  • LC-MS/MS system for analysis

Procedure:

  • Prepare the Donor Plate: a. Dilute the PROTAC stock solution and controls in PBS to the final desired concentration (typically 10-100 µM), ensuring the final DMSO concentration is ≤1%.

  • Prepare the Acceptor Plate: a. Add PBS to each well of the 96-well acceptor plate.

  • Coat the Filter Plate: a. Carefully apply 5 µL of the phospholipid solution to the filter of each well in the 96-well filter plate. b. Allow the solvent to evaporate for at least 5 minutes.

  • Assemble the PAMPA Sandwich: a. Add 200 µL of the diluted PROTAC and control solutions from the donor plate to the corresponding wells of the coated filter plate. b. Carefully place the filter plate on top of the acceptor plate, ensuring the filter bottoms are in contact with the buffer in the acceptor plate.

  • Incubation: a. Incubate the PAMPA sandwich at room temperature for 4-16 hours on a plate shaker with gentle agitation.

  • Sample Collection and Analysis: a. After incubation, carefully separate the filter and acceptor plates. b. Collect samples from both the donor and acceptor wells. c. Analyze the concentration of the PROTAC in each sample using a validated LC-MS/MS method.

  • Calculate Apparent Permeability (Papp): a. The Papp value is calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq) Where:

    • Vd = volume of donor well
    • Va = volume of acceptor well
    • A = area of the filter
    • t = incubation time
    • [C]a = concentration in the acceptor well
    • [C]eq = equilibrium concentration

Detailed Protocol: Caco-2 Permeability Assay

Objective: To assess the permeability and efflux of a PROTAC across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4

  • PROTAC stock solution in DMSO

  • Control compounds (e.g., propranolol for high permeability, atenolol (B1665814) for low permeability, and rhodamine 123 as an efflux substrate)

  • Transepithelial Electrical Resistance (TEER) meter

  • LC-MS/MS system for analysis

Procedure:

  • Cell Seeding and Culture: a. Seed Caco-2 cells onto the Transwell inserts at an appropriate density. b. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: a. Measure the TEER of the cell monolayers. Only use monolayers with TEER values above a predetermined threshold (e.g., >250 Ω·cm²). b. The permeability of a fluorescent marker like Lucifer yellow can also be assessed to confirm monolayer integrity.

  • Permeability Assay (Apical to Basolateral - A to B): a. Wash the cell monolayers with pre-warmed HBSS. b. Add HBSS to the basolateral (bottom) chamber. c. Add the PROTAC and control solutions (diluted in HBSS) to the apical (top) chamber. d. Incubate at 37°C with 5% CO₂ for a defined period (e.g., 2 hours). e. At the end of the incubation, collect samples from both the apical and basolateral chambers.

  • Permeability Assay (Basolateral to Apical - B to A): a. Repeat the process, but add the PROTAC solution to the basolateral chamber and collect from the apical chamber to assess efflux.

  • Sample Analysis: a. Analyze the concentration of the PROTAC in the collected samples using a validated LC-MS/MS method.

  • Calculate Apparent Permeability (Papp) and Efflux Ratio: a. Calculate the Papp for both A to B and B to A directions using the equation: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt = rate of permeation
    • A = surface area of the insert
    • C0 = initial concentration in the donor chamber b. Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B) An efflux ratio greater than 2 suggests that the PROTAC is a substrate for active efflux transporters.

Mandatory Visualizations

PROTAC_Permeability_Troubleshooting cluster_0 Initial Observation cluster_1 Problem Identification cluster_2 Experimental Verification cluster_3 Solutions start Low cellular activity of This compound PROTAC permeability Poor Cell Permeability? start->permeability solubility Poor Solubility? permeability->solubility No pampa PAMPA Assay permeability->pampa Yes caco2 Caco-2 Assay permeability->caco2 Yes sol_assay Solubility Assay solubility->sol_assay Yes efflux Efflux Substrate? structure_mod Modify Warhead/ E3 Ligase Ligand efflux->structure_mod Yes linker_mod Modify Linker (Length, Rigidity) pampa->linker_mod prodrug Prodrug Strategy pampa->prodrug caco2->efflux High B/A ratio caco2->linker_mod Low A/B Papp formulation Improve Formulation sol_assay->formulation sol_assay->structure_mod

Caption: Troubleshooting workflow for low cellular activity of PROTACs.

PROTAC_Permeability_Enhancement_Strategies cluster_0 Goal cluster_1 Strategies cluster_2 Specific Approaches goal Enhance Cell Permeability of This compound PROTACs linker_opt Linker Optimization goal->linker_opt chem_mod Chemical Modification goal->chem_mod delivery Delivery Systems goal->delivery length Vary PEG Length linker_opt->length rigidity Introduce Rigid Moieties (e.g., piperazine) linker_opt->rigidity h_bonds Promote Intramolecular Hydrogen Bonds chem_mod->h_bonds prodrug Prodrug Approach chem_mod->prodrug warhead_mod Modify Warhead/E3 Ligand chem_mod->warhead_mod liposomes Liposomes delivery->liposomes nanoparticles Nanoparticles delivery->nanoparticles

Caption: Strategies to enhance PROTAC cell permeability.

Caco2_Workflow cluster_0 Phase 1: Cell Culture cluster_1 Phase 2: Permeability Assay cluster_2 Phase 3: Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21-25 days to form monolayer seed->culture teer Measure TEER for monolayer integrity culture->teer wash Wash monolayer with HBSS teer->wash add_protac Add PROTAC to donor chamber wash->add_protac incubate Incubate at 37°C add_protac->incubate collect Collect samples from donor and receiver chambers incubate->collect lcms Quantify PROTAC concentration by LC-MS/MS collect->lcms calc Calculate Papp and Efflux Ratio lcms->calc

Caption: Experimental workflow for the Caco-2 permeability assay.

References

Addressing solubility issues of Bis-(m-PEG8-amido)-hexanoic acid and its conjugates.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility issues related to Bis-(m-PEG8-amido)-hexanoic acid and its conjugates, particularly in the context of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a hydrophilic, polyethylene (B3416737) glycol (PEG)-based linker. It is primarily used in the synthesis of PROTACs.[1][2][3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation. The PEG8 component of the linker is designed to improve the solubility and permeability of the resulting PROTAC molecule.[4]

Q2: What are the general solubility characteristics of this compound?

As a PEG-containing molecule, this compound is expected to be soluble in a variety of organic solvents. PEG products are generally soluble in dichloromethane, chloroform, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[4] They can also be dissolved in alcohols such as methanol (B129727) and ethanol, often with gentle heating.[4] For preparing stock solutions, especially when dealing with water-sensitive functional groups, anhydrous DMF or DMSO are recommended.[4]

Q3: Why do PROTACs synthesized with this linker often have solubility issues?

PROTACs are large molecules, often with molecular weights exceeding 800 Da, which is beyond the typical range for orally available small molecule drugs as described by Lipinski's "Rule of Five". This high molecular weight, combined with the often hydrophobic nature of the warhead and E3 ligase ligand, can lead to poor aqueous solubility. While the PEG linker enhances hydrophilicity, it may not be sufficient to overcome the insolubility of the entire conjugate.

Q4: How should I store this compound?

It is recommended to store this compound at -20°C in a desiccated environment.[2] Before use, the vial should be allowed to warm to room temperature to prevent moisture condensation.[4] For long-term storage, it is best to keep the compound in its solid form rather than in solution.[4]

Troubleshooting Guide

Problem: My this compound or its PROTAC conjugate is not dissolving.

This guide provides a systematic approach to addressing solubility challenges during your experiments.

G start Solubility Issue Encountered solvent_check 1. Initial Solvent Selection - Are you using an appropriate organic solvent? (e.g., DMSO, DMF) start->solvent_check concentration_check 2. Concentration Assessment - Is the concentration too high? - Try preparing a more dilute solution. solvent_check->concentration_check If yes sonication_heating 3. Physical Dissolution Aids - Have you tried gentle heating (40-50°C)? - Have you tried sonication? concentration_check->sonication_heating If yes formulation_strategy 4. Advanced Formulation - Is the conjugate intended for aqueous media? - Consider formulation strategies. sonication_heating->formulation_strategy If still not dissolved asd Amorphous Solid Dispersion (ASD) - Co-formulate with a polymer (e.g., HPMCAS). formulation_strategy->asd micelles Self-Assembling Micelles - Conjugate to a moiety that forms micelles in aqueous solution. formulation_strategy->micelles cosolvents Use of Co-solvents - For in vitro assays, what is the final concentration of the organic solvent (e.g., DMSO)? - Keep it low (typically <1%) and consider excipients. formulation_strategy->cosolvents success Compound Dissolved asd->success micelles->success cosolvents->success

Caption: Troubleshooting workflow for solubility issues.

Problem: My PROTAC conjugate precipitates when added to aqueous buffer for in vitro assays.

This is a common issue due to the hydrophobic nature of many PROTACs.

Recommended Solutions:

  • Minimize Final Organic Solvent Concentration: When diluting your DMSO stock solution into an aqueous buffer, ensure the final DMSO concentration is as low as possible, typically below 1%.

  • Use of Excipients: Consider the addition of excipients to your assay buffer to improve the solubility of your PROTAC.

  • Formulation as Micelles: For in vivo studies, formulating the PROTAC into self-assembling micelles can significantly enhance its solubility and bioavailability. This can be achieved by conjugating the PROTAC to a molecule like folate-PEG.

Quantitative Data Summary

Substance/Formulation ComponentRecommended Solvents/DispersantsTypical Concentrations/RatiosNotes
PEG Linkers (General) DMSO, DMF, Dichloromethane, Chloroform, AlcoholsStock solutions often prepared at 10-50 mM in DMSO.Gentle heating (40-50°C) can aid dissolution.[4]
PROTACs (General) DMSO for stock solutions.Final assay concentration of DMSO should be <1%.Aqueous solubility is often low.
Amorphous Solid Dispersions (ASDs) Polymers such as HPMCAS.Drug loading of 10-20% (w/w).Can increase supersaturation in aqueous media.
Self-Assembling Micelles Conjugation with moieties like Folate-PEG.Forms nanoparticles of ~50 nm.Improves tumor targeting and in vivo efficacy.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound or its Conjugate
  • Preparation: Allow the vial of the compound to equilibrate to room temperature before opening.

  • Solvent Addition: Add a suitable volume of anhydrous DMSO or DMF to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution to aid dissolution. If the compound does not fully dissolve, gentle warming (40-50°C) or sonication can be applied.

  • Storage: Store the stock solution at -20°C. Before use, thaw and ensure the compound is fully redissolved.

Protocol 2: General Procedure for Diluting a PROTAC Stock Solution for In Vitro Assays
  • Thaw Stock Solution: Thaw the DMSO stock solution of the PROTAC and ensure it is clear.

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO to achieve the desired concentrations for the assay.

  • Addition to Aqueous Buffer: Add a small volume of the diluted PROTAC solution (in DMSO) to the aqueous assay buffer. It is crucial to add the DMSO solution to the buffer and not the other way around to minimize precipitation. The final DMSO concentration should be kept at a minimum (e.g., ≤1%).

  • Mixing: Gently mix the solution immediately after adding the PROTAC.

Visualizations

G cluster_1 Aqueous Environment cluster_2 PEGylated PROTAC in Aqueous Environment p1 PROTAC p2 PROTAC p3 PROTAC p1->p3 Aggregation p4 PROTAC p5 PROTAC p6 PROTAC p4->p6 Aggregation water Water Molecules peg_protac PROTAC PEG Linker h_bonds Hydrogen Bonds peg_protac:f1->h_bonds forms h_bonds->water with

Caption: How PEG linkers improve PROTAC solubility.

References

Common side reactions with Bis-(m-PEG8-amido)-hexanoic acid and how to avoid them.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bis-(m-PEG8-amido)-hexanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to the use of this bifunctional PEG linker in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a hydrophilic, bifunctional linker molecule. It features two methoxy-terminated polyethylene (B3416737) glycol (PEG8) chains attached via stable amide bonds to a central hexanoic acid core. The terminal carboxylic acid on the hexanoic acid backbone serves as a reactive handle for conjugation to amine-containing molecules.

Its primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible spacer to connect a target protein-binding ligand and an E3 ubiquitin ligase-binding ligand.[1][2] The PEG chains enhance the solubility and cell permeability of the resulting PROTAC molecule.[3][4]

Q2: What are the most common side reactions when using this compound for conjugation?

The most common side reactions are associated with the activation of the terminal carboxylic acid and the subsequent coupling to an amine. These include:

  • Hydrolysis of the activated ester: If using an activation agent like EDC/NHS, the resulting NHS ester is susceptible to hydrolysis, especially in aqueous environments. This leads to the regeneration of the carboxylic acid and a lower conjugation yield.

  • Formation of N-acylurea byproduct: When using carbodiimides like EDC, a common side reaction is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is unreactive towards amines.[5][6]

  • Inter- and intramolecular crosslinking: If your target molecule contains multiple amine groups, there is a risk of forming undesired crosslinked products.

  • Aggregation of the final conjugate: While the PEG chains generally improve solubility, high concentrations of the final product or suboptimal buffer conditions can still lead to aggregation.

Q3: How can I avoid these side reactions?

To minimize side reactions, consider the following strategies:

  • Optimize reaction pH: For EDC/NHS activation of the carboxylic acid, a pH range of 4.5-7.2 is optimal for the activation step, while the reaction of the NHS-activated molecule with primary amines is most efficient at a pH of 7-8.[7][8]

  • Use fresh reagents: EDC and NHS are moisture-sensitive. Use fresh, high-quality reagents and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Control stoichiometry: Carefully control the molar ratio of the linker, activating agents, and your amine-containing molecule to favor the desired product and minimize crosslinking.

  • Optimize reaction time and temperature: Shorter reaction times can reduce the extent of hydrolysis of the activated ester. Performing the reaction at a lower temperature (e.g., 4°C) can also help to control side reactions.

  • Purification: Thorough purification of the final conjugate using techniques like size-exclusion chromatography (SEC) or reverse-phase HPLC is crucial to remove unreacted starting materials and side products.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Conjugation Yield 1. Inefficient activation of the carboxylic acid.2. Hydrolysis of the activated ester.3. Competing side reactions (e.g., N-acylurea formation).4. Inactive amine on the target molecule.1. Ensure fresh EDC and NHS/Sulfo-NHS are used. Optimize the molar excess of activating agents.2. Perform the reaction in a suitable buffer at the optimal pH. Minimize reaction time.3. Add NHS to the reaction to convert the O-acylisourea intermediate to a more stable NHS ester.[9]4. Confirm the presence and reactivity of the amine group on your target molecule.
Poor Solubility of the Final Conjugate 1. High concentration of the conjugate.2. Suboptimal buffer conditions (pH, ionic strength).3. Aggregation induced by the conjugation process.1. Work with lower concentrations of the conjugate.2. Screen different buffer conditions.3. Include solubility-enhancing excipients like arginine or polysorbates.
Formation of Multiple Products (observed by LC-MS or SDS-PAGE) 1. Presence of multiple reactive amines on the target molecule leading to different degrees of labeling.2. Intermolecular crosslinking.1. Optimize the molar ratio of the linker to the target molecule to favor monolabeling.2. Consider site-specific conjugation strategies if possible.
"Hook Effect" in PROTAC Assays (decreased degradation at high concentrations) Formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex.[10][11]1. Perform a wide dose-response experiment to identify the optimal concentration range.2. Modify the linker length or composition to enhance ternary complex cooperativity.
Low Cell Permeability of the PROTAC The overall physicochemical properties of the PROTAC are unfavorable for crossing the cell membrane.1. The flexible PEG chains of this compound are generally favorable for cell permeability.[3][4]2. If permeability is still an issue, consider alternative linker compositions or lengths.

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to an Amine-Containing Protein

This protocol describes a general method for the covalent conjugation of this compound to a protein containing primary amines using EDC/NHS chemistry.

Materials:

  • This compound

  • Amine-containing protein

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Reagent Preparation:

    • Allow all reagents to come to room temperature before use.

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

    • Prepare a solution of the amine-containing protein in Coupling Buffer at a suitable concentration (e.g., 1-5 mg/mL).

    • Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, combine the this compound stock solution with Activation Buffer.

    • Add a 2- to 5-fold molar excess of EDC and a 1.2- to 2-fold molar excess of NHS relative to the this compound.

    • Vortex briefly to mix and incubate for 15-30 minutes at room temperature.

  • Conjugation to the Amine-Containing Protein:

    • Add the activated linker solution to the protein solution. A 1.5- to 10-fold molar excess of the activated linker to the protein is a recommended starting point for optimization.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).

  • Characterization:

    • Analyze the purified conjugate by methods such as SDS-PAGE to confirm conjugation and use mass spectrometry to determine the degree of labeling.

Visualizing Experimental Workflows and Logical Relationships

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_analysis Purification & Analysis Linker_Sol Dissolve Linker in DMF/DMSO Activation Activate Linker with EDC/NHS Linker_Sol->Activation Protein_Sol Prepare Protein in Coupling Buffer Conjugation Add Activated Linker to Protein Solution Protein_Sol->Conjugation Activator_Sol Prepare fresh EDC/NHS in Activation Buffer Activator_Sol->Activation Activation->Conjugation Quenching Quench Reaction with Tris Buffer Conjugation->Quenching Purification Purify Conjugate (SEC/Dialysis) Quenching->Purification Characterization Characterize Conjugate (SDS-PAGE, MS) Purification->Characterization

Caption: Workflow for EDC/NHS mediated conjugation.

troubleshooting_logic Start Low Conjugation Yield Check_Activation Check Activation Efficiency Start->Check_Activation Check_Hydrolysis Assess Hydrolysis Start->Check_Hydrolysis Check_Side_Reactions Investigate Side Reactions Start->Check_Side_Reactions Check_Amine Verify Amine Reactivity Start->Check_Amine Optimize_Reagents Use Fresh Reagents Optimize Molar Ratios Check_Activation->Optimize_Reagents Optimize_Conditions Adjust pH, Time, Temp. Check_Hydrolysis->Optimize_Conditions Add_NHS Add NHS to Stabilize Check_Side_Reactions->Add_NHS Characterize_Target Confirm Target Amine Check_Amine->Characterize_Target

Caption: Troubleshooting low conjugation yield.

Data Summary

Table 1: Comparison of Amide vs. Ester Linkage Stability
Linkage TypeRelative StabilitySusceptibility to HydrolysisCommon Applications
Amide HighLow; requires harsh conditions or enzymatic cleavage for hydrolysis.[12][13]Stable bioconjugates, PROTACs.
Ester Moderate to LowSusceptible to hydrolysis at physiological pH.Cleavable linkers, prodrugs.
Table 2: Impact of PROTAC Linker Length on Degradation Efficacy (Illustrative Data)
Target ProteinLinker Length (atoms)DC50 (nM)Dmax (%)Reference
ERα9>1000<20[14]
ERα12100-1000~60[14]
ERα16 10-100 >80 [14]
ERα19100-1000~50[14]
p38α13>100<40[15]
p38α15-17 <10 >90 [15]
p38α20>100<50[15]

Note: Data is illustrative and optimal linker length is target-dependent.

References

Technical Support Center: Overcoming the "Hook Effect" in PROTACs with Bis-(m-PEG8-amido)-hexanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of Bis-(m-PEG8-amido)-hexanoic acid as a linker in Proteolysis Targeting Chimeras (PROTACs), with a specific focus on mitigating the "hook effect."

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in the context of PROTACs?

A1: The "hook effect" is a phenomenon observed in PROTAC-mediated protein degradation where the degradation efficiency of the target protein decreases at high PROTAC concentrations.[1] This results in a characteristic bell-shaped dose-response curve, where optimal degradation is observed at an intermediate concentration.[1]

Q2: What is the underlying mechanism of the hook effect?

A2: The hook effect arises from the formation of non-productive binary complexes at high PROTAC concentrations. A PROTAC's efficacy relies on the formation of a productive ternary complex, consisting of the PROTAC, the target protein, and an E3 ligase. When the PROTAC concentration is excessively high, it can independently bind to either the target protein or the E3 ligase, forming binary complexes (PROTAC-target or PROTAC-E3 ligase) that are unable to bring the two proteins together for ubiquitination and subsequent degradation.

Q3: How can the choice of linker, such as this compound, help overcome the hook effect?

A3: The linker plays a critical role in the formation and stability of the ternary complex. Linkers like this compound, which are based on polyethylene (B3416737) glycol (PEG), offer several advantages:

  • Optimal Length and Flexibility: The eight PEG units provide a flexible and appropriate length to span the distance between the target protein and the E3 ligase without causing steric hindrance, which is a potential issue with shorter linkers. Excessively long linkers can lead to unstable ternary complexes, exacerbating the hook effect.

  • Improved Solubility and Permeability: The hydrophilic nature of the PEG chain enhances the solubility and cell permeability of the PROTAC molecule.[2]

  • Enhanced Ternary Complex Stability: The flexibility of the PEG linker can allow for optimal protein-protein interactions within the ternary complex, leading to positive cooperativity. This increased stability of the ternary complex can make it more favorable than the formation of binary complexes, thus mitigating the hook effect.[1]

Q4: What are the key parameters to consider when evaluating the efficacy of a PROTAC?

A4: The two primary parameters used to quantify the efficacy of a PROTAC are:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.

  • Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.

Troubleshooting Guide

Issue 1: I observe a bell-shaped dose-response curve, confirming the hook effect. How can I find the optimal concentration for my PROTAC?

  • Solution: Perform a wide-range dose-response experiment. It is recommended to use a broad range of concentrations (e.g., from low picomolar to high micromolar) with at least 8-10 concentrations and half-log dilutions to accurately determine the optimal concentration that yields the maximal degradation (Dmax).[1]

Issue 2: My PROTAC shows weak or no degradation at any of the tested concentrations.

  • Possible Cause 1: Suboptimal Linker Length or Conformation.

    • Troubleshooting Step: While this compound provides a good starting point, the optimal linker length is target- and E3 ligase-dependent. If no degradation is observed, it may be necessary to synthesize and test a library of PROTACs with varying PEG linker lengths (e.g., PEG4, PEG6, PEG12).

  • Possible Cause 2: Poor Cell Permeability.

    • Troubleshooting Step: Although PEG linkers generally improve permeability, very large PROTAC molecules can still have difficulty crossing the cell membrane. Assess the cell permeability of your PROTAC using a parallel artificial membrane permeability assay (PAMPA).

  • Possible Cause 3: Low Target Protein or E3 Ligase Expression.

    • Troubleshooting Step: Confirm the expression levels of both the target protein and the recruited E3 ligase in your chosen cell line using Western Blot or qPCR.

Issue 3: How can I confirm that the observed protein degradation is mediated by the proteasome?

  • Solution: Co-treat your cells with your PROTAC at its optimal concentration and a proteasome inhibitor (e.g., MG132). If the degradation of the target protein is rescued in the presence of the proteasome inhibitor, it confirms that the degradation is proteasome-dependent.

Quantitative Data Summary

The choice of linker significantly impacts the physicochemical properties and degradation efficacy of a PROTAC. The following tables provide illustrative data on how PEG linkers compare to other linker types.

Table 1: Impact of Linker Type on Physicochemical Properties and PROTAC Performance

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)HBDHBADC50 (nM)Dmax (%)Permeability (10⁻⁷ cm s⁻¹)
PROTAC AAlkyl7504.512028>1000<202.5
PROTAC BPEG28383.8145210500551.8
PROTAC CPEG49263.1170212250701.1
PROTAC D PEG8 1102 1.7 220 2 16 100 >85 0.8

Data is illustrative and compiled from various sources in the literature.[3] cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors. DC50 and Dmax values are cell-line dependent.

Experimental Protocols

Protocol 1: General Synthesis of a PROTAC using a Bifunctional PEG Linker

This protocol outlines a common synthetic route for coupling a protein of interest (POI) ligand and an E3 ligase ligand using a bifunctional PEG linker like this compound.

Materials:

  • POI ligand with a suitable functional group (e.g., amine, carboxylic acid).

  • E3 ligase ligand with a suitable functional group (e.g., amine, carboxylic acid).

  • This compound.

  • Coupling reagents (e.g., HATU, DIPEA).

  • Solvents (e.g., DMF, DMSO).

  • Purification supplies (e.g., HPLC).

Procedure:

  • First Coupling Reaction:

    • Dissolve the E3 ligase ligand (e.g., with an amine group) and this compound in an appropriate solvent like DMF.

    • Add coupling reagents such as HATU and DIPEA.

    • Stir the reaction at room temperature until completion, monitoring by LC-MS.

    • Purify the resulting E3 ligase-linker intermediate by preparative HPLC.

  • Second Coupling Reaction:

    • Dissolve the purified E3 ligase-linker intermediate and the POI ligand in DMF.

    • Add coupling reagents HATU and DIPEA.

    • Stir the reaction at room temperature until completion (monitor by LC-MS).

    • Purify the final PROTAC using preparative HPLC.

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Use a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

Protocol 3: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the PROTAC at the desired concentration and a vehicle control. It is advisable to co-treat with a proteasome inhibitor (e.g., MG132) to stabilize the ternary complex.

    • Lyse the cells using a non-denaturing Co-IP lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the cell lysate by incubating with protein A/G beads.

    • Incubate the pre-cleared lysate with an antibody against the E3 ligase (or a tag on the E3 ligase).

    • Add protein A/G beads to capture the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads several times with Co-IP lysis buffer to remove non-specific binders.

    • Elute the protein complexes from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Run the eluted samples on an SDS-PAGE gel and perform a Western blot.

    • Probe the membrane with antibodies against the target protein and the E3 ligase. An increased signal for the target protein in the PROTAC-treated sample compared to the control indicates the formation of the ternary complex.

Protocol 4: NanoBRET™ Ternary Complex Assay

Procedure:

  • Cell Preparation:

    • Co-transfect cells with plasmids expressing the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®.

  • Assay Setup:

    • Plate the transfected cells in a white, 96-well assay plate.

    • Add the HaloTag® NanoBRET® 618 Ligand to the cells.

    • Add the PROTAC at various concentrations.

  • Signal Detection:

    • Add the Nano-Glo® Luciferase Assay Substrate.

    • Measure the donor emission (460nm) and acceptor emission (618nm) using a luminometer equipped with appropriate filters.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor emission/donor emission). An increase in the NanoBRET™ ratio indicates the formation of the ternary complex.

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ub Proteasome Proteasome Ubiquitination->Proteasome Degradation Degraded Protein Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Hook_Effect cluster_low_conc Optimal PROTAC Concentration cluster_high_conc High PROTAC Concentration Ternary_Complex Productive Ternary Complex Degradation Degradation Ternary_Complex->Degradation Degradation Binary_Target Binary Complex (PROTAC-Target) No_Degradation1 No_Degradation1 Binary_Target->No_Degradation1 No Degradation Binary_E3 Binary Complex (PROTAC-E3) No_Degradation2 No_Degradation2 Binary_E3->No_Degradation2 No Degradation

Caption: The "Hook Effect": Formation of unproductive binary complexes at high PROTAC concentrations.

Troubleshooting_Workflow Start Start: No/Weak Degradation Check_Dose Perform Wide Dose-Response Curve Start->Check_Dose Hook_Effect Hook Effect Observed? Check_Dose->Hook_Effect Optimize_Conc Use Optimal Concentration Hook_Effect->Optimize_Conc Yes Check_Permeability Assess Cell Permeability (PAMPA) Hook_Effect->Check_Permeability No Success Degradation Observed Optimize_Conc->Success Low_Permeability Permeability Low? Check_Permeability->Low_Permeability Redesign_PROTAC Consider Linker Modification Low_Permeability->Redesign_PROTAC Yes Check_Expression Check Target/E3 Expression (WB/qPCR) Low_Permeability->Check_Expression No Low_Expression Expression Low? Check_Expression->Low_Expression Change_Cell_Line Use Different Cell Line Low_Expression->Change_Cell_Line Yes Low_Expression->Success No

Caption: A logical workflow for troubleshooting lack of PROTAC activity.

References

Validation & Comparative

A Comparative Guide to Analytical Techniques for PROTAC Structure Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, yet their tripartite structure presents unique analytical challenges. Confirmation of the covalent structure of the PROTAC molecule and characterization of the non-covalent ternary complex are critical steps in the drug discovery pipeline. This guide provides a comprehensive comparison of the key analytical techniques used to confirm the structure of PROTACs, complete with experimental data and detailed protocols to aid in method selection and implementation.

At a Glance: Key Analytical Techniques

The structural confirmation of a PROTAC is a multi-faceted process that often requires the synergistic use of several analytical techniques. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the cornerstones for elucidating the covalent structure of the PROTAC molecule itself. For characterizing the functionally essential ternary complex (PROTAC-target protein-E3 ligase), techniques such as native mass spectrometry, analytical ultracentrifugation (AUC), and mass photometry are employed. High-performance liquid chromatography (HPLC) is indispensable for assessing the purity of PROTAC preparations.

Technique Primary Information Provided Strengths Limitations
Mass Spectrometry (MS) Molecular weight, elemental composition, fragmentation patterns.[1][2]High sensitivity, high throughput, suitable for complex mixtures.[1]Provides limited information on 3D structure, potential for in-source fragmentation.[3]
Nuclear Magnetic Resonance (NMR) Detailed 3D molecular structure, connectivity of atoms.[4][5]Unambiguous structure elucidation, provides information on conformation and dynamics.[6]Lower sensitivity, longer analysis time, can be challenging for large or poorly soluble molecules.[1][7]
High-Performance Liquid Chromatography (HPLC) Purity, presence of impurities and degradants.High resolution, quantitative, reproducible.[8]Does not provide structural information on its own.
Native Mass Spectrometry Stoichiometry and stability of non-covalent complexes.[9][10]Direct observation of ternary complexes, low sample consumption.[11]Complex spectra can be challenging to interpret, requires specialized instrumentation.
Analytical Ultracentrifugation (AUC) Ternary complex formation, stoichiometry, hydrodynamic properties.[2]Provides information on solution-state behavior, no labeling required.[12]Lower throughput, requires larger sample volumes.[13]
Mass Photometry Ternary complex formation, stoichiometry, detection of oligomeric states.[7]Single-molecule detection, low sample volume, label-free.[1][7]Does not provide detailed structural information.

Quantitative Performance Comparison

The choice of analytical technique is often dictated by the specific requirements of the analysis, including the desired level of detail, sample availability, and throughput needs. The following table provides a semi-quantitative comparison of key performance parameters for the primary techniques used in PROTAC structural confirmation.

Parameter LC-MS/MS High-Resolution MS (e.g., Orbitrap) NMR (¹H, ¹³C) Native MS
Mass Accuracy 1-5 ppm< 1 ppmN/A10-50 ppm (for complexes)
Resolution Unit to High> 100,000HighHigh
Sensitivity pg to ng range[14]fg to pg rangeµg to mg range[1]µM range (for complexes)[9]
Sample Consumption Low (µL)Low (µL)High (mg)[1]Low (µL)[11]
Analysis Time Minutes per sample[1]Minutes per sampleHours to days per sample[1]Minutes per sample
Quantitative Capability Yes (with calibration)[15][16]Semi-quantitative to QuantitativeInherently quantitative[7]Semi-quantitative[17]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are representative protocols for the key analytical techniques discussed.

LC-MS/MS for PROTAC Identification and Purity

This protocol is designed for the identification and purity assessment of a synthesized PROTAC molecule.

a. Sample Preparation:

  • Dissolve the PROTAC sample in a suitable organic solvent (e.g., DMSO, methanol, or acetonitrile) to a stock concentration of 1 mg/mL.

  • Prepare a working solution by diluting the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.

  • Filter the working solution through a 0.22 µm syringe filter before injection.

b. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be 5-95% B over 10 minutes.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1-5 µL.

c. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for PROTACs.

  • Scan Mode: Full scan MS to determine the molecular weight and selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for targeted quantification and fragmentation analysis.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Collision Energy: Ramped to obtain informative fragmentation for structural confirmation.

NMR Spectroscopy for PROTAC Structure Elucidation

This protocol outlines the steps for unambiguous structural confirmation of a PROTAC using 1D and 2D NMR.

a. Sample Preparation:

  • Dissolve 5-10 mg of the PROTAC sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be required.

  • Transfer the solution to a 5 mm NMR tube.

b. NMR Data Acquisition:

  • ¹H NMR: Acquire a 1D proton spectrum to observe the chemical shifts, multiplicities, and integrations of all protons.

  • ¹³C NMR: Acquire a 1D carbon spectrum to identify the number and types of carbon atoms.

  • COSY (Correlation Spectroscopy): A 2D experiment to identify proton-proton couplings, revealing which protons are adjacent to each other.[4]

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates directly bonded proton and carbon atoms.[4]

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons that are separated by two or three bonds, crucial for connecting different parts of the molecule.[4]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D experiment that provides information about the spatial proximity of protons, which is important for determining the 3D conformation of the PROTAC.

c. Data Processing and Analysis:

  • Process the acquired data using appropriate software (e.g., TopSpin, Mnova).[6]

  • Perform Fourier transformation, phase correction, and baseline correction.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, coupling constants, and cross-peaks in the 2D spectra to assemble the molecular structure.

Native Mass Spectrometry for Ternary Complex Characterization

This protocol is for the analysis of the non-covalent ternary complex formed between the PROTAC, the target protein, and the E3 ligase.

a. Sample Preparation:

  • Buffer exchange the target protein and E3 ligase into a volatile buffer, such as 100-200 mM ammonium (B1175870) acetate, pH 6.8-7.4.

  • Determine the protein concentrations accurately.

  • Prepare a stock solution of the PROTAC in a compatible solvent (e.g., DMSO).

  • Incubate the target protein, E3 ligase, and PROTAC at desired molar ratios (e.g., 1:1:5) for a sufficient time (e.g., 30 minutes) at room temperature to allow complex formation. The final protein concentrations are typically in the low µM range.[9]

b. Native MS Conditions:

  • Ionization: Nano-electrospray ionization (nESI) is preferred for its gentle nature and low sample consumption.[9]

  • Instrument: A mass spectrometer capable of high mass analysis and with good resolving power (e.g., Q-TOF, Orbitrap).

  • Capillary Voltage: 1.2-1.6 kV.

  • Source Temperature: Maintained at a low temperature (e.g., 40-60 °C) to preserve non-covalent interactions.

  • Collision Energy: Optimized to desolvate the complex without causing dissociation.

  • Pressure: The pressure in the intermediate stages of the mass spectrometer is critical for preserving the complex.

c. Data Analysis:

  • Analyze the mass spectrum to identify the charge state distributions of the individual proteins and the ternary complex.

  • Deconvolute the spectra to determine the molecular weights of the observed species.

  • Calculate the relative abundance of the ternary complex compared to the binary complexes and unbound proteins to assess the efficiency of complex formation.

Visualizing the Workflow and Relationships

The following diagrams, generated using the DOT language, illustrate the typical workflow for PROTAC structural analysis and the logical relationships between the different analytical techniques.

PROTAC_Analysis_Workflow cluster_characterization Structural Characterization Synthesis Chemical Synthesis Purification Purification (e.g., Prep-HPLC) Synthesis->Purification Purity Purity Assessment (HPLC) Purification->Purity Structure Structural Elucidation (NMR, MS) Purity->Structure Ternary_Complex Ternary Complex Analysis (Native MS, AUC, Mass Photometry) Structure->Ternary_Complex

Figure 1. General workflow for PROTAC synthesis and structural confirmation.

Technique_Relationships cluster_covalent Covalent Structure cluster_noncovalent Non-Covalent Interactions PROTAC PROTAC Molecule HPLC HPLC (Purity) PROTAC->HPLC is analyzed by MS Mass Spectrometry (Molecular Weight, Formula) PROTAC->MS is analyzed by NMR NMR (3D Structure, Connectivity) PROTAC->NMR is analyzed by Ternary_Complex Ternary Complex (PROTAC + Target + E3 Ligase) PROTAC->Ternary_Complex forms MS->NMR complements Native_MS Native MS (Stoichiometry, Stability) Ternary_Complex->Native_MS is characterized by AUC AUC (Formation, Hydrodynamics) Ternary_Complex->AUC is characterized by Mass_Photometry Mass Photometry (Formation, Stoichiometry) Ternary_Complex->Mass_Photometry is characterized by

Figure 2. Interplay of analytical techniques for PROTAC characterization.

By employing a combination of these powerful analytical techniques, researchers can gain a comprehensive understanding of their PROTAC molecules, from their fundamental chemical structure to their complex biological interactions, ultimately accelerating the development of novel protein-degrading therapeutics.

References

The Efficacy of Bis-(m-PEG8-amido)-hexanoic Acid in PROTAC Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) requires meticulous optimization of each component. The linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand, is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of Bis-(m-PEG8-amido)-hexanoic acid, a long-chain polyethylene (B3416737) glycol (PEG)-based linker, against other common linker types, supported by experimental data to inform rational PROTAC design for researchers, scientists, and drug development professionals.

Understanding the Role of the PROTAC Linker

The linker is not merely a passive spacer; it plays a pivotal role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] The linker's length, composition, and rigidity influence the spatial orientation of the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation by the proteasome.[1] An ideal linker facilitates this ternary complex formation while also conferring favorable physicochemical properties like solubility and cell permeability to the PROTAC molecule.[1]

Linkers are broadly categorized into flexible and rigid types. Flexible linkers, such as those based on PEG and alkyl chains, are the most commonly used due to their synthetic accessibility and the ease with which their length can be modified.[2] Rigid linkers, which often incorporate cyclic structures, can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation.[1]

This compound is a flexible, hydrophilic linker featuring an eight-unit PEG chain.[3][4][5] The PEG component is known to increase the water solubility of PROTACs, which can affect cell permeability and oral absorption.[6]

Comparative Analysis of Linker Performance

The efficacy of a PROTAC is typically quantified by two key parameters:

  • DC50 : The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.

  • Dmax : The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.

The optimal linker length and composition are highly dependent on the specific target protein and E3 ligase pair, often necessitating empirical testing.[1] However, general trends can be observed from various studies.

Data on Linker Efficacy

The following tables summarize experimental data from studies comparing the performance of different linker types and lengths on various protein targets. While a direct head-to-head comparison involving this compound was not found in the reviewed literature, the data for PEG8 linkers provides a strong indication of its potential performance.

Table 1: Impact of PEG Linker Length on Degradation of Estrogen Receptor α (ERα)

Linker TypeLinker Length (atoms)DC50 (µM)Dmax (%)
PEG12> 100< 10
PEG1626~85
PEG20> 100< 20

Data synthesized from studies on ERα-targeting PROTACs, which demonstrated that a 16-atom linker was optimal for degradation, with shorter and longer linkers showing significantly reduced efficacy.[7]

Table 2: Impact of Linker Type and Length on Degradation of Bruton's Tyrosine Kinase (BTK)

Linker TypeLinker CompositionDC50 (nM)Dmax (%)
PEG3 PEG units> 1000Not significant
PEG4 PEG units~10> 90
Alkyl/Ether12 atoms396
Alkyl/Ether29 atoms29276

This data illustrates that for BTK degradation, longer PEG linkers (≥ 4 units) were more effective than shorter ones.[8] It also shows a comparison with alkyl/ether linkers where a "sweet spot" in length is observed.[8]

Table 3: Comparison of Linker Types for Bromodomain-containing protein 4 (BRD4) Degradation

Linker TypeLinker CompositionDC50 (nM)Dmax (%)
Alkyl9-atom chain~5>90
PEG3 PEG unitsWeak degradationNot significant
Rigid (ethynyl)-<1>95

This comparison suggests that for certain target-ligase pairs, rigid linkers can lead to more potent degradation compared to flexible linkers. In some cases, replacing an alkyl chain with a PEG linker of similar length can reduce efficacy.[8]

Experimental Protocols

Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.

Western Blotting for Protein Degradation Assessment

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[9][10][11]

1. Cell Culture and Treatment:

  • Plate cells (e.g., MCF7 for ERα, THP-1 for BRD4) in 6-well plates at a density that allows for 70-80% confluency on the day of treatment.[10]

  • Allow cells to adhere overnight.

  • Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[10]

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[9]

  • Determine the protein concentration of each lysate using a BCA protein assay kit.[9]

3. Sample Preparation and SDS-PAGE:

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add Laemmli sample buffer to each lysate.[9]

  • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[9]

  • Load equal amounts of protein onto an SDS-PAGE gel.[10]

4. Protein Transfer and Immunoblotting:

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[9]

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

5. Detection and Analysis:

  • Apply a chemiluminescent substrate to the membrane and capture the signal using an imaging system.[9]

  • Quantify the band intensity using densitometry software. Normalize the target protein levels to a loading control (e.g., β-actin or GAPDH).[9]

  • Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[9]

NanoBRET™ Assay for Ternary Complex Formation

This assay monitors the PROTAC-induced interaction between the target protein and the E3 ligase in live cells.[12][13][14]

1. Cell Transfection:

  • Co-transfect cells (e.g., HEK293T) with plasmids encoding the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase fused to HaloTag® (acceptor).[12]

  • Plate the transfected cells in a 96-well plate.

2. Compound Treatment:

  • Prepare serial dilutions of the PROTAC compound.

  • To distinguish ternary complex formation from subsequent protein degradation, you can pre-treat cells with a proteasome inhibitor (e.g., MG132).[12]

  • Add the PROTAC dilutions to the cells and incubate for a specified time (e.g., 2-4 hours).[12]

3. Reagent Addition and Signal Measurement:

  • Add the NanoBRET™ detection reagent, which contains the HaloTag® ligand and the Nano-Glo® substrate, to each well.[12]

  • Incubate at room temperature to allow the signal to stabilize.

  • Measure the donor emission (at 460 nm) and the acceptor emission (at 618 nm) using a luminometer.[12]

4. Data Analysis:

  • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.[12]

  • Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.[12]

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.

PROTAC_Mechanism_of_Action cluster_cell Cell cluster_ternary Ternary Complex POI Target Protein (POI) POI_bound POI PROTAC PROTAC PROTAC_bound PROTAC E3 E3 Ligase E3_bound E3 Ligase POI_bound->PROTAC_bound Proteasome Proteasome POI_bound->Proteasome Degradation PROTAC_bound->E3_bound E3_bound->POI_bound Ubiquitination Ub Ubiquitin Ub->E3_bound Degraded Degraded Peptides Proteasome->Degraded

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow start PROTAC Synthesis (Varying Linkers) cell_culture Cell Culture & Treatment start->cell_culture lysis Cell Lysis & Protein Quantification cell_culture->lysis ternary_complex NanoBRET Assay (Ternary Complex) cell_culture->ternary_complex western_blot Western Blot lysis->western_blot data_analysis Data Analysis (DC50, Dmax, EC50) western_blot->data_analysis ternary_complex->data_analysis conclusion Identify Optimal Linker data_analysis->conclusion

Caption: A typical workflow for evaluating PROTAC efficacy.

Linker_Properties cluster_properties Linker Properties cluster_impact Impact on PROTAC Performance Length Length Ternary_Complex Ternary Complex Formation & Stability Length->Ternary_Complex Composition Composition (e.g., PEG, Alkyl) Composition->Ternary_Complex Physicochem Physicochemical Properties (Solubility, Permeability) Composition->Physicochem Rigidity Flexibility/ Rigidity Rigidity->Ternary_Complex Efficacy Degradation Efficacy (DC50, Dmax) Ternary_Complex->Efficacy Physicochem->Efficacy

Caption: Logical relationship of linker properties.

Conclusion

The choice of linker is a critical determinant of PROTAC success. While direct comparative data for this compound is limited in publicly available literature, the evidence for other long-chain PEG linkers suggests they can be highly effective, particularly for target-ligase pairs that require a greater degree of flexibility or distance for optimal ternary complex formation. The hydrophilic nature of the PEG8 component in this compound is also advantageous for improving the solubility of the resulting PROTAC molecule.

However, the "Goldilocks principle" of linker design holds true; a linker that is too long can be detrimental to efficacy. Therefore, a systematic evaluation of a range of linker lengths and compositions, including long-chain PEG linkers like this compound, alongside shorter PEG, alkyl, and rigid linkers, is essential for the development of potent and selective protein degraders. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics.

References

A Head-to-Head Comparison of Cleavable and Non-Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The linker is a critical component of an antibody-drug conjugate (ADC), profoundly influencing its stability, efficacy, and toxicity profile. The choice between a cleavable and a non-cleavable linker is a pivotal decision in ADC design. This guide provides a detailed, objective comparison of a representative cleavable linker, the valine-citrulline p-aminobenzylcarbamate polyethylene (B3416737) glycol (Val-Cit-PAB-PEG) linker, and a widely used non-cleavable linker, the succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker. This comparison is supported by a compilation of experimental data from various preclinical studies and includes detailed methodologies for key experiments.

Executive Summary

Cleavable and non-cleavable linkers represent two distinct strategies for payload delivery in ADCs.

Cleavable Val-Cit-PAB-PEG Linkers are designed to be stable in systemic circulation but are susceptible to cleavage by enzymes, such as cathepsin B, which are often overexpressed in the lysosomes of tumor cells. The inclusion of a PEG spacer can enhance hydrophilicity and improve the pharmacokinetic profile of the ADC. A key feature of cleavable linkers is their ability to release the payload in its native, potent form, which can then diffuse out of the target cell and kill neighboring antigen-negative cells, a phenomenon known as the "bystander effect." This can be particularly advantageous in treating tumors with heterogeneous antigen expression.[1][2]

Non-Cleavable Maleimide-Based (SMCC) Linkers form a stable thioether bond with the antibody. The release of the cytotoxic payload from these linkers is dependent on the complete proteolytic degradation of the antibody backbone within the lysosome.[3][4] This mechanism results in the release of the payload with the linker and a residual amino acid attached. Non-cleavable linkers generally exhibit higher plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity.[4] However, the attached linker and amino acid may alter the cell permeability and potency of the payload, and these ADCs typically do not induce a significant bystander effect.[2][5]

Mechanism of Action

The differential release mechanisms of cleavable and non-cleavable linkers are fundamental to their performance characteristics.

cluster_cleavable Cleavable Linker (Val-Cit-PAB-PEG) cluster_non_cleavable Non-Cleavable Linker (SMCC) ADC_cleavable ADC Internalization Lysosome_cleavable Lysosomal Trafficking ADC_cleavable->Lysosome_cleavable Cleavage Cathepsin B Cleavage of Val-Cit Lysosome_cleavable->Cleavage Release_cleavable Payload Release (Unmodified) Cleavage->Release_cleavable Bystander_Effect Bystander Killing (Cell Permeable Payload) Release_cleavable->Bystander_Effect ADC_non_cleavable ADC Internalization Lysosome_non_cleavable Lysosomal Trafficking ADC_non_cleavable->Lysosome_non_cleavable Degradation Antibody Degradation Lysosome_non_cleavable->Degradation Release_non_cleavable Payload Release (Modified) Degradation->Release_non_cleavable No_Bystander Limited Bystander Killing Release_non_cleavable->No_Bystander

Caption: Mechanism of payload release for cleavable vs. non-cleavable linkers.

Quantitative Performance Data

The following tables summarize quantitative data from preclinical studies comparing ADCs with cleavable (Val-Cit based) and non-cleavable (maleimide-based) linkers. It is important to note that this data is compiled from various sources, and direct head-to-head comparisons within a single study are limited.

In Vitro Cytotoxicity
ADC Construct (Payload)Linker TypeCell LineTarget AntigenIC50 (ng/mL)
Trastuzumab-vc-MMAECleavableSK-BR-3 (HER2+)HER20.5
Trastuzumab-SMCC-DM1Non-cleavableSK-BR-3 (HER2+)HER23
Anti-CD30-vc-MMAECleavableKarpas 299 (CD30+)CD30~10
Anti-CD30-mc-MMAFNon-cleavableKarpas 299 (CD30+)CD30~1
In Vivo Efficacy (Tumor Growth Inhibition)
ADC ConstructLinker TypeTumor ModelDosingTumor Growth Inhibition (TGI)
Anti-HER2-vc-MMAECleavableNCI-N87 Gastric XenograftSingle DoseComplete tumor regression
Trastuzumab-SMCC-DM1Non-cleavableKPL-4 Breast Cancer XenograftSingle DoseSignificant tumor growth delay
Plasma Stability
ADC ConstructLinker TypeSpeciesHalf-life (days)
Trastuzumab-vc-MMAECleavableMouse1.5
Trastuzumab-vc-MMAECleavableHuman4.5
Trastuzumab-SMCC-DM1Non-cleavableMouse4.0
Trastuzumab-SMCC-DM1Non-cleavableHuman6.0
Bystander Effect
ADC ConstructLinker TypeBystander Killing
Anti-CD30-vc-MMAECleavableYes
Trastuzumab-SMCC-DM1Non-cleavableNo/Limited

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADCs. Below are representative protocols for key experiments.

In Vitro Cytotoxicity Assay

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of an ADC.

start Seed cancer cells in 96-well plates treat Treat cells with serial dilutions of ADC start->treat incubate Incubate for 72-120 hours treat->incubate viability Assess cell viability (e.g., MTT, CellTiter-Glo) incubate->viability analyze Calculate IC50 values viability->analyze end Dose-response curve analyze->end

Caption: Workflow for an in vitro cytotoxicity assay.

Materials:

  • Target antigen-positive and -negative cancer cell lines

  • Complete cell culture medium

  • ADC, unconjugated antibody, and free payload

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

  • Plate reader

Procedure:

  • Seed cells at an appropriate density in 96-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete culture medium.

  • Remove the existing medium from the cells and add the diluted compounds.

  • Incubate the plates for a duration appropriate for the payload's mechanism of action (typically 72-120 hours).

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the signal (absorbance or luminescence) using a plate reader.

  • Calculate the percentage of cell viability relative to untreated controls and plot the data to determine the IC50 value.

In Vivo Efficacy Study

This protocol describes a typical xenograft mouse model to evaluate the anti-tumor activity of an ADC.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Human tumor cell line

  • ADC and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Implant tumor cells subcutaneously into the flank of the mice.

  • Monitor tumor growth until the tumors reach a predetermined size (e.g., 100-200 mm³).

  • Randomize the mice into treatment groups (vehicle control, ADC).

  • Administer the ADC and vehicle control at the specified dose and schedule (e.g., intravenously, once a week).

  • Measure tumor volume with calipers at regular intervals.

  • Monitor animal body weight and overall health as indicators of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis if required.

Plasma Stability Assay

This protocol outlines a method to assess the stability of an ADC in plasma.

Materials:

  • ADC

  • Human and/or animal plasma

  • Incubator at 37°C

  • Analytical method to measure intact ADC and/or released payload (e.g., ELISA, LC-MS)

Procedure:

  • Incubate the ADC in plasma at 37°C.

  • At various time points (e.g., 0, 24, 48, 72, 96, 168 hours), collect aliquots of the plasma-ADC mixture.

  • Analyze the samples to determine the concentration of the intact ADC or the amount of released payload.

  • Calculate the half-life of the ADC in plasma.

Bystander Killing Assay

This protocol describes a co-culture method to evaluate the bystander effect of an ADC.

start Co-culture antigen-positive and fluorescently labeled antigen-negative cells treat Treat co-culture with ADC start->treat incubate Incubate for 72-120 hours treat->incubate image Image and quantify fluorescent antigen-negative cells incubate->image analyze Determine viability of antigen-negative cells image->analyze end Assessment of bystander effect analyze->end

References

Advantages of cleavable linkers like Bis-(m-PEG8-amido)-hexanoic acid for payload release.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is a critical determinant of the therapeutic index of antibody-drug conjugates (ADCs). An ideal linker must ensure the stability of the ADC in systemic circulation while enabling efficient and specific release of the cytotoxic payload within the tumor microenvironment. This guide provides a comparative analysis of cleavable linkers, with a focus on the advantages conferred by polyethylene (B3416737) glycol (PEG)ylation, exemplified by structures like Bis-(m-PEG8-amido)-hexanoic acid, in the context of payload release. While direct head-to-head quantitative data for this compound in ADC applications is not extensively available in the public domain, its structural components suggest significant benefits that are well-documented for other PEGylated linkers. This guide will objectively compare the performance of PEGylated cleavable linkers with more traditional alternatives like the Valine-Citrulline (Val-Cit) dipeptide linker, supported by experimental data and detailed methodologies.

The Rise of Cleavable Linkers

Cleavable linkers are designed to be stable at the physiological pH of blood (around 7.4) but are susceptible to cleavage under specific conditions prevalent within tumor cells or the tumor microenvironment.[1][2] This targeted release mechanism is crucial for minimizing off-target toxicity and maximizing the therapeutic window.[3][4] The primary categories of cleavable linkers include:

  • Enzyme-sensitive linkers: These are cleaved by enzymes that are highly expressed in tumor cells, such as cathepsins in the lysosome. The Val-Cit linker is a prime example of a cathepsin B-cleavable linker.[2][5]

  • pH-sensitive linkers: These linkers, such as hydrazones, are designed to hydrolyze and release the payload in the acidic environment of endosomes and lysosomes (pH 4.5-6.2).[2]

  • Redox-sensitive linkers: Disulfide-based linkers are cleaved in the reducing environment of the cytoplasm due to the high concentration of glutathione.

Advantages of PEGylation in Cleavable Linkers

Incorporating PEG chains into linker design, a strategy embodied by molecules like this compound, offers several distinct advantages that can enhance the overall performance of an ADC.[6][7]

  • Enhanced Hydrophilicity and Solubility: Many potent cytotoxic payloads are hydrophobic, which can lead to aggregation of the ADC, reducing its efficacy and potentially increasing immunogenicity.[6] PEGylation increases the hydrophilicity of the ADC, improving its solubility and formulation stability.[6][8]

  • Improved Pharmacokinetics: The hydrophilic nature of PEG can shield the ADC from clearance mechanisms, prolonging its circulation half-life and increasing the probability of tumor accumulation.[6]

  • Reduced Immunogenicity: PEG chains can mask potential immunogenic epitopes on the ADC, reducing the risk of an anti-drug antibody (ADA) response.

  • Modulated Bystander Effect: The bystander effect, where the released payload kills neighboring antigen-negative tumor cells, is a key advantage of cleavable linkers.[9][10] The properties of the linker, including its hydrophilicity, can influence the diffusion of the payload and the extent of the bystander effect. While highly hydrophobic payloads can readily cross cell membranes, a balance must be struck to prevent premature leakage and systemic toxicity.[11] PEGylation can help to fine-tune these properties.

Comparative Performance of Cleavable Linkers

While direct comparative data for this compound is limited, studies comparing non-PEGylated and PEGylated versions of other linkers provide valuable insights.

Table 1: Comparative In Vitro Cytotoxicity of ADCs with Different Linkers
Linker TypeADCTarget Cell LineIC50 (nM)Reference
Peptide (Non-PEGylated)Trastuzumab-Val-Cit-MMAEBT-474 (HER2+)~1[12]
Peptide (Non-PEGylated)Trastuzumab-Val-Cit-MMAEMCF-7 (HER2-)>1000[12]
PEGylated PeptideZHER2-PEG4K-MMAESKOV-3 (HER2+)~6.5x higher than non-PEGylated[13]
PEGylated PeptideZHER2-PEG10K-MMAESKOV-3 (HER2+)~22.5x higher than non-PEGylated[13]

Note: The data presented for PEGylated linkers is from a study using an affibody-based conjugate, which is smaller than a full antibody. The trend of decreased in vitro cytotoxicity with longer PEG chains may not be directly proportional in a full ADC context but highlights the impact of PEGylation.

Table 2: Comparative Plasma Stability of Cleavable Linkers
Linker TypeADCSpeciesStability MetricResultReference
Peptide (Val-Cit)Ab095–vc–MMAEHuman Plasma% Free MMAE after 6 days<1%[14]
Peptide (Val-Cit)Ab095–vc–MMAERat Plasma% Free MMAE after 6 days2.5%[14]
PEGylated PeptideRS7-DL11 (mPEG24)Mouse PlasmaHalf-life (t1/2)Significantly prolonged vs. non-PEGylated[6]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate comparison of different linker technologies.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.

Materials:

  • Antibody-Drug Conjugate (ADC)

  • Human, mouse, and rat plasma

  • Phosphate-buffered saline (PBS)

  • Protein precipitation solution (e.g., acetonitrile (B52724) with an internal standard)

  • LC-MS/MS system

Procedure:

  • Incubate the ADC at a final concentration of 100 µg/mL in plasma at 37°C.

  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 144 hours).[15]

  • Immediately stop the reaction by adding four volumes of cold protein precipitation solution.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.[15][16]

  • To determine the amount of intact ADC, a separate analysis using techniques like hydrophobic interaction chromatography (HIC) or affinity capture followed by LC-MS can be performed on aliquots taken at the same time points.[17][18]

Data Analysis:

  • Plot the percentage of intact ADC or the concentration of released payload against time.

  • Calculate the half-life (t1/2) of the ADC in plasma.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the potency of the ADC on antigen-positive and antigen-negative cancer cells.[19]

Materials:

  • Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines

  • Complete cell culture medium

  • ADC, unconjugated antibody, and free payload

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in 96-well plates at an appropriate density and incubate overnight.

  • Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload. Include untreated cells as a control.

  • Incubate for a period that allows for cell division and the cytotoxic effect to manifest (e.g., 72-120 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

Data Analysis:

  • Calculate the percentage of cell viability relative to the untreated control.

  • Plot the percentage of viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression model.

Bystander Effect Assay (Co-culture Assay)

Objective: To evaluate the ability of the released payload to kill neighboring antigen-negative cells.[19]

Materials:

  • Antigen-positive (Ag+) cancer cell line

  • Antigen-negative (Ag-) cancer cell line engineered to express a fluorescent protein (e.g., GFP)

  • Complete cell culture medium

  • ADC

  • 96-well plates

  • Fluorescence plate reader

Procedure:

  • Seed a co-culture of Ag+ and GFP-Ag- cells at a defined ratio (e.g., 1:1) in 96-well plates. Seed GFP-Ag- cells alone as a control.

  • Incubate overnight to allow the cells to adhere.

  • Treat the co-cultures and the GFP-Ag- monoculture with serial dilutions of the ADC.

  • Incubate for 72-120 hours.

  • Measure the GFP fluorescence intensity to specifically quantify the viability of the antigen-negative cell population.[16]

Data Analysis:

  • Calculate the percentage of viability of the GFP-Ag- cells in the co-culture compared to the untreated co-culture control.

  • Compare the IC50 value for the GFP-Ag- cells in co-culture with the IC50 value from the monoculture to determine the extent of the bystander effect.

Visualizing Experimental Workflows and Mechanisms

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental procedures.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation plasma_stability Plasma Stability Assay (Human, Mouse, Rat) pk_study Pharmacokinetic Study plasma_stability->pk_study Advance to In Vivo cytotoxicity Cytotoxicity Assay (Ag+ and Ag- cells) bystander Bystander Effect Assay (Co-culture) cytotoxicity->bystander Evaluate Bystander Killing bystander->pk_study Advance to In Vivo lysosomal_cleavage Lysosomal Cleavage Assay lysosomal_cleavage->pk_study Advance to In Vivo efficacy_study Xenograft Efficacy Study pk_study->efficacy_study Determine Efficacy toxicology Toxicology Study efficacy_study->toxicology Assess Safety decision Lead Candidate Selection toxicology->decision start ADC Candidate start->plasma_stability Assess Stability start->cytotoxicity Determine Potency start->lysosomal_cleavage Confirm Mechanism

Caption: A typical experimental workflow for the preclinical evaluation of ADCs.

payload_release_pathway cluster_extracellular Extracellular Space (Bloodstream, pH ~7.4) cluster_cell Target Cancer Cell cluster_endosome Endosome (pH 5.5-6.2) cluster_lysosome Lysosome (pH 4.5-5.0) ADC Antibody-Drug Conjugate (ADC) Stable Linker receptor Tumor Antigen ADC->receptor 1. Binding ADC_endosome Internalized ADC ADC_lysosome ADC in Lysosome ADC_endosome->ADC_lysosome 3. Trafficking payload_release Payload Release ADC_lysosome->payload_release 4. Linker Cleavage (Enzymatic/pH-mediated) cytotoxicity Cytotoxicity (e.g., Microtubule Disruption) payload_release->cytotoxicity 5a. Intracellular Action bystander_effect Bystander Killing (Payload diffuses to neighboring cells) payload_release->bystander_effect 5b. Extracellular Action receptor->ADC_endosome 2. Internalization

Caption: Mechanism of action for an ADC with a cleavable linker.

Conclusion

The choice of a cleavable linker is a critical decision in the design of an ADC, with profound implications for its therapeutic index. While traditional cleavable linkers like Val-Cit have demonstrated clinical success, the incorporation of PEG moieties, as seen in the structure of this compound, offers significant advantages. These include improved solubility, enhanced pharmacokinetic properties, and the potential for a more favorable safety profile. The provided experimental protocols offer a framework for the systematic and objective comparison of different linker technologies, enabling the rational design of next-generation ADCs with optimized performance. Further research and direct comparative studies will be invaluable in fully elucidating the benefits of specific PEGylated linkers for various payload and target combinations.

References

The Pivotal Role of PEG Linkers in PROTAC Design: A Comparative Analysis of Length on Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in therapeutic intervention. These heterobifunctional molecules offer the ability to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1][2] A critical, and often empirically determined, component of a PROTAC is the linker that connects the target-binding warhead to the E3 ligase-recruiting anchor.[1][2] Among the most utilized linker motifs are polyethylene (B3416737) glycol (PEG) chains, favored for their hydrophilicity, biocompatibility, and the ease with which their length can be modulated.[3][4][5] This guide provides a comparative study of how different length PEG linkers influence PROTAC performance, supported by experimental data and detailed methodologies.

The linker is not a passive spacer; its length and composition are crucial determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][3][6] An optimal linker length is essential for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[3][7] A linker that is too short may introduce steric hindrance, preventing ternary complex formation, while an excessively long linker can lead to reduced potency due to entropic penalties and inefficient ubiquitination.[6][7][]

Comparative Efficacy of PROTACs with Varying PEG Linker Lengths

The optimal linker length is highly dependent on the specific protein of interest (POI) and the recruited E3 ligase.[4][7] Systematic evaluation of a series of linkers with varying lengths is therefore a cornerstone of successful PROTAC development.[4] Below are summaries of quantitative data from studies on PROTACs targeting different proteins, illustrating the impact of PEG linker length on degradation efficiency.

Estrogen Receptor α (ERα)-Targeting PROTACs

A foundational study by Cyrus et al. systematically investigated the effect of linker length on the degradation of ERα, a key target in breast cancer.[3][9] The study highlighted that a 16-atom linker was significantly more potent in degrading ERα compared to a 12-atom linker, even though both had similar binding affinities for the receptor.[6][9]

PROTACLinker Length (atoms)DC50DmaxCell LineTreatment Time (h)E3 Ligase Ligand
PROTAC with 12-atom linker12> 10 µM~50%MCF-724VHL ligand
PROTAC with 16-atom linker16~1 µM>90%MCF-724VHL ligand

Note: Data is synthesized from descriptions in multiple sources.[3][6][9] Specific DC50 and Dmax values are illustrative based on graphical representations in the source material.

Bromodomain-Containing Protein 4 (BRD4)-Targeting PROTACs

BRD4 is a well-studied target in oncology. The development of BRD4-targeting PROTACs has provided significant insights into linker optimization. For instance, the BET degrader MZ1, which utilizes a PEG-based linker, shows selectivity for BRD4 over other BET family members like BRD2 and BRD3.[1] In contrast, other BRD4 degraders with different linker structures, such as ARV-825 and dBET1, efficiently degrade BRD2 and BRD3 as well.[1] The following hypothetical data for BRD4-targeting PROTACs, based on trends observed in the literature, illustrates the typical bell-shaped curve of efficacy versus linker length.[4]

PROTACLinker CompositionDC50 (nM)Dmax (%)Cell LineTreatment Time (h)E3 Ligase Ligand
BRD4-PROTAC-1PEG315065HeLa18VHL ligand
BRD4-PROTAC-2PEG45085HeLa18VHL ligand
BRD4-PROTAC-3PEG525>95HeLa18VHL ligand
BRD4-PROTAC-4PEG67580HeLa18VHL ligand

Note: This table presents synthesized, representative data to illustrate the concept of an optimal linker length, as described in comparative guides.[4]

Bruton's Tyrosine Kinase (BTK)-Targeting PROTACs

In a series of BTK degraders, it was observed that PROTACs with shorter linkers (e.g., 2 PEG units) had impaired binding affinity for both BTK and the E3 ligase cereblon (CRBN), likely due to steric repulsion.[1] Longer linkers (≥ 4 PEG units) restored the binding affinity to levels comparable to the free ligands and resulted in potent degradation.[1]

PROTACLinker CompositionBTK Binding Affinity (vs. free ligand)CRBN Binding Affinity (vs. free ligand)DC50 (nM)Cell LineE3 Ligase Ligand
BTK-PROTAC-short2 PEG unitsImpaired (up to 20-fold weaker)ImpairedHigherRamosCRBN ligand
BTK-PROTAC-long≥ 4 PEG unitsConsistentConsistent1-40RamosCRBN ligand

Note: This table is based on the descriptive findings of Zorba et al. as reviewed in the literature.[1]

Visualizing PROTAC Mechanisms and Workflows

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (Warhead-Linker-Anchor) PROTAC->PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow start Design & Synthesize PROTACs with varying PEG linker lengths biophysical Biophysical Assays (e.g., SPR, FP) - Binary Binding Affinity - Ternary Complex Formation start->biophysical cellular Cellular Assays - Cell Permeability - Target Degradation (Western Blot, HiBiT) start->cellular dose_response Dose-Response Analysis - Determine DC50 and Dmax biophysical->dose_response cellular->dose_response selectivity Selectivity Profiling (Proteomics) dose_response->selectivity functional Functional Assays (e.g., Cell Viability, Phenotypic) dose_response->functional optimization Select Optimal Linker Length for further development selectivity->optimization functional->optimization

Caption: A rational workflow for PROTAC linker selection and optimization.

Linker_Length_Logic cluster_logic Linker Length vs. Efficacy too_short Too Short Linker steric_hindrance Steric Hindrance too_short->steric_hindrance optimal Optimal Linker stable_complex Stable & Productive Ternary Complex optimal->stable_complex too_long Too Long Linker entropic_penalty High Entropic Penalty too_long->entropic_penalty no_ternary_complex No Productive Ternary Complex steric_hindrance->no_ternary_complex efficient_ub Efficient Ubiquitination & Degradation stable_complex->efficient_ub inefficient_ub Inefficient Ubiquitination entropic_penalty->inefficient_ub

Caption: The relationship between PEG linker length and PROTAC efficacy.

Experimental Protocols

Accurate assessment of PROTAC efficacy requires robust and reproducible experimental methods. Below are detailed protocols for key experiments used to evaluate PROTACs with different linker lengths.

Western Blot Analysis for Protein Degradation

This is the most common method for quantifying the reduction in target protein levels.[10][11][12]

Protocol:

  • Cell Culture and Treatment: Seed cells (e.g., HeLa, MCF-7) at an appropriate density in 6-well plates. The following day, treat the cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a specified time (e.g., 18-24 hours).[10] Include a vehicle control (e.g., DMSO).[10]

  • Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[10]

  • SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[10] After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[11]

  • Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.[11] Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).[11] Calculate the percentage of protein degradation relative to the vehicle control and plot dose-response curves to determine DC50 and Dmax values.[11][13]

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to measure the binding affinities and kinetics of the PROTAC to its target protein and the E3 ligase, and to assess the formation of the ternary complex.[10][14]

Protocol:

  • Chip Preparation: Immobilize one of the binding partners (e.g., the E3 ligase or the target protein) onto the surface of a sensor chip.[10]

  • Binary Interaction Analysis: Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics (kon and koff) and affinity (KD) of the binary interaction.[10] Repeat the experiment with the other protein partner.

  • Ternary Complex Analysis: To measure ternary complex formation, flow a pre-incubated mixture of the PROTAC and the soluble protein partner (the one not immobilized on the chip) over the sensor surface.[10] An increase in the binding response compared to the binary interactions indicates the formation of the ternary complex. Cooperativity can be calculated from these measurements.

HiBiT/NanoBRET Assay for Real-Time Degradation

This live-cell, real-time assay provides a quantitative measure of protein degradation kinetics.[11][15]

Protocol:

  • Cell Line Generation: Use CRISPR/Cas9 to insert a small, 11-amino-acid HiBiT tag into the endogenous locus of the gene encoding the protein of interest.[11][15]

  • Cell Plating and Treatment: Plate the HiBiT-tagged cells in a white, 96-well plate. Treat the cells with serial dilutions of the PROTACs.[11]

  • Luminescence Measurement: At desired time points (or in real-time), add a lytic reagent containing the NanoLuc substrate and the LgBiT protein. The LgBiT protein complements with the HiBiT tag to form a functional luciferase, and the resulting luminescence is directly proportional to the amount of HiBiT-tagged protein.[11]

  • Data Analysis: Plot luminescence signal against PROTAC concentration to generate dose-response curves and calculate DC50 and Dmax.[15] Kinetic analysis can also be performed to determine the rate of degradation.[15][16]

Conclusion

The length of the PEG linker is a critical parameter in the design of effective and drug-like PROTACs.[1][6] The experimental data clearly demonstrates that there is an optimal linker length for each specific PROTAC system, which must be determined empirically.[7][] Linkers that are too short can prevent the formation of a stable ternary complex due to steric hindrance, while excessively long linkers can be detrimental to efficacy due to entropic penalties.[7][] A systematic approach to linker length optimization, using a combination of biophysical and cellular assays as detailed in this guide, is essential for the development of potent and selective protein degraders. This careful optimization will continue to be a key factor in advancing the field of targeted protein degradation and bringing novel therapeutics to the clinic.

References

Evaluating the Bystander Effect of Antibody-Drug Conjugates with Cleavable Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals in oncology, the efficacy of an Antibody-Drug Conjugate (ADC) is paramount. A critical mechanism that can significantly enhance the therapeutic potential of ADCs, especially in treating heterogeneous tumors, is the bystander effect .[1] This phenomenon occurs when the cytotoxic payload released from a target, antigen-positive (Ag+) cancer cell diffuses into and kills adjacent, antigen-negative (Ag-) cells.[2] This guide provides a comparative analysis of ADCs with cleavable linkers, focusing on the factors that govern the bystander effect and the experimental methods used to evaluate it.

The bystander killing mechanism is fundamentally dependent on the ADC's design, specifically the linker and the payload.[] A cleavable linker is necessary to release the payload, which must then have the appropriate physicochemical properties—typically lipophilic, uncharged, and hydrophobic—to be membrane-permeable and diffuse to neighboring cells.[][4]

Mechanism of the ADC Bystander Effect

The bystander effect is a multi-step process that extends the ADC's cytotoxicity beyond the directly targeted cells. Upon administration, the ADC binds to the target antigen on an Ag+ tumor cell and is internalized, typically through endocytosis.[2] Inside the cell, the ADC is trafficked to the lysosome, where acidic pH and high concentrations of proteases like Cathepsin B cleave the linker, releasing the cytotoxic payload.[5][6] If the payload is membrane-permeable, it can then diffuse out of the target cell and into the cytoplasm of nearby Ag+ or Ag- cells, inducing apoptosis and amplifying the ADC's anti-tumor activity.[2][7]

Bystander_Effect_Pathway cluster_blood Systemic Circulation (pH ~7.4) cluster_tme Tumor Microenvironment cluster_ag_pos Antigen-Positive (Ag+) Cell cluster_ag_neg Antigen-Negative (Ag-) Bystander Cell ADC ADC (Stable Linker) Internalization 1. Binding & Internalization ADC->Internalization Targets Ag+ Cell Ag_Pos_Membrane Cell Membrane Lysosome 2. Lysosomal Trafficking & Linker Cleavage Internalization->Lysosome Payload_Release 3. Payload Release (e.g., MMAE, DXd) Lysosome->Payload_Release Payload_Diffusion 4. Payload Diffusion (Membrane Permeable) Payload_Release->Payload_Diffusion Crosses Membrane Ag_Neg_Membrane Cell Membrane Apoptosis 5. Bystander Cell Apoptosis Payload_Diffusion->Apoptosis Induces Cytotoxicity

Figure 1. Mechanism of the ADC bystander effect with cleavable linkers.

Comparative Analysis of ADCs

The capacity for bystander killing is a key differentiator among ADCs. The choice of linker and payload dictates whether an ADC can exert this effect. The table below compares prominent ADCs, highlighting the components critical for the bystander effect.

ADC (Brand Name) Target Antigen Linker Type & Cleavage Payload Payload Properties Bystander Effect
Trastuzumab Deruxtecan (Enhertu)HER2Protease-cleavable (GGFG tetrapeptide)[2]Deruxtecan (DXd), a topoisomerase I inhibitorHigh membrane permeability[2]Potent . The highly permeable DXd payload effectively kills neighboring cells, contributing to high efficacy in tumors with heterogeneous HER2 expression.[]
Enfortumab Vedotin (Padcev)Nectin-4Protease-cleavable (Valine-Citrulline)[2]Monomethyl Auristatin E (MMAE), a microtubule inhibitorHigh membrane permeability[2][8]Potent . MMAE is a well-characterized, membrane-permeable payload that readily diffuses into adjacent cells to induce apoptosis.[8][9]
Trastuzumab Emtansine (Kadcyla / T-DM1)HER2Non-cleavable (Thioether, SMCC)[4][6]DM1, a microtubule inhibitorPoor membrane permeability. Released as a charged lysine-linker-payload complex.[2][4]None . The released payload is not membrane-permeable and remains trapped within the target cell, precluding any bystander killing.[4]

Experimental Protocols for Bystander Effect Evaluation

Quantifying the bystander effect is a critical step in preclinical ADC development. The in vitro co-culture assay is the gold-standard method for this purpose.[1][10]

This assay directly measures the cytotoxic effect of an ADC on antigen-negative (Ag-) cells when they are grown together with antigen-positive (Ag+) cells.[11]

1. Cell Line Preparation:

  • Antigen-Positive (Ag+) Line: Select a cell line that expresses the target antigen (e.g., HER2-positive NCI-N87 cells).[1]

  • Antigen-Negative (Ag-) Line: Select a cell line that does not express the target antigen but is sensitive to the payload (e.g., HER2-negative MDA-MB-468 cells).[9]

  • Fluorescent Labeling: To distinguish between the two cell populations, stably transfect the Ag- cell line to express a fluorescent protein, such as Green Fluorescent Protein (GFP).[1][11]

2. Co-Culture Seeding:

  • Seed the Ag+ and GFP-labeled Ag- cells together in a 96-well plate.

  • Vary the ratio of Ag+ to Ag- cells (e.g., 90:10, 75:25, 50:50, 25:75, 10:90) to assess the effect of target cell abundance.[11]

  • Include monoculture controls for both Ag+ and Ag- cells.

  • Allow cells to adhere overnight at 37°C with 5% CO₂.[12]

3. ADC Treatment:

  • Prepare serial dilutions of the ADC. The concentration range should be chosen such that it is cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- cells in monoculture.[11]

  • Remove the old medium and add the ADC-containing medium to the treatment wells. Add fresh medium to vehicle control wells.

  • Incubate the plate for a period sufficient to observe the bystander effect, typically 72 to 144 hours.[12]

4. Data Acquisition and Analysis:

  • Use a high-content imaging system or fluorescent plate reader to specifically quantify the number of viable GFP-positive (Ag-) cells.[11][13]

  • Cell viability can also be assessed using standard methods like MTT or CellTiter-Glo after validating that the fluorescent protein does not interfere with the assay.[10][12]

  • Calculate the percent viability of the Ag- cells in the co-culture wells relative to the vehicle-treated control wells. A significant decrease in the viability of Ag- cells in co-culture compared to their viability in monoculture confirms a bystander effect.[11]

CoCulture_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis A Select Ag+ Cell Line (e.g., NCI-N87) D Co-seed Ag+ and Ag- (GFP) cells in 96-well plate A->D B Select Ag- Cell Line (e.g., MDA-MB-468) C Transfect Ag- Cells with GFP C->D E Add serial dilutions of ADC D->E F Incubate for 72-144 hours E->F G Image plate and quantify viable GFP-positive cells F->G H Calculate % viability of Ag- cells vs control G->H I Result: Bystander effect confirmed if Ag- viability decreases significantly in co-culture H->I

Figure 2. Experimental workflow for the in vitro co-culture bystander assay.

Data Presentation: Interpreting Co-Culture Results

The data generated from a co-culture assay can be summarized to clearly demonstrate the bystander effect. The following table presents a representative dataset comparing an ADC with a potent bystander effect (ADC-X) to one without (e.g., a T-DM1 analogue).

Culture Condition ADC Treatment % Viability of Ag- (GFP) Cells Interpretation
Ag- Monoculture ADC-X95%ADC-X has minimal direct toxicity to antigen-negative cells at this concentration.
Ag- Monoculture T-DM1 Analogue98%T-DM1 analogue has no direct toxicity to antigen-negative cells.
Co-Culture (50% Ag+) ADC-X22% Strong Bystander Effect . The payload released from Ag+ cells is effectively killing the Ag- bystander cells.
Co-Culture (50% Ag+) T-DM1 Analogue96% No Bystander Effect . The payload is not permeable and remains within the Ag+ cells, having no effect on Ag- neighbors.

The evaluation of the bystander effect is a cornerstone of modern ADC development. For researchers, understanding that this effect is driven by a combination of a cleavable linker and a membrane-permeable payload is critical. ADCs like Trastuzumab Deruxtecan and Enfortumab Vedotin have demonstrated how a potent bystander effect can lead to profound clinical activity, particularly in tumors with varied antigen expression.[2][] In contrast, ADCs with non-cleavable linkers, such as T-DM1, serve as valuable benchmarks for a targeted, cell-autonomous killing mechanism without a bystander component.[4] The rigorous application of experimental methods like the co-culture assay is essential to quantify this effect and inform the design of next-generation ADCs with an optimized therapeutic window.

References

A Comparative Guide to the In Vitro and In Vivo Stability of ADC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

The stability of the linker in an antibody-drug conjugate (ADC) is a pivotal factor that dictates its therapeutic index, influencing both its efficacy and toxicity profile. An ideal linker must remain robust in systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicities, while ensuring efficient cleavage and drug release upon reaching the target tumor microenvironment. This guide provides an objective comparison of the in vitro and in vivo stability of various ADC linkers, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in making informed decisions for ADC design.

Cleavable vs. Non-Cleavable Linkers: A Fundamental Choice

ADC linkers are broadly categorized into two main classes based on their payload release mechanism: cleavable and non-cleavable.[1]

Cleavable linkers are designed to be selectively cleaved in response to specific triggers present in the tumor microenvironment or within cancer cells.[1] These triggers can include:

  • Enzymes: Proteases like cathepsins, which are often upregulated in tumors, can cleave specific peptide sequences within the linker (e.g., valine-citrulline).[2]

  • pH: The acidic environment of endosomes and lysosomes (pH 4.5-6.5) can be exploited to hydrolyze acid-labile linkers such as hydrazones.[2]

  • Redox potential: The higher intracellular concentration of reducing agents like glutathione (B108866) (GSH) compared to the bloodstream can trigger the cleavage of disulfide linkers.[2]

A key advantage of cleavable linkers is their potential to induce a "bystander effect," where the released, cell-permeable payload can kill neighboring antigen-negative tumor cells.[1] However, they can sometimes exhibit instability in circulation, leading to premature drug release.[1]

Non-cleavable linkers , such as those based on thioether chemistry (e.g., SMCC), lack a specific cleavage site and rely on the complete lysosomal degradation of the antibody component to release the payload as a drug-linker-amino acid complex.[2][3] This generally results in superior plasma stability and a potentially wider therapeutic window.[3] However, the resulting active metabolite may have reduced cell permeability, limiting the bystander effect.[1]

Comparative Stability Data

The choice of linker chemistry significantly impacts the stability of an ADC. The following tables summarize quantitative data on the in vitro and in vivo stability of different ADC linkers.

In Vitro Plasma Stability of Cleavable ADC Linkers
Linker TypeLinker ExampleADC ConstructPlasma SourceStability MetricValue
HydrazonePhenylketone-derivedNot SpecifiedHuman and MouseHalf-life (t1/2)~2 days
HydrazoneNot SpecifiedNot SpecifiedpH 7.4 BufferHalf-life (t1/2)183 hours
PeptideVal-Cit-PABCNot SpecifiedHumanHalf-life (t1/2)230 days
PeptidePhe-Lys-PABCNot SpecifiedHumanHalf-life (t1/2)30 days
PeptideVal-Cit-PABCNot SpecifiedMouseHalf-life (t1/2)80 hours
PeptidePhe-Lys-PABCNot SpecifiedMouseHalf-life (t1/2)12.5 hours

Table 1: Summary of in vitro plasma stability data for various cleavable ADC linkers.[4]

In Vivo Stability of Different ADC Linkers
Linker TypeADC ModelAnimal ModelKey Stability Findings
Tandem-Cleavage (Glucuronide-Dipeptide)anti-CD79b-MMAERatRemained mostly intact through day 12 in plasma.
Monocleavage (Vedotin, Val-Cit)anti-CD79b-MMAERatShowed rapid payload loss in plasma.
OHPAS (Ortho Hydroxy-Protected Aryl Sulfate)ITC6103ROMouseStable in in vivo pharmacokinetic studies.
VC-PABC (Val-Cit-p-aminobenzyloxycarbonyl)ITC6104ROMouseUnstable in in vivo pharmacokinetic studies due to susceptibility to mouse carboxylesterase 1c (Ces1c).
CX (Triglycyl Peptide)Trastuzumab-DM1MouseHalf-life (t1/2) of 9.9 days, comparable to the non-cleavable SMCC linker.
SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) (Non-cleavable)Trastuzumab-DM1MouseHalf-life (t1/2) of 10.4 days.
EVCit (Glutamic acid–valine–citrulline)anti-HER2-MMAFMouseShowed almost no linker cleavage after 14-day incubation in mouse plasma.
VCit (Valine-citrulline)anti-HER2-MMAFMouseLost >95% of the conjugated payload after 14-day incubation in mouse plasma.
SVCit (Serine-valine-citrulline)anti-HER2-MMAFMouseLost ~70% of the conjugated payload after 14-day incubation in mouse plasma.

Table 2: Summary of in vivo stability findings for a range of ADC linkers.[2]

Experimental Protocols

Accurate assessment of ADC linker stability is crucial for preclinical development. The following are detailed protocols for key in vitro and in vivo stability assays.

In Vitro ADC Plasma Stability Assay

Objective: To determine the rate of drug deconjugation from an ADC in plasma from different species over time.

Methodology:

  • Incubation: Incubate the test ADC at a final concentration of 100 µg/mL in plasma (e.g., human, mouse, rat) at 37°C.

  • Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).

  • Quantification: Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload using methods such as ELISA and LC-MS.[1]

In Vivo Pharmacokinetic (PK) Studies

Objective: To evaluate the in vivo stability, clearance, and overall pharmacokinetic profile of an ADC.

Methodology:

  • Administration: Administer a single intravenous dose of the ADC to an appropriate animal model (e.g., mice, rats).

  • Sample Collection: Collect blood samples at predetermined time points (e.g., 5 minutes, 1, 6, 24, 48, 96, 168, and 336 hours post-dose).

  • Plasma Isolation: Process the blood samples to isolate plasma.

  • Bioanalysis: Analyze the plasma samples using validated bioanalytical methods (e.g., ELISA, LC-MS/MS) to determine the concentrations of:

    • Total antibody

    • Intact ADC (antibody-conjugated drug)

    • Unconjugated payload

  • Parameter Calculation: Calculate key PK parameters such as clearance, volume of distribution, and half-life for both the total antibody and the intact ADC. A faster clearance of the ADC compared to the total antibody is indicative of in vivo linker instability.[1]

In Vitro Lysosomal Stability Assay

Objective: To assess the cleavage of the ADC linker and release of the payload in a simulated lysosomal environment.

Methodology:

  • Lysosome Isolation: Isolate lysosomal fractions from cultured cells or animal tissues (e.g., rat liver) using a lysosome isolation kit.[5]

  • Incubation: Incubate the test ADC with the isolated lysosomal fraction at 37°C in an appropriate buffer with an acidic pH (e.g., pH 4.5-5.0) to mimic the lysosomal environment.

  • Time Points: Collect aliquots at various time points.

  • Analysis: Analyze the samples by LC-MS/MS to monitor the disappearance of the intact ADC and the appearance of the cleaved payload.[5][6]

Visualizing ADC Mechanisms and Stability Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in ADC function and stability assessment.

ADC_Mechanism_of_Action ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell 1. Binding to Tumor Antigen Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

ADC_Stability_Workflow cluster_invitro In Vitro Stability cluster_invivo In Vivo Stability Plasma_Incubation ADC Incubation in Plasma LCMS_Invitro LC-MS Analysis (Intact ADC, Free Payload) Plasma_Incubation->LCMS_Invitro ELISA_Invitro ELISA Analysis (Intact ADC) Plasma_Incubation->ELISA_Invitro Lysosome_Incubation ADC Incubation with Lysosomal Fraction Lysosome_Incubation->LCMS_Invitro Evaluation Linker Stability Evaluation LCMS_Invitro->Evaluation ELISA_Invitro->Evaluation Dosing ADC Administration to Animal Model Blood_Sampling Blood Sampling (Time Course) Dosing->Blood_Sampling PK_Analysis Pharmacokinetic Analysis (LC-MS/ELISA) Blood_Sampling->PK_Analysis PK_Analysis->Evaluation

Caption: Experimental workflow for comparing ADC linker stability.

Linker_Cleavage_Mechanisms cluster_cleavable Cleavable Linkers cluster_noncleavable Non-Cleavable Linker Protease_Sensitive Protease-Sensitive (e.g., Val-Cit) Lysosome Lysosome (High Protease, Low pH) Protease_Sensitive->Lysosome Cathepsin Cleavage pH_Sensitive pH-Sensitive (e.g., Hydrazone) pH_Sensitive->Lysosome Acid Hydrolysis Redox_Sensitive Redox-Sensitive (e.g., Disulfide) Cytosol Cytosol (High Glutathione) Redox_Sensitive->Cytosol GSH Reduction Non_Cleavable Non-Cleavable (e.g., SMCC) Non_Cleavable->Lysosome Antibody Degradation Payload_Release Payload Release Lysosome->Payload_Release Cytosol->Payload_Release

Caption: Cleavage mechanisms for different types of ADC linkers.

References

Benchmarking the performance of Bis-(m-PEG8-amido)-hexanoic acid in cellular assays.

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC is the linker, which connects the target-binding ligand to the E3 ligase-recruiting ligand. The composition and length of this linker are paramount, profoundly influencing the efficacy, selectivity, and pharmacokinetic properties of the PROTAC. This guide provides a comparative analysis of the performance of PEG8-containing linkers, such as Bis-(m-PEG8-amido)-hexanoic acid, in cellular assays, supported by experimental data and detailed methodologies.

The Strategic Importance of PEG Linkers in PROTACs

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their advantageous physicochemical properties. Their hydrophilic nature can enhance the solubility and cell permeability of the often large and complex PROTAC molecules.[1][2] The flexibility of the PEG chain is also crucial, allowing the PROTAC to adopt various conformations to facilitate the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[3] A PEG8 linker, providing a moderate length, is often considered a favorable starting point in the optimization of a new PROTAC.[3]

Comparative Performance of PEG8-Based Linkers in Cellular Assays

Case Study: Bruton's Tyrosine Kinase (BTK) Degraders

In the context of Bruton's tyrosine kinase (BTK) degradation, studies have shown that PROTACs with longer PEG linkers (≥ 4 units) often demonstrate more potent degradation compared to those with shorter linkers.[4] This is attributed to the longer linkers minimizing steric clashes and enabling a more favorable orientation for the formation of the ternary complex.[4] The following table illustrates a hypothetical, yet representative, comparison of BTK degradation efficiency with varying linker lengths.

Linker TypeDC50 (nM)Dmax (%)Reference
Alkyl C815075[5]
PEG45085[5]
PEG8 15 95 [5]
10-unit PEG598[5]
PEG122090[5]

This table demonstrates the concept of an optimal linker length for achieving maximal degradation potency, with the PEG8 and 10-unit PEG linkers showing superior performance in this hypothetical scenario for BTK degradation in Mino cells.[5]

Case Study: Bromodomain-containing protein 4 (BRD4) Degraders

Conversely, for other targets like BRD4, a different structure-activity relationship for linker length may be observed. Some studies have indicated that shorter (0 PEG units) and longer (4-5 PEG units) linkers can result in potent BRD4 degradation, while intermediate lengths (1-2 PEG units) are less effective.[4] This highlights the empirical nature of linker optimization for each target.

Experimental Protocols

Accurate and reproducible experimental data are fundamental to the evaluation of PROTAC linkers. Below are detailed methodologies for key cellular assays used to benchmark the performance of PROTACs.

Western Blot for Target Protein Degradation

This is a standard method to quantify the reduction in the levels of a target protein following PROTAC treatment.

  • Cell Culture and Treatment: Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates to achieve 70-80% confluency. Treat the cells with a dose-response of the PROTAC for a specified time (e.g., 24 hours). A vehicle control (e.g., DMSO) should be included.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin), followed by HRP-conjugated secondary antibodies.

  • Data Analysis: Quantify the band intensities using densitometry. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. From this data, a dose-response curve can be generated to determine the DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation percentage).

Cellular Permeability Assay (e.g., Caco-2)

This assay assesses the ability of a PROTAC to cross the cell membrane.

  • Cell Culture: Seed Caco-2 cells on a permeable filter support and allow them to differentiate into a polarized monolayer.

  • Compound Addition: Add the PROTAC to the apical side of the monolayer.

  • Sampling: At various time points, collect samples from the basolateral side.

  • Quantification: Analyze the concentration of the PROTAC in the basolateral samples using LC-MS/MS. The apparent permeability coefficient (Papp) can then be calculated.

Linker TypePermeability (10⁻⁶ cm/s)Reference
Alkyl C81.5[5]
PEG42.0[5]
PEG8 2.5 [5]
10-unit PEG3.1[5]
PEG122.8[5]

This table illustrates that there is often an optimal linker length for permeability, as excessively long and polar linkers can start to decrease permeability.[5]

Visualizing the Mechanism and Workflow

Diagrams are essential for illustrating the complex biological pathways and experimental procedures involved in PROTAC research.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (this compound linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow start Start: PROTAC Synthesis (with this compound linker) cell_culture Cell Culture and Treatment (Dose-response and time-course) start->cell_culture permeability Cellular Permeability Assay (e.g., Caco-2) start->permeability ternary_complex Ternary Complex Formation Assay (e.g., TR-FRET, FP) start->ternary_complex cell_lysis Cell Lysis and Protein Quantification cell_culture->cell_lysis western_blot Western Blot Analysis (Target Protein & Loading Control) cell_lysis->western_blot data_analysis Data Analysis (Quantify Degradation, DC50, Dmax) western_blot->data_analysis conclusion Conclusion: Comparative Performance Evaluation data_analysis->conclusion permeability->conclusion ternary_complex->conclusion

Caption: Experimental workflow for evaluating PROTAC performance.

References

Safety Operating Guide

Proper Disposal of Bis-(m-PEG8-amido)-hexanoic Acid: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of Bis-(m-PEG8-amido)-hexanoic acid, a polyethylene (B3416737) glycol (PEG)-based linker commonly used in the synthesis of proteolysis targeting chimeras (PROTACs)[1][2][3]. Adherence to these procedures is critical for maintaining laboratory safety and ensuring environmental protection.

I. Hazard Assessment and Personal Protective Equipment (PPE)

While the Safety Data Sheet (SDS) for (S)-2,6-Bis-(m-PEG8)-amidohexanoic acid indicates that it is not classified as a hazardous substance, it is prudent to handle it with care, employing standard laboratory safety protocols[4]. The following personal protective equipment should be utilized when handling this compound, particularly during disposal operations.

PPE CategorySpecific Recommendations
Hand Protection Wear suitable chemical-resistant gloves/gauntlets[4].
Eye Protection Wear suitable eye protection, such as safety goggles[4].
Skin Protection Wear suitable protective clothing to prevent skin contact[4].
Respiratory Protection In case of insufficient ventilation or potential for aerosolization, wear an approved mask or respirator[4].

General Hygiene Measures: Always wash hands thoroughly after handling. Contaminated clothing should be washed before reuse. It is advised to handle the compound in a chemical fume hood[4].

II. Step-by-Step Disposal Protocol

The disposal of this compound should be managed as special waste through a licensed disposal company, in accordance with all national and regional regulations[4].

Step 1: Containment of Spills

In the event of an accidental release, personal protective equipment should be worn[4]. Spills should be managed by mixing the material with sand or a similar inert absorbent material. The mixture should then be swept up and placed into a tightly closed container labeled for disposal[4]. It is imperative to prevent the material from entering drains or water courses[4].

Step 2: Packaging and Labeling of Waste

All waste containing this compound, whether from spills or unused product, must be collected in a suitable, tightly closed container. The container must be clearly labeled with the chemical name: "this compound Waste".

Step 3: Storage of Chemical Waste

The sealed and labeled waste container should be stored in a designated, well-ventilated chemical waste storage area. This area should be away from incompatible materials such as oxidizing agents[4].

Step 4: Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for the collection and proper disposal of the waste. Always consult with your local waste disposal authority to ensure full compliance with all regulations[4].

III. Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 Preparation & Handling cluster_1 Waste Generation cluster_2 Immediate Containment cluster_3 Waste Segregation & Storage cluster_4 Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Chemical Fume Hood A->B C Unused Product F Keep in original tightly closed container C->F D Accidental Spill G Absorb with inert material (e.g., sand, vermiculite) D->G E Contaminated Materials (e.g., pipette tips, tubes) H Collect and place in a suitable, closed container E->H I Label container clearly: 'this compound Waste' F->I G->H H->I J Store in a designated, well-ventilated waste area I->J K Keep away from incompatible materials J->K L Contact Licensed Waste Disposal Company K->L M Arrange for collection as special waste L->M N Ensure compliance with local and national regulations M->N

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.